methyl 5-methyl-1H-pyrrole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-6(8-5)7(9)10-2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYALQAMQXUBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299996 | |
| Record name | methyl 5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-97-4 | |
| Record name | 1194-97-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-methyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 5-Methyl-1H-Pyrrole-2-Carboxylate
Introduction
Methyl 5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyrrole, it serves as a versatile scaffold and a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional organic materials.[1] The strategic placement of the methyl ester at the C2 position and the methyl group at the C5 position imparts specific electronic and steric properties that influence its reactivity, biological activity, and material characteristics.
Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application. For drug development professionals, parameters such as solubility and acidity are critical determinants of a compound's pharmacokinetic profile, including its absorption and distribution. For synthetic chemists, knowledge of its spectroscopic signature, melting point, and stability is essential for reaction monitoring, purification, and characterization.
This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, grounded in established analytical principles. It is designed to equip researchers with the foundational knowledge and practical methodologies required to confidently handle and utilize this important chemical entity.
Molecular Structure and Identification
The foundational step in characterizing any compound is to establish its precise molecular identity. The structure, nomenclature, and key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1194-97-4 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Canonical SMILES | CC1=CC=C(N1)C(=O)OC |
| InChI Key | BMCUQYLZVGVDCW-UHFFFAOYSA-N[2] |
| 2D Structure |
Summary of Physicochemical Properties
This section provides at-a-glance values for the key physicochemical properties. It is important to note that while some data for this specific molecule are available, other values are expertly inferred from closely related analogs due to a lack of published experimental data for the target compound itself.
| Property | Value / Expected Range | Comments |
| Melting Point (°C) | ~75 - 85 (Estimated) | Experimental data not readily available. The parent compound, methyl 1H-pyrrole-2-carboxylate, melts at 74-78 °C.[3][4] The C5-methyl group is expected to slightly alter crystal packing and increase the melting point. |
| Boiling Point (°C) | Not Available | Expected to be high; decomposes at atmospheric pressure. Vacuum distillation would be required. |
| Water Solubility | Sparingly Soluble (Predicted) | Quantitative data is not available. The presence of an N-H donor and carbonyl acceptor suggests some aqueous solubility, but the aromatic ring and methyl groups limit it. |
| pKa (N-H Proton) | ~20 - 22 (in DMSO, Estimated) | The pKa of the N-H bond in unsubstituted pyrrole is ~23 in DMSO.[5] The electron-withdrawing ester at C2 is expected to increase the acidity, thus lowering the pKa relative to the parent pyrrole. |
Melting Point: A Criterion for Purity and Identity
The melting point is a fundamental thermal property that provides critical insights into the purity and identity of a crystalline solid. A sharp melting range (typically < 2°C) is indicative of a high-purity sample, whereas a broad and depressed melting range suggests the presence of impurities.
Causality in Experimental Choices
The chosen methodology for melting point determination relies on slow, controlled heating. Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to an erroneously high and broad melting range. A rate of 1-2°C per minute near the expected melting point is standard practice to ensure thermal equilibrium between the heating block, the thermometer, and the sample.
Detailed Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Place a small amount of dry this compound onto a watch glass. Grind the sample into a fine powder using a spatula to ensure uniform packing.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder. A small amount of sample will be forced into the tube.
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus.
-
Rapid Initial Measurement: Heat the block rapidly to get an approximate melting point. Note the temperature at which the sample melts. Allow the apparatus to cool.
-
Accurate Measurement: Prepare a new sample and place it in the apparatus. Heat rapidly to within 15-20°C of the approximate melting point found in the previous step.
-
Final Determination: Decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts into a liquid (T₂). The melting point is reported as the range T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Solubility: The Gateway to Bioavailability and Formulation
Solubility, particularly aqueous solubility, is arguably one of the most critical physicochemical parameters in drug discovery. It directly influences how a compound is absorbed, distributed, and ultimately, its bioavailability. Poor solubility is a leading cause of failure for promising drug candidates.[6] For this reason, solubility is assessed early and often.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two common types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured when a compound is in equilibrium between its solid (crystalline) state and its dissolved state. The "shake-flask" method is the gold standard for this determination.[7]
-
Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding a concentrated DMSO stock to an aqueous buffer. It is a high-throughput method often used in early discovery but can overestimate the true solubility due to the formation of supersaturated solutions.[6]
Detailed Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. This extended time is to ensure true equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove all undissolved solid particles. This step is critical to avoid artificially high results.
-
Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically reported in µg/mL or µM.
Caption: Shake-Flask Method for Thermodynamic Solubility.
Spectroscopic Profile
Spectroscopic analysis provides an electronic and vibrational fingerprint of a molecule, confirming its structure and identifying its key functional groups. The following data are predicted based on the known spectra of the closely related ethyl 5-methyl-1H-pyrrole-2-carboxylate and fundamental principles of spectroscopy.[8]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 9.5 | br s | 1H | N-H | The N-H proton of pyrroles is typically deshielded and often appears as a broad singlet. |
| ~6.8 | d | 1H | H-3 | Pyrrole ring proton adjacent to the ester group. |
| ~6.0 | d | 1H | H-4 | Pyrrole ring proton adjacent to the methyl group. |
| ~3.8 | s | 3H | O-CH₃ | Singlet for the three equivalent protons of the methyl ester. |
| ~2.2 | s | 3H | C₅-CH₃ | Singlet for the three equivalent protons of the C5-methyl group. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O | Carbonyl carbon of the ester group. |
| ~130 | C-5 | Pyrrole ring carbon bearing the methyl group. |
| ~122 | C-2 | Pyrrole ring carbon bearing the ester group. |
| ~115 | C-3 | Pyrrole ring carbon adjacent to the ester group. |
| ~107 | C-4 | Pyrrole ring carbon adjacent to the methyl group. |
| ~51 | O-CH₃ | Methyl carbon of the ester group. |
| ~13 | C₅-CH₃ | Carbon of the C5-methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Pyrrole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950 | C-H Stretch | Aliphatic (Methyl) C-H |
| ~1700 | C=O Stretch | Ester Carbonyl |
| ~1550 | C=C Stretch | Pyrrole Ring |
| ~1250 & ~1100 | C-O Stretch | Ester C-O |
References
- 1. 1-methyl-2-pyrrole carboxaldehyde, 1192-58-1 [thegoodscentscompany.com]
- 2. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 甲基吡咯-2-羧酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]
methyl 5-methyl-1H-pyrrole-2-carboxylate CAS number and structure
An In-depth Technical Guide to Methyl 5-methyl-1H-pyrrole-2-carboxylate
Introduction: The Strategic Importance of the Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals, including the blockbuster drug atorvastatin. Its electron-rich nature and versatile reactivity make it an invaluable building block for the synthesis of complex molecular architectures. Within this class of heterocycles, this compound (CAS No. 1194-97-4) has emerged as a particularly strategic starting material. Its disubstituted pattern, featuring a reactive ester at the 2-position and a methyl group at the 5-position, offers a stable yet highly adaptable platform for the construction of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology.
This guide provides an in-depth technical overview of this compound, tailored for researchers and drug development professionals. We will delve into its physicochemical properties, robust synthetic methodologies, comprehensive spectral characterization, and its pivotal role as a foundational building block in modern drug discovery.
Physicochemical and Structural Characteristics
This compound is a stable, crystalline solid at room temperature. The structural arrangement of the electron-withdrawing carboxylate group at the C2 position and the electron-donating methyl group at the C5 position significantly influences the reactivity of the pyrrole ring, directing further electrophilic substitution and enabling a wide range of chemical transformations.
Structure:
Figure 1: 2D Structure of this compound
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1194-97-4 | [1][2] |
| Molecular Formula | C₇H₉NO₂ | [3] |
| Molecular Weight | 139.15 g/mol | [3] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Melting Point | 74-78 °C (for the parent compound, methyl 1H-pyrrole-2-carboxylate) | [4][5] |
| Purity | ≥96% (Commercially available) | [1] |
Synthesis and Mechanistic Insights
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. The most reliable and classical approach to the 2,5-disubstituted pyrrole core of the title compound is the Paal-Knorr synthesis.[1][3][6][7] This methodology involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.
Paal-Knorr Synthesis Pathway
The Paal-Knorr synthesis is a robust and high-yielding method that proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to afford the aromatic pyrrole ring. The use of a weak acid catalyst, such as acetic acid, is often employed to accelerate the cyclization steps without promoting side reactions like furan formation.[6]
Caption: Paal-Knorr synthesis workflow for pyrrole formation.
Experimental Protocol: Synthesis of 5-Methyl-1H-pyrrole-2-carboxylic acid
Step 1: Saponification of Ethyl 5-methyl-1H-pyrrole-2-carboxylate [8]
-
Dissolve ethyl 5-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in a mixed solvent system of dioxane, water, and ethanol (ratio approx. 10:1:2).
-
Add sodium hydroxide (5 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 3 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the crude residue in water and perform a liquid-liquid extraction with dichloromethane (DCM) to remove any unreacted starting material.
-
Adjust the pH of the aqueous phase to ~1 using 1N hydrochloric acid, which will precipitate the carboxylic acid.
-
Extract the aqueous phase with DCM or ethyl acetate.
-
Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methyl-1H-pyrrole-2-carboxylic acid. The product is often of sufficient purity for the next step.
Step 2: Fischer Esterification
-
Suspend the crude 5-methyl-1H-pyrrole-2-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid).
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Spectroscopic Characterization
Definitive spectral data for this compound is not widely published. However, the spectral data for the closely related ethyl 5-methyl-1H-pyrrole-2-carboxylate (CAS 3284-51-3) provides a reliable proxy for characterization.[9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrrole ring, the N-H proton, the methyl group on the ring, and the methyl group of the ester. The pyrrole protons will appear as doublets in the aromatic region. The N-H proton will likely be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong N-H stretching band around 3300-3400 cm⁻¹ and a sharp, intense carbonyl (C=O) stretching band from the ester at approximately 1700-1720 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (139.15 m/z).
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block due to its inherent structural features that are commonly found in biologically active molecules, particularly kinase inhibitors.[10] The pyrrole-indolin-2-one scaffold, for example, is the basis for several approved anti-cancer drugs that target receptor tyrosine kinases like VEGFR and PDGFR.[10]
Case Study: Synthesis of Kinase Inhibitors
The pyrrole-2-carboxylate moiety is a key component in the synthesis of advanced kinase inhibitors. For instance, derivatives of this scaffold have been used to develop potent and selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1), a critical node in inflammatory signaling pathways.[11] While the cited study uses a pyrrole-2,4-dicarboxamide, the synthetic logic demonstrates the utility of the pyrrole-2-carboxylate starting point. A related bromo-pyrrole methyl ester was utilized in the synthesis of a pyrrolotriazinone core, which is central to a class of potent kinase inhibitors.[12]
The general strategy involves the functionalization of the pyrrole ring, often through N-amination or cross-coupling reactions, followed by elaboration of the ester group into an amide, which frequently serves as a key hydrogen-bonding motif for interaction with the kinase hinge region.
Caption: General synthetic strategy for kinase inhibitors.
Conclusion
This compound is more than just a simple chemical intermediate; it is a strategically designed building block that provides a robust and versatile entry point into the synthesis of complex, biologically active molecules. Its well-defined structure and predictable reactivity, underpinned by classical synthetic methodologies like the Paal-Knorr synthesis, make it an essential tool for medicinal chemists. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of foundational scaffolds like this compound in accelerating drug discovery and development pipelines cannot be overstated.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. 5-METHYL-1H-PYRROLE-2-CARBALDEHYDE(1192-79-6) 1H NMR [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. rsc.org [rsc.org]
- 9. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 11. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Solution Space: A Technical Guide to the Solubility of Methyl 5-Methyl-1H-Pyrrole-2-Carboxylate
Introduction: The Crucial Role of Solubility in Advancing Pharmaceutical and Chemical Research
In the landscape of drug discovery and fine chemical synthesis, the characterization of a compound's physicochemical properties is a cornerstone of successful development. Among these, solubility stands out as a critical parameter that dictates a molecule's behavior in various media, influencing everything from reaction kinetics to bioavailability. Methyl 5-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole ester, is a key heterocyclic building block in the synthesis of a variety of biologically active molecules. Understanding its solubility profile in a range of organic solvents is not merely an academic exercise; it is a vital piece of intelligence for researchers, scientists, and drug development professionals. An informed selection of solvents is paramount for optimizing reaction conditions, designing effective purification strategies, and formulating drug candidates with the desired therapeutic window.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a predictive solubility profile in common organic solvents, and offer a robust, step-by-step experimental protocol for determining its solubility with high fidelity. This document is designed to empower researchers with the knowledge to confidently and effectively work with this versatile compound.
Theoretical Framework: Unraveling Solubility from Molecular Structure
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules. To predict the solubility of this compound, we must first dissect its molecular architecture and the resulting physicochemical properties.
The structure of this compound features a pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom. This ring system is substituted with a methyl group at the 5-position and a methyl carboxylate group at the 2-position. This arrangement gives rise to several key characteristics that influence its solubility:
-
Polarity and Lipophilicity: The presence of the nitrogen heteroatom and the ester functional group introduces polarity to the molecule. However, the aromatic pyrrole ring and the methyl substituents contribute to its lipophilic character. The predicted octanol-water partition coefficient (XLogP3-AA) for the closely related ethyl 5-methyl-1H-pyrrole-2-carboxylate is 1.7[1], suggesting a moderate degree of lipophilicity. We can infer a similar, slightly lower, value for the methyl ester. This balance between polar and non-polar features suggests that the compound will exhibit favorable solubility in a range of solvents with intermediate polarities.
-
Hydrogen Bonding Capability: The pyrrole nitrogen atom possesses a hydrogen atom that can act as a hydrogen bond donor. The carbonyl oxygen and the ester oxygen of the carboxylate group can both act as hydrogen bond acceptors. For the analogous ethyl ester, the computed hydrogen bond donor count is 1, and the acceptor count is 2[1]. This capacity for hydrogen bonding indicates that this compound will interact favorably with protic solvents (e.g., alcohols) and aprotic polar solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).
-
Molecular Size and Shape: The relatively small and planar structure of the pyrrole ring facilitates its interaction with solvent molecules. The presence of the methyl and methyl carboxylate groups adds some steric bulk, which may slightly hinder solvation in highly ordered solvents.
Based on this analysis, we can predict that this compound will be most soluble in polar aprotic solvents and moderately polar protic solvents. Its solubility is expected to be lower in highly non-polar solvents and in water, where the energetic cost of disrupting the strong hydrogen-bonding network of water would be high.
Predictive Solubility Profile of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong hydrogen bond acceptor, highly polar. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Strong hydrogen bond acceptor, highly polar. |
| Acetone | Polar Aprotic | High | Good hydrogen bond acceptor, moderate polarity. |
| Ethyl Acetate | Polar Aprotic | High | Good hydrogen bond acceptor, moderate polarity. |
| Dichloromethane (DCM) | Halogenated | High | Can interact via dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Good hydrogen bond acceptor, moderate polarity. |
| Acetonitrile | Polar Aprotic | Moderate | Polar, but a weaker hydrogen bond acceptor. |
| Methanol | Polar Protic | Moderate | Can act as both H-bond donor and acceptor. |
| Ethanol | Polar Protic | Moderate | Can act as both H-bond donor and acceptor. |
| Isopropanol | Polar Protic | Moderate | Increased steric hindrance may slightly lower solubility compared to methanol and ethanol. |
| Toluene | Non-polar Aromatic | Low to Moderate | Primarily van der Waals interactions. |
| Hexane | Non-polar Aliphatic | Low | Mismatch in polarity and intermolecular forces. |
| Water | Polar Protic | Very Low | The lipophilic character of the molecule outweighs its hydrogen bonding capabilities in the highly polar, structured environment of water. |
Disclaimer: The solubility data presented in this table are predictive and based on theoretical principles. For applications requiring precise solubility values, experimental determination is strongly recommended.
Experimental Protocol for the Determination of Solubility
This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification (e.g., quantitative NMR)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of the Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired organic solvent to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes to create a uniform slurry.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the slurry to equilibrate for a sufficient period (typically 24-48 hours). The goal is to reach a state where the concentration of the dissolved compound in the supernatant is constant.
-
Visually inspect the vial to ensure that an excess of undissolved solid remains, confirming that the solution is saturated.
-
-
Sampling and Sample Preparation:
-
Allow the vial to stand undisturbed at the equilibration temperature for at least 2 hours to allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove any undissolved solid particles.
-
Accurately weigh the filtered, saturated solution.
-
Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated HPLC method (or other suitable analytical technique) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the undiluted saturated solution based on the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, mol/L).
-
Conclusion: Empowering Research through a Deeper Understanding of Solubility
The solubility of this compound is a fundamental property that significantly impacts its utility in research and development. While direct experimental data remains to be published, a thorough understanding of its molecular structure allows for a reasoned prediction of its solubility profile in a variety of organic solvents. This technical guide has provided a theoretical framework for these predictions, a practical, albeit predictive, solubility table, and a robust experimental protocol for the precise determination of its solubility. By leveraging this information, researchers, scientists, and drug development professionals can make more informed decisions regarding solvent selection, leading to more efficient and successful experimental outcomes. The provided methodologies are designed to be both instructive and empowering, fostering a culture of scientific rigor and integrity in the laboratory.
References
A Technical Guide for Medicinal Chemists: The Strategic Role of Methyl 5-Methyl-1H-pyrrole-2-carboxylate as a Versatile Synthetic Intermediate
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Among the vast array of pyrrole building blocks, methyl 5-methyl-1H-pyrrole-2-carboxylate stands out as a particularly valuable and versatile intermediate. Its strategic substitution pattern—a reactive ester at the C2 position, a stabilizing methyl group at C5, and an accessible N-H bond—provides a trifecta of functional handles for molecular elaboration. This guide provides an in-depth examination of this compound, detailing its synthesis, chemical reactivity, and pivotal role in the construction of complex, biologically active molecules, with a focus on kinase inhibitors and other emerging therapeutic agents.
The Core Scaffold: Properties and Synthesis
This compound is a stable, crystalline solid that serves as an ideal starting point for multi-step synthetic campaigns. The electron-withdrawing carboxylate group at C2 deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole, while also providing a crucial anchor point for amide coupling. The C5-methyl group sterically directs reactions and contributes to the overall lipophilicity and metabolic stability of its derivatives.
While various methods exist for pyrrole synthesis, a common approach to access this specific scaffold involves the reaction of suitable precursors that can form the pyrrole ring via condensation reactions, such as the Paal-Knorr synthesis or related methodologies.[2][4]
| Compound Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| Appearance | White to off-white solid |
| Key Functional Groups | Ester, Secondary Amine (in pyrrole ring), Methyl Group |
A Hub of Reactivity: Key Chemical Transformations
The utility of this compound stems from the distinct reactivity of its three primary functional sites: the N-H bond, the C2-ester, and the C3/C4 positions of the pyrrole ring. This allows for a modular and systematic approach to generating molecular diversity.
Figure 1: Key reactive pathways for this compound.
Ester Hydrolysis and Amidation: The Gateway to Bioactive Amides
The most common and critical transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using sodium hydroxide in methanol.[1] The resulting 5-methyl-1H-pyrrole-2-carboxylic acid is a stable intermediate that is primed for amide bond formation.[5]
This amidation step is central to the synthesis of a vast number of biologically active compounds, particularly kinase inhibitors and MmpL3 inhibitors, where the pyrrole-2-carboxamide moiety is crucial for binding to target proteins.[6]
-
Step 1: To a solution of this compound (1.0 eq) in methanol (MeOH), add a 2M aqueous solution of sodium hydroxide (NaOH) (5.0 eq).
-
Step 2: Heat the resulting mixture at reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (~2-3 hours).
-
Step 3: Remove the organic solvent under reduced pressure.
-
Step 4: Acidify the remaining aqueous solution to pH ~3 by the dropwise addition of 6N hydrochloric acid (HCl).
-
Step 5: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Step 6: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid product, typically as a white solid.[1]
Ring-Directed Functionalization
The pyrrole ring can undergo electrophilic substitution, primarily at the C4 position. For instance, acylation under Friedel-Crafts-type conditions can introduce a ketone functionality, providing another vector for diversification. This is demonstrated in the synthesis of 4-benzoyl and 4-naphthoyl derivatives, which serve as precursors for potent enzyme inhibitors.[1]
Application in Drug Discovery: Building Blocks for Modern Therapeutics
The true value of this compound is realized in its application as a foundational intermediate for drugs targeting a range of diseases, from cancer to infectious diseases.
Kinase Inhibitors
Dysregulation of protein kinases is a hallmark of many cancers, making them a major target for drug development.[7] The pyrrole-2-carboxamide scaffold is a privileged structure in this area, frequently found in potent kinase inhibitors.[8] It often serves as a hinge-binding motif, forming critical hydrogen bonds within the ATP-binding site of the kinase.
The synthesis of these inhibitors often follows a convergent pathway where the pyrrole core, derived from this compound, is coupled to various other heterocyclic systems.
Figure 2: General workflow for the synthesis of kinase inhibitors from the title intermediate.
This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the amine component in the coupling step, leading to the optimization of potency and selectivity against specific kinase targets like MEK or Met.[9][10]
Dual mPGES-1/sEH Inhibitors for Cancer Therapy
Recent research has highlighted the potential of dual-targeting agents in cancer treatment. One such strategy involves the simultaneous inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). A series of potent dual inhibitors were developed using a 5-methyl-2-carboxamidepyrrole core.[1] The synthesis began with a substituted version of this compound, which was hydrolyzed and then coupled with various amines to produce a library of candidate molecules.[1] This work underscores the intermediate's role in generating focused libraries for hit-to-lead optimization.
-
Step 1: To a solution of the pyrrole-2-carboxylic acid (1.0 eq) in a dry aprotic solvent like N,N-dimethylformamide (DMF), add an amine (1.1 eq) and a coupling agent (e.g., HATU, 1.2 eq).
-
Step 2: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Step 3: Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Step 4: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Step 5: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Step 6: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
MmpL3 Inhibitors for Tuberculosis
The rise of drug-resistant tuberculosis necessitates the discovery of novel therapeutics. The mycobacterial membrane protein large 3 (MmpL3) is a promising target, and pyrrole-2-carboxamides have emerged as potent MmpL3 inhibitors.[6] Structure-guided design has led to the development of compounds where the pyrrole-2-carboxamide scaffold connects a "head" group (like a dichlorophenyl ring) and a "tail" group (like a cyclohexyl moiety). The hydrogens on the pyrrole nitrogen and the amide are critical for binding and potency.[6] The synthesis of these agents relies on the core reactivity of the pyrrole-2-carboxylate intermediate, demonstrating its applicability beyond oncology.
Conclusion
This compound is more than just a simple heterocyclic compound; it is a strategic linchpin in modern medicinal chemistry. Its predictable reactivity and functional handles allow for the efficient and modular construction of complex molecular architectures. From kinase inhibitors for cancer to novel agents against infectious diseases, this intermediate provides a reliable and versatile foundation. For researchers and drug development professionals, a deep understanding of its chemistry is essential for accelerating the discovery of the next generation of therapeutics.
References
- 1. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. 5-Methyl-1H-pyrrole-2-carboxylic acid_TargetMol [targetmol.com]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. Design and synthesis of orally available MEK inhibitors with potent in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones with C-3′ side chains as potent Met kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Genesis of a Pyrrole: Unraveling the Discovery and Synthetic History of Methyl 5-Methyl-1H-pyrrole-2-carboxylate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of organic chemistry and a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to a vast array of natural products, pharmaceuticals, and functional materials. Among the myriad of substituted pyrroles, methyl 5-methyl-1H-pyrrole-2-carboxylate stands as a fundamentally important building block. This technical guide delves into the historical context of its discovery, tracing its roots to the foundational named reactions in pyrrole synthesis, and provides a comprehensive overview of the synthetic methodologies that have been developed for its preparation. This exploration is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical lineage and practical synthesis of this versatile molecule.
The Dawn of Pyrrole Synthesis: A Historical Perspective
The story of this compound is intrinsically linked to the pioneering work on pyrrole synthesis in the late 19th century. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its conceptual origins can be traced to the development of three seminal named reactions: the Paal-Knorr Synthesis, the Knorr Pyrrole Synthesis, and the Hantzsch Pyrrole Synthesis.
The Paal-Knorr Pyrrole Synthesis , first reported independently by Carl Paal and Ludwig Knorr in 1884-1885, involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][2] This method remains one of the most straightforward and widely used approaches for constructing the pyrrole ring.[1]
Shortly thereafter, in 1884, Ludwig Knorr introduced the Knorr Pyrrole Synthesis , a reaction between an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl group.[3][4] This method provided a powerful tool for the synthesis of highly functionalized pyrroles.
The Hantzsch Pyrrole Synthesis , described by Arthur Hantzsch in 1890, offers another versatile route, involving the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[5][6] Despite its potential, the Hantzsch synthesis was not as extensively explored in its early years compared to the Paal-Knorr and Knorr methods.[5]
It is highly probable that this compound, or its close analog ethyl 5-methyl-1H-pyrrole-2-carboxylate, was first synthesized as an exemplar of one of these foundational reactions, likely within a broader study of their scope and limitations. The specific substitution pattern of the target molecule—a methyl group at the 5-position and a carboxylate at the 2-position—is amenable to synthesis by these classical methods.
Key Synthetic Approaches and Methodologies
The synthesis of this compound can be approached through various strategies, primarily leveraging the principles of the classical named reactions. Modern adaptations and novel methods have further expanded the synthetic chemist's toolkit for accessing this important intermediate.
Paal-Knorr Synthesis Approach
The Paal-Knorr synthesis provides a logical and efficient route. The retrosynthetic analysis points to a 1,4-dicarbonyl compound and a source of ammonia as the key precursors.
Figure 1: Retrosynthetic analysis via the Paal-Knorr synthesis.
Experimental Protocol: Paal-Knorr Synthesis
A representative modern protocol for a Paal-Knorr type synthesis is as follows:
-
Preparation of the 1,4-Dicarbonyl Precursor: A suitable 1,4-dicarbonyl compound, such as a derivative of levulinic acid ester, is required.
-
Cyclization: The dicarbonyl compound is reacted with a source of ammonia, such as ammonium acetate or ammonium hydroxide, typically in a protic solvent like acetic acid or ethanol.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the condensation and subsequent cyclization and aromatization.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.
The versatility of the Paal-Knorr reaction allows for variations in the starting materials and conditions to optimize the yield and purity of the desired pyrrole.[7]
Knorr Pyrrole Synthesis Approach
The Knorr synthesis offers another powerful strategy, particularly for constructing polysubstituted pyrroles.
Figure 2: Conceptual workflow of the Knorr pyrrole synthesis.
Experimental Protocol: Knorr Pyrrole Synthesis
A general procedure based on the Knorr synthesis is outlined below:
-
In situ Generation of the α-Amino Ketone: Due to their instability, α-amino ketones are typically generated in situ from the corresponding α-oximino ketone by reduction, often using zinc dust in acetic acid.[4]
-
Condensation: The freshly generated α-amino ketone is reacted with a β-ketoester, such as methyl acetoacetate.
-
Cyclization and Aromatization: The reaction proceeds through condensation, intramolecular cyclization, and subsequent dehydration to form the aromatic pyrrole ring.
-
Isolation: The product is isolated from the reaction mixture by extraction and purified using standard techniques.
Hantzsch Pyrrole Synthesis and Modern Variants
The Hantzsch synthesis, while historically less utilized, has seen a resurgence with the development of modern, non-conventional reaction conditions.[5][8]
Table 1: Comparison of Classical Pyrrole Synthesis Methods
| Synthesis Method | Key Reactants | General Conditions | Strengths | Limitations |
| Paal-Knorr | 1,4-Dicarbonyl, Amine/Ammonia | Acidic, heating | Simplicity, high yields, readily available starting materials.[1][9] | Can require harsh conditions.[1] |
| Knorr | α-Amino Ketone, Active Methylene Compound | Acid-catalyzed | Access to highly substituted pyrroles.[3] | Instability of α-amino ketone precursors.[4] |
| Hantzsch | β-Ketoester, α-Halo Ketone, Amine/Ammonia | Basic or neutral | Convergent three-component reaction.[6] | Historically limited scope and yields.[5] |
Modern Synthetic Protocol: Hydrolysis of Ethyl Ester
A common and practical modern approach to obtaining 5-methyl-1H-pyrrole-2-carboxylic acid involves the hydrolysis of its corresponding ethyl ester, which is commercially available or can be synthesized via classical methods.[10] The subsequent esterification provides the target methyl ester.
-
Hydrolysis: Ethyl 5-methyl-1H-pyrrole-2-carboxylate is dissolved in a mixture of solvents such as dioxane, water, and ethanol.[10]
-
Base Addition: An excess of a strong base, like sodium hydroxide, is added to the solution.[10]
-
Heating: The reaction mixture is heated to reflux for several hours to ensure complete saponification of the ester.[10]
-
Acidification: After cooling, the solvent is removed, and the residue is dissolved in water. The aqueous solution is then acidified with a strong acid (e.g., HCl) to a pH of 1, precipitating the carboxylic acid.[10]
-
Extraction and Isolation: The carboxylic acid is extracted with an organic solvent, dried, and the solvent is evaporated to yield the product.[10]
-
Esterification: The resulting 5-methyl-1H-pyrrole-2-carboxylic acid can be converted to the methyl ester using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a milder reagent like trimethylsilyldiazomethane.[11]
Conclusion
The discovery and synthetic history of this compound are deeply rooted in the foundational principles of heterocyclic chemistry established in the late 19th century. While the precise moment of its first synthesis remains somewhat obscured within the annals of early organic chemistry, its conceptual framework is clearly derived from the pioneering work of Paal, Knorr, and Hantzsch. Today, a combination of these classical methods and modern synthetic advancements provides robust and efficient pathways to this valuable chemical building block. For researchers and professionals in drug development, a thorough understanding of these synthetic routes and their historical context is invaluable for the design and execution of novel synthetic strategies targeting complex molecules that incorporate this fundamental pyrrole scaffold.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | 3757-53-7 [chemicalbook.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Introduction: The Versatile Pyrrole Scaffold in Medicinal Chemistry
An In-depth Technical Guide to Methyl 5-Methyl-1H-pyrrole-2-carboxylate Derivatives and Analogs for Drug Discovery Professionals
The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug design.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a privileged scaffold found in numerous natural products and synthetic drugs.[2][3] Pyrrole and its derivatives exhibit a vast range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antimalarial properties.[2][3][4]
At the heart of a promising class of these compounds is the This compound core. This molecule serves as a highly versatile starting point for chemical elaboration. The ester at the C2 position, the methyl group at C5, the nitrogen at N1, and the hydrogen at C4 all present opportunities for strategic modification, allowing chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives and analogs built upon this core scaffold.
Part 1: Synthesis and Chemical Diversification Strategies
The synthetic accessibility of the pyrrole core is crucial for its exploration in drug discovery. Various classical and modern synthetic methods, such as the Paal–Knorr and Hantzsch reactions, are employed for creating the initial pyrrole ring.[1] From the this compound intermediate, a multitude of derivatives can be generated.
Synthesis of the Core and Key Intermediates
A common strategy to access the pyrrole-2-carboxylate scaffold involves the reaction of a β-ketoester with an appropriate amine or, in more advanced syntheses, cycloaddition reactions.[1] For instance, a general approach involves the reaction of a suitable dicarbonyl compound with an amine source.
A key transformation for creating diverse analogs is the hydrolysis of the methyl ester at the C2 position to form the corresponding carboxylic acid. This carboxylic acid is a critical intermediate for generating a wide array of amides, which are often essential for biological activity.[5]
Experimental Protocol: Saponification of Methyl 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylate[5]
-
Dissolution: Dissolve the starting material, methyl 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylate (e.g., 1.20 g, 4.93 mmol), in methanol (25 mL).
-
Hydrolysis: Add 2 M sodium hydroxide (NaOH) solution (12.3 mL, 24.60 mmol) to the mixture.
-
Reflux: Heat the resulting mixture at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detected (approximately 2 hours).
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution by adding 6 N hydrochloric acid (HCl) until the pH is approximately 3.
-
Extract the product with ethyl acetate (EtOAc) (3 x 50 mL).
-
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the desired 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid as a solid.[5]
Derivatization via Amide Coupling
The resulting carboxylic acid is readily converted into various amides using standard peptide coupling reagents or by first converting it to an acyl chloride. This allows for the introduction of a diverse range of substituents at the C2 position, a critical step in exploring the structure-activity relationship (SAR).[5][6]
Experimental Protocol: Synthesis of 4-benzoyl-5-methyl-N-(quinolin-2-yl)-1H-pyrrole-2-carboxamide[5]
-
Acyl Chloride Formation: To a solution of 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid (0.150 g, 0.65 mmol) in dry toluene (1 mL), add oxalyl chloride (0.165 g, 1.30 mmol) and two drops of N,N-dimethylformamide (DMF).
-
Heating: Heat the mixture at 50°C for 2 hours to form the acyl chloride.
-
Amide Formation: (Procedure inferred from standard methods) The resulting acyl chloride solution is then typically treated with the desired amine (e.g., 2-aminoquinoline) in the presence of a base (like triethylamine or pyridine) to yield the final amide product.
-
Purification: The final product is purified using standard techniques such as column chromatography.
Diversification at the C4 Position via Suzuki Coupling
For analogs requiring aryl or heteroaryl substituents at other positions, the Suzuki coupling reaction is a powerful tool. This requires a halogenated pyrrole precursor, such as methyl 4-bromo-1H-pyrrole-2-carboxylate.
Workflow: C4-Position Diversification
The following diagram illustrates a typical workflow for generating diversity at the C4 position of the pyrrole ring, a key strategy in the development of anti-tuberculosis agents.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 5. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation of Methyl 5-Methyl-1H-Pyrrole-2-Carboxylate: A Computational Framework for Drug Discovery
An In-depth Technical Guide:
Foreword: The Rationale for a Theoretical Deep Dive
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Specifically, the pyrrole-2-carboxylate moiety has been identified as a key pharmacophore in the development of novel therapeutic agents.[1][3] Methyl 5-methyl-1H-pyrrole-2-carboxylate, the subject of this guide, represents a foundational structure within this chemical class. While extensive experimental data on this specific molecule is nascent, its structural analogs have shown significant promise, necessitating a robust theoretical framework to predict its behavior and guide future research.
This guide eschews a conventional template to provide a logically structured, in-depth protocol for the comprehensive theoretical analysis of this compound. We will proceed from the foundational quantum mechanical properties of the isolated molecule to its potential interactions within a complex biological system. The methodologies described herein are designed to be self-validating, grounding theoretical predictions in established principles and providing a clear pathway for experimental verification.
Part 1: Quantum Chemical Analysis via Density Functional Theory (DFT)
The Causality Behind Method Selection: Why DFT?
To understand the intrinsic properties of our target molecule, we must first model its geometry and electronic structure with high accuracy. Density Functional Theory (DFT) is the computational method of choice for this task. Unlike simpler molecular mechanics methods, DFT solves an approximation of the Schrödinger equation, providing a quantum mechanical description of the electron density. This approach offers an optimal balance of computational cost and accuracy for medium-sized organic molecules.
For this investigation, we select the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in pure DFT functionals, yielding more accurate predictions of molecular geometries and vibrational frequencies.[4] This is paired with the 6-311++G(d,p) basis set . This triple-zeta basis set provides sufficient flexibility for the valence electrons, while the addition of diffuse functions (++) is critical for accurately describing the lone pairs on oxygen and nitrogen atoms, and polarization functions (d,p) are essential for modeling the non-spherical electron distribution in bonded atoms.[5]
Protocol: DFT-Based Structural and Spectroscopic Validation
This protocol outlines the steps for a full geometry optimization and subsequent frequency and electronic property calculation.
Software: Gaussian, ORCA, or similar quantum chemistry software package.
Methodology:
-
Input Structure Generation:
-
Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
-
Geometry Optimization:
-
Set up the DFT calculation with the chosen method: B3LYP/6-311++G(d,p).
-
Initiate a geometry optimization (Opt) calculation. This process iteratively adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface.
-
Confirm that the optimization has converged by checking for the absence of imaginary frequencies in the subsequent frequency calculation. A true energy minimum has zero imaginary frequencies.
-
-
Vibrational Frequency Analysis:
-
Following optimization, perform a frequency calculation (Freq) at the same level of theory.
-
This step serves two purposes:
-
Validation: Confirms the optimized structure is a true minimum.
-
IR Spectrum Prediction: The calculated vibrational modes and their intensities can be used to generate a theoretical infrared (IR) spectrum. This is a critical self-validation step; the theoretical spectrum should closely match an experimentally obtained FT-IR spectrum.[4][6]
-
-
-
Electronic Property Calculation:
-
Using the optimized geometry, calculate key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment.
-
Predicted Quantitative Data Summary
The DFT calculations will yield a rich dataset of quantitative structural and electronic parameters. These values form the basis for all further theoretical work and provide benchmarks for experimental validation.
| Parameter Category | Specific Data Points | Significance |
| Structural Data | Bond Lengths (Å), Bond Angles (°), Dihedral Angles (°) | Defines the precise 3D geometry and conformation of the molecule. |
| Energetic Data | Total Electronic Energy (Hartrees), Zero-Point Energy | Indicates the thermodynamic stability of the molecule. |
| Electronic Data | HOMO Energy (eV), LUMO Energy (eV), HOMO-LUMO Gap (eV) | Determines electronic excitability, kinetic stability, and reactivity.[4] |
| Spectroscopic Data | Vibrational Frequencies (cm⁻¹), NMR Chemical Shifts (ppm) | Allows for direct comparison and validation with experimental IR and NMR data. |
| Bulk Properties | Dipole Moment (Debye), Molecular Electrostatic Potential | Predicts polarity and identifies sites for intermolecular interactions. |
Part 2: Uncovering Reactivity and Interaction Sites
The optimized molecular structure and its electronic properties allow us to predict how this compound will interact with its environment, particularly with biological macromolecules.
Frontier Molecular Orbital (FMO) & Molecular Electrostatic Potential (MEP) Analysis
The Frontier Molecular Orbitals (FMOs) —the HOMO and LUMO—are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are nucleophilic and susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are electrophilic and are sites for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[4]
The Molecular Electrostatic Potential (MEP) map provides a more intuitive, visual guide to intermolecular interactions. It is plotted on the molecule's electron density surface, color-coded to represent electrostatic potential.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as the oxygen atoms of the carboxylate group. These are prime sites for hydrogen bond donation and interactions with positive charges (electrophiles).
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atom on the pyrrole nitrogen (N-H). This is a key site for hydrogen bond acceptance and interactions with negative charges (nucleophiles).
Part 3: Molecular Docking for Target-Specific Interaction Analysis
With a validated molecular structure and an understanding of its reactive sites, we can proceed to model its interaction with a specific biological target. Molecular docking is an in silico technique that predicts the preferred orientation and binding affinity of a ligand when bound to a protein's active site.
Justification of Target Selection: Enoyl-ACP Reductase (InhA)
Given that numerous pyrrole derivatives exhibit potent antibacterial activity, particularly against Mycobacterium tuberculosis, a highly relevant target is the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1] InhA is a critical enzyme in the mycobacterial fatty acid synthesis pathway, and its inhibition is a validated strategy for anti-tuberculosis drug action.[7] We will use the crystal structure of InhA for our docking protocol.
Protocol: Molecular Docking Workflow
Software: AutoDock Tools, AutoDock Vina, PyMOL, Schrödinger Maestro.
Methodology:
-
Protein Preparation:
-
Download the crystal structure of InhA from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2IDZ.[7]
-
Using software like PyMOL or Maestro, prepare the protein by:
-
Removing all water molecules and co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning atomic charges (e.g., using the Gasteiger charge model).
-
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound as the input ligand.
-
Assign atomic charges and define the rotatable bonds. The ester group and the bond to the pyrrole ring are key rotatable bonds.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. This is a three-dimensional grid box centered on the known active site of InhA. The size of the box should be large enough to encompass the entire active site and allow the ligand to rotate and translate freely within it.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different conformations (poses) of the ligand within the active site.
-
Each pose is scored based on a scoring function that estimates the binding free energy (ΔG), typically reported in kcal/mol. More negative values indicate stronger predicted binding.
-
-
Result Analysis:
-
Analyze the top-scoring poses. The primary metrics are:
-
Binding Energy: The predicted affinity of the ligand for the protein.
-
Intermolecular Interactions: Visualize the best pose in the active site and identify key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, with specific amino acid residues.[8]
-
-
Predicted Binding Data Summary
The docking results should be summarized to facilitate comparison and guide further medicinal chemistry efforts.
| Metric | Example Data | Interpretation |
| Binding Energy | -7.5 kcal/mol | A quantitative estimate of binding affinity. Lower values suggest tighter binding. |
| Hydrogen Bonds | N-H...O (TYR 158), C=O...H-N (GLY 103) | Identifies specific, strong directional interactions that anchor the ligand in the active site.[7][8] |
| Hydrophobic Contacts | Methyl groups with LEU, ILE, VAL residues | Highlights non-polar interactions that contribute significantly to binding affinity and specificity. |
| Key Residues | TYR 158, GLY 103, NAD+ cofactor | Lists the primary amino acid residues involved in binding, providing targets for modification. |
Conclusion: From Theoretical Data to Actionable Intelligence
This guide has outlined a comprehensive, multi-stage theoretical framework for the characterization of this compound. By integrating DFT calculations with molecular docking, we can move from fundamental molecular properties to predictive models of biological activity. The DFT analysis provides a validated, high-fidelity 3D structure and reveals the intrinsic electronic features governing reactivity. This information directly enables a targeted molecular docking study, which can generate testable hypotheses about the molecule's mechanism of action and binding mode. The resulting data—predicted binding affinities, key interacting residues, and optimal conformations—provides actionable intelligence for researchers, guiding the synthesis of more potent and selective analogs and accelerating the drug discovery process.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate [ouci.dntb.gov.ua]
- 6. acgpubs.org [acgpubs.org]
- 7. vlifesciences.com [vlifesciences.com]
- 8. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Synthesis of Methyl 5-Methyl-1H-pyrrole-2-carboxylate for Pharmaceutical and Research Applications
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Methyl 5-methyl-1H-pyrrole-2-carboxylate, in particular, serves as a crucial synthetic intermediate for more complex molecular architectures, including potent enzyme inhibitors and anti-infective agents.[3][4] Its strategic synthesis is therefore of paramount importance to researchers in drug discovery and organic synthesis.
This comprehensive guide provides detailed protocols for two distinct and reliable synthetic routes to obtain this compound. The chosen methodologies—direct esterification of the corresponding carboxylic acid and a de novo ring construction via the Hantzsch pyrrole synthesis—offer flexibility based on the availability of starting materials and the desired scale of production. Each protocol is presented with an in-depth explanation of the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also adapt it to their specific needs.
Part 1: Strategic Overview of Synthetic Pathways
The synthesis of substituted pyrroles can be approached through various classical name reactions. The most prominent include:
-
Paal-Knorr Synthesis: This involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[1][5][6] While efficient, its utility is often limited by the accessibility of the required 1,4-dicarbonyl precursors.[6]
-
Hantzsch Pyrrole Synthesis: A versatile three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[7][8][9] This method offers excellent control over substituent placement and is well-suited for constructing highly functionalized pyrroles.[10]
-
Van Leusen Pyrrole Synthesis: A powerful method that utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with a Michael acceptor, such as an α,β-unsaturated ketone or ester.[11][12][13]
For the specific target, this compound, two logical and field-proven strategies are detailed below. Route A is a functional group interconversion, ideal when the precursor acid is readily available. Route B illustrates a classic ring-forming strategy, building the heterocyclic core from simple acyclic components.
Part 2: Synthesis Route A - Fischer Esterification of 5-Methyl-1H-pyrrole-2-carboxylic Acid
This is the most direct approach, predicated on the availability of 5-methyl-1H-pyrrole-2-carboxylic acid.[14][15][16] The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution that is both robust and scalable.[17]
Causality and Experimental Rationale: The reaction is an equilibrium process. To drive the reaction toward the ester product, an excess of the alcohol (methanol) is used as both the reactant and the solvent. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃), is essential to protonate the carbonyl oxygen of the carboxylic acid.[17] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. The subsequent elimination of a water molecule, facilitated by the acidic conditions, yields the final ester product.
Workflow for Fischer Esterification
Caption: Experimental workflow for the synthesis of this compound via Fischer Esterification.
Protocol Summary Table: Route A
| Reagent/Parameter | Molar Eq. | Quantity | Purpose |
| 5-Methyl-1H-pyrrole-2-carboxylic acid | 1.0 | 5.0 g (39.9 mmol) | Starting Material |
| Anhydrous Methanol (MeOH) | Excess | 100 mL | Reagent & Solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | cat. (0.1) | ~0.22 mL (4.0 mmol) | Catalyst |
| Reaction Temperature | - | Room Temp. to 65°C | Condition |
| Reaction Time | - | 4-12 hours | Condition |
| Expected Yield | - | 85-95% | Outcome |
Detailed Step-by-Step Protocol: Route A
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (39.9 mmol) of 5-methyl-1H-pyrrole-2-carboxylic acid in 100 mL of anhydrous methanol.[17]
-
Catalyst Addition: Place the flask in an ice-water bath to cool the solution. While stirring, slowly add 0.22 mL of concentrated sulfuric acid dropwise. Causality: The addition is performed slowly and with cooling to safely manage the exothermic heat of dilution of the strong acid.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. For a faster reaction, the mixture can be heated to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it over 200 g of crushed ice. This step quenches the reaction and dilutes the acid.
-
Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8. Causality: Neutralization removes the acid catalyst and converts any unreacted carboxylic acid into its water-soluble sodium salt, facilitating its removal from the organic product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic phase with brine (1 x 50 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[17]
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography to afford a white to off-white solid.
Part 3: Synthesis Route B - Hantzsch Pyrrole Synthesis
Causality and Experimental Rationale: The Hantzsch synthesis mechanism begins with the formation of an enamine intermediate from the reaction between the β-ketoester (methyl acetoacetate) and ammonia.[7] Concurrently, the α-haloketone (chloroacetone) reacts with ammonia. The enamine then acts as a nucleophile, attacking the α-haloketone derivative in an alkylation step. The resulting intermediate undergoes an intramolecular condensation (cyclization) followed by dehydration to yield the aromatic pyrrole ring.[7] This sequence allows for the convergent assembly of the final product from simple starting materials.
Reaction Scheme for Hantzsch Synthesis
Caption: Conceptual diagram of the Hantzsch Pyrrole Synthesis.
Protocol Summary Table: Route B
| Reagent/Parameter | Molar Eq. | Quantity | Purpose |
| Methyl Acetoacetate | 1.0 | 5.8 g (50 mmol) | Starting Material (β-Ketoester) |
| Chloroacetone | 1.0 | 4.6 g (50 mmol) | Starting Material (α-Haloketone) |
| Aqueous Ammonia (28%) | Excess | 25 mL | Reagent (Nitrogen Source) & Base |
| Ethanol (EtOH) | - | 50 mL | Solvent |
| Reaction Temperature | - | 50°C | Condition |
| Reaction Time | - | 3-5 hours | Condition |
| Expected Yield | - | 40-60% | Outcome |
Detailed Step-by-Step Protocol: Route B
-
Reaction Setup: In a 250 mL round-bottom flask, combine methyl acetoacetate (5.8 g, 50 mmol), chloroacetone (4.6 g, 50 mmol), and 50 mL of ethanol.
-
Reagent Addition: To the stirred solution, add 25 mL of concentrated aqueous ammonia (28%) in one portion. Equip the flask with a reflux condenser.
-
Reaction: Heat the reaction mixture in a water bath at 50°C for 3-5 hours. The reaction progress can be monitored by TLC.
-
Isolation: After the reaction is complete, cool the flask in an ice bath. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
Work-up: If the product does not precipitate, pour the reaction mixture into 200 mL of cold water. Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purification: The crude product should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure this compound.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Van Leusen Reaction [organic-chemistry.org]
- 12. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method | MDPI [mdpi.com]
- 14. 5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | 3757-53-7 [chemicalbook.com]
- 15. CAS 3757-53-7 | 5-Methyl-1H-pyrrole-2-carboxylic acid - Synblock [synblock.com]
- 16. 5-methyl-1H-pyrrole-2-carboxylic acid | C6H7NO2 | CID 12909452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Note: A Detailed Protocol for the Suzuki-Miyaura Coupling in the Synthesis of Aryl-Pyrrole Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The synthesis of aryl-pyrrole scaffolds is a cornerstone of modern medicinal chemistry and materials science, as these motifs are prevalent in a vast array of biologically active compounds and functional materials. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for constructing the C(sp²)–C(sp²) bond between a pyrrole core and an aryl group.[1][2] This application note provides a comprehensive guide for researchers, offering a detailed experimental protocol, an in-depth look at the reaction mechanism, strategies for optimizing reaction conditions, and a practical troubleshooting guide. The causality behind experimental choices is explained to ensure both scientific integrity and reproducibility.
The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to the halo-pyrrole (or pyrrole-triflate). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) complex.[3] The reactivity of the halide typically follows the order I > Br > Cl.
-
Transmetalation: This is the key bond-forming step where the organic group is transferred from the organoboron reagent to the palladium center. The reaction requires activation of the organoboron species by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻), which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[4] This complex then reacts with the Pd(II) intermediate to displace the halide and form a new diorganopalladium(II) complex.
-
Reductive Elimination: In the final step, the two organic ligands on the palladium center couple, forming the desired aryl-pyrrole product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Below is a diagram illustrating the catalytic cycle.
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
Key Considerations for Pyrrole Substrates
The Critical Role of N-Protection
Unprotected pyrroles can be challenging substrates in Suzuki couplings. The acidic N-H proton can interfere with the basic reaction conditions, and the electron-rich nature of the pyrrole ring can lead to side reactions like debromination or catalyst inhibition.[1][5] Therefore, protection of the pyrrole nitrogen is often essential for achieving high yields and clean reactions.
-
Boc (tert-Butoxycarbonyl) Group: While common, the Boc group is often unstable under standard Suzuki conditions and can be partially cleaved, leading to mixtures of products.[1]
-
Sulfonyl Groups: Groups like tosyl (Ts) or phenylsulfonyl (SO₂Ph) are electron-withdrawing, which can reduce the reactivity of the pyrrole ring and improve stability, but their removal can require harsh conditions.[6]
-
SEM (2-(trimethylsilyl)ethoxymethyl) Group: The SEM group has proven to be a robust and versatile protecting group for pyrroles in Suzuki couplings. It is stable under the reaction conditions and can be readily removed post-coupling with fluoride sources like TBAF.[1][7] This stability prevents the formation of debrominated by-products.[1]
Coupling Partners: Halo-pyrrole vs. Pyrrole Boronic Acid
The Suzuki reaction can be performed using either a halo-pyrrole with an arylboronic acid or an aryl halide with a pyrrole boronic acid.
-
Halo-pyrroles: Bromo- and iodo-pyrroles are readily available or synthesized and are excellent coupling partners. They are generally stable and reliable in the reaction.
-
Pyrrole Boronic Acids/Esters: These can also be effective but are often less stable than their aryl counterparts. They are prone to protodeboronation, especially under the basic reaction conditions, which can lead to lower yields.[2][8] N-protection is crucial to stabilize these reagents.[2][9]
Experimental Protocol: Synthesis of an Aryl-Pyrrole Derivative
This protocol details the synthesis of Methyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate, adapted from an optimized procedure.[1]
Materials and Equipment
| Reagents | Equipment |
| Methyl 4-bromo-1-(SEM)-1H-pyrrole-2-carboxylate | Round-bottom flask |
| Phenylboronic acid | Magnetic stirrer and stir bar |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Reflux condenser |
| Cesium carbonate (Cs₂CO₃) | Inert atmosphere setup (Argon or N₂) |
| 1,4-Dioxane (anhydrous) | Syringes and needles |
| Deionized water | Heating mantle or oil bath |
| Ethyl acetate (EtOAc) | Thin Layer Chromatography (TLC) plates |
| Petroleum Ether (PE) or Hexanes | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Flash chromatography system |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the aryl-pyrrole synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-bromo-1-(SEM)-1H-pyrrole-2-carboxylate (1 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), cesium carbonate (Cs₂CO₃, 2 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 mmol, 10 mol%).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times. Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromopyrrole is consumed (typically around 5 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the base and palladium residues, washing the pad with ethyl acetate.
-
Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Dilute the residue with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., 3% ethyl acetate in petroleum ether) to afford the pure product.[1]
Optimization of Reaction Parameters
The success of the Suzuki coupling of pyrroles is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes key findings from optimization studies.[1][10]
| Parameter | Options | Observations & Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is often effective and reliable for a range of substrates.[1] Pd(dppf)Cl₂ can be superior for coupling heteroarylboronic acids.[10] Simple palladium salts like Pd(OAc)₂ may require added phosphine ligands to form the active catalyst in situ. |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, Na₂CO₃ | Cs₂CO₃ is often the base of choice, providing higher yields, likely due to its high solubility in the reaction medium and its ability to effectively facilitate transmetalation.[1][11] K₂CO₃ and K₃PO₄ are also effective alternatives.[3][10] |
| Solvent | Dioxane/H₂O, DME, THF, Toluene/EtOH/H₂O | A mixture of an organic solvent and water is typical. Dioxane/H₂O (4:1 or 5:1) is a common and effective system.[1][3] The water is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. |
| Temperature | 80 - 110 °C | Most reactions require heating to proceed at a reasonable rate. 90-100 °C is a common temperature range.[1][10] Lower temperatures may be possible with highly active catalyst systems. |
Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This guide addresses common issues.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (decomposed Pd(0)).2. Insufficiently anhydrous/deoxygenated conditions.3. Poor substrate solubility.4. Ineffective base. | 1. Use fresh catalyst or a pre-catalyst. Ensure ligands are not oxidized.2. Flame-dry glassware, use anhydrous solvents, and thoroughly purge with inert gas.3. Try a different solvent system (e.g., DMF, Toluene/EtOH).[12][13]4. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[1] |
| Debromination of Pyrrole | 1. N-H pyrrole used without protection.2. Unstable N-protecting group (e.g., Boc).3. Protodeboronation of the boronic acid followed by hydrodehalogenation. | 1. Protect the pyrrole nitrogen with a stable group like SEM.[1]2. Switch from Boc to a more robust group like SEM or a sulfonyl group.[1][6]3. Use a less reactive base or a different solvent system. Ensure the boronic acid is of high quality. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. High reaction temperature or prolonged reaction time. | 1. Ensure the reaction is rigorously deoxygenated before heating.2. Lower the reaction temperature if possible or use a more active catalyst to shorten the reaction time. |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Co-elution of product with by-products (e.g., homocoupled boronic acid). | 1. Filter the crude reaction mixture through a pad of celite or silica before concentration.2. Optimize the reaction to minimize by-products. Use a high-resolution chromatography system or consider recrystallization. |
Scope and Limitations
The Suzuki coupling of pyrroles is a broadly applicable methodology.
-
Arylboronic Acids: The reaction is tolerant of a wide array of functional groups on the arylboronic acid partner. Both electron-donating and electron-withdrawing substituents are generally well-tolerated, providing access to a diverse library of aryl-pyrroles.[1][14]
-
Heteroarylboronic Acids: While many heteroarylboronic acids couple efficiently, some five-membered ring boronates (including furan, thiophene, and pyrrole itself) can be unstable and prone to decomposition, requiring carefully optimized conditions or the use of more stable boronate esters or trifluoroborate salts.[2][8]
-
Steric Hindrance: Sterically hindered substrates, such as ortho-substituted arylboronic acids or pyrroles, can react more slowly and may require more active catalysts (e.g., those with bulky phosphine ligands) or higher temperatures to achieve good conversion.[15]
-
Acidic Functional Groups: The presence of acidic functional groups (e.g., -COOH, phenolic -OH) on the coupling partners can interfere with the reaction by neutralizing the base or coordinating to the palladium center.[5] Protection of these groups may be necessary.
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of functionalized pyrrole derivatives. By understanding the underlying mechanism, carefully selecting a stable N-protecting group like SEM, and optimizing key reaction parameters such as the catalyst, base, and solvent, researchers can reliably and efficiently construct complex aryl-pyrrole structures. This application note serves as a practical guide to help navigate the intricacies of this powerful reaction, enabling the successful development of novel molecules for pharmaceutical and materials science applications.
References
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Application Notes and Protocols: Leveraging Methyl 5-Methyl-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry
Introduction: The Pyrrole Scaffold as a Cornerstone in Drug Discovery
The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with various biological targets, including enzymes and receptors.[4] Pyrrole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[5][6][7][8][9][10][11]
Among the diverse library of pyrrole-based building blocks, Methyl 5-methyl-1H-pyrrole-2-carboxylate stands out as a particularly versatile and strategic starting material. Its structure incorporates three key features for synthetic manipulation:
-
The Pyrrole Core: A robust aromatic system that serves as the central scaffold.
-
The C2-Methyl Ester: A readily modifiable handle for chain extension, primarily through amide bond formation, which is fundamental for exploring structure-activity relationships (SAR).
-
The C5-Methyl Group: This substituent influences the electronic properties of the ring and provides a steric element that can be crucial for achieving target selectivity and optimizing pharmacokinetic profiles.
This guide provides an in-depth exploration of the synthesis, functionalization, and application of this compound, with a focus on its role in the development of targeted therapies, particularly kinase inhibitors.
Section 1: Synthesis and Key Functionalization Protocols
The utility of this compound begins with its synthesis and subsequent modification. The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and understanding.
Protocol 1: Synthesis of the Core Scaffold via Paal-Knorr Condensation
The Paal-Knorr synthesis is a classic and reliable method for constructing pyrrole rings. This protocol adapts the method for the target compound.
Caption: Workflow for the Paal-Knorr synthesis of the target pyrrole.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1.0 eq) and methyl glycinate hydrochloride (1.1 eq).
-
Solvent and Catalyst: Add glacial acetic acid as both the solvent and catalyst. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction Execution: Heat the mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: The acidic conditions facilitate the initial formation of an enamine from the methyl glycinate and one of the ketones. The subsequent intramolecular cyclization and dehydration steps are also acid-catalyzed, leading to the formation of the aromatic pyrrole ring.
-
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Protocol 2: Saponification to 5-Methyl-1H-pyrrole-2-carboxylic acid
Conversion of the methyl ester to a carboxylic acid is a critical step to enable amide coupling.
Caption: Workflow for the hydrolysis of the methyl ester to the carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).[12]
-
Base Addition: Add an excess of sodium hydroxide (2.0-3.0 eq), either as a solid or a 2M aqueous solution.[12]
-
Reaction Execution: Heat the mixture to reflux and stir until TLC analysis indicates complete consumption of the starting material (typically 2-3 hours).
-
Rationale: Saponification is a base-mediated hydrolysis. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating methoxide and forming the carboxylate salt. Refluxing accelerates this process.
-
-
Workup: Cool the solution and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 2N HCl with stirring until the pH of the solution is approximately 3. A precipitate should form.
-
Rationale: Protonation of the carboxylate salt with a strong acid is necessary to generate the neutral carboxylic acid, which is less soluble in water and precipitates out.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-methyl-1H-pyrrole-2-carboxylic acid.[13]
Protocol 3: Amide Coupling for Library Synthesis
This protocol details a standard procedure for creating a diverse library of amides, a cornerstone of SAR exploration.
Step-by-Step Methodology:
-
Activation: In an inert atmosphere (N₂ or Ar), dissolve 5-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq), a desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.
-
Reaction Execution: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Rationale: Peptide coupling agents like HATU activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic amine. DIPEA acts as a base to neutralize the ammonium salts formed during the reaction, driving it to completion.
-
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine. Dry over Na₂SO₄, concentrate, and purify via column chromatography or preparative HPLC.
Section 2: Application Case Study - The Synthesis of Kinase Inhibitors
The pyrrole scaffold is a key component of many Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase. The multi-receptor tyrosine kinase inhibitor Sunitinib serves as a preeminent example of the therapeutic application of a substituted pyrrole carboxamide core.[14] While Sunitinib itself is a 2,4-dimethyl-1H-pyrrole-3-carboxamide, the synthetic logic and biological role are directly translatable to derivatives of this compound.
Synthetic Pathway toward a Sunitinib Analog
The following workflow illustrates a plausible synthetic route to a Sunitinib-like molecule, starting from a functionalized pyrrole precursor. This demonstrates the convergence of the previously described protocols.
Caption: Synthetic pathway for a Sunitinib analog via key functionalization steps.
This multi-step synthesis highlights how the initial scaffold is strategically elaborated:
-
Formylation: A Vilsmeier-Haack reaction introduces a formyl (aldehyde) group at the C4 position, which is essential for the final condensation step.[15][16]
-
Amide Coupling: The carboxylic acid at C2 is coupled with a side chain (N,N-diethylethylenediamine) crucial for solubility and interaction with the solvent-exposed region of the kinase.[15]
-
Knoevenagel Condensation: The C4-formyl group undergoes a base-catalyzed condensation with the active methylene group of 5-fluorooxindole to form the final indolin-2-one pharmacophore.[15][17]
Mechanism of Kinase Inhibition
The resulting pyrrole-indolinone scaffold effectively inhibits receptor tyrosine kinases (RTKs) like VEGFR and PDGFR. It achieves this by competing with ATP for binding in the enzyme's active site.
Caption: Simplified RTK signaling and the mechanism of its inhibition.
The pyrrole core and its substituents form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, stabilizing the inactive conformation of the kinase and preventing the phosphorylation required for downstream signaling.
Structure-Activity Relationship (SAR) Data
Modifications on the pyrrole carboxamide scaffold can dramatically impact inhibitory potency. The following table summarizes general SAR trends observed for this class of inhibitors.[14][18]
| Position on Pyrrole Core | Modification | General Effect on Kinase Activity (e.g., Lck, VEGFR) | Rationale |
| C5-Substituent | Methyl (CH₃) vs. Hydrogen (H) | Often increases potency and selectivity. | Fills a hydrophobic pocket and can influence the orientation of the molecule in the binding site. |
| C4-Substituent | Small alkyl groups | Generally well-tolerated or beneficial. | Can enhance hydrophobic interactions without causing steric clashes. |
| C2-Carboxamide | Variation of Amine Side Chain | Critical for potency and physical properties. | Interacts with the solvent-exposed region; can be optimized to improve solubility and cell permeability. |
| N1-Pyrrole | Methylation or other substitution | Often detrimental to activity. | The N-H proton typically acts as a crucial hydrogen bond donor with the kinase hinge region. |
Conclusion and Future Directions
This compound is more than a simple chemical; it is a strategic platform for the design and synthesis of sophisticated therapeutic agents. The protocols and applications detailed herein demonstrate its value in constructing molecular diversity and targeting complex biological systems like protein kinases.[18][19] Future work will likely focus on leveraging this scaffold to develop next-generation inhibitors with improved selectivity profiles, novel mechanisms of action, and the ability to overcome drug resistance. The continued exploration of new functionalization reactions and their application in library synthesis will ensure that this humble pyrrole derivative remains a powerful tool in the medicinal chemist's arsenal.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole: A decisive scaffold for the development of therapeutic agents and structure‐activity relationship: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. alliedacademies.org [alliedacademies.org]
- 12. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Methyl-1H-pyrrole-2-carboxylic acid | TargetMol [targetmol.com]
- 14. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 15. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]
- 18. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iris.unina.it [iris.unina.it]
Application Notes & Protocols: The Methyl 5-Methyl-1H-Pyrrole-2-Carboxylate Scaffold in Modern Drug Discovery
Introduction: The Pyrrole Scaffold as a Privileged Structure
The pyrrole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a fertile ground for the development of novel therapeutics.[2][3] Within this class, methyl 5-methyl-1H-pyrrole-2-carboxylate serves as a particularly versatile and strategically important building block.[4][5] While not typically bioactive in its own right, its true value lies in its utility as a modifiable template for constructing highly functionalized and potent drug candidates.
This guide provides an in-depth exploration of the applications of the this compound scaffold, focusing on its derivatization into potent agents for oncology, inflammation, and infectious diseases. We will detail the scientific rationale behind its use, present protocols for its chemical modification, and summarize key biological data to empower researchers in their drug discovery endeavors.
Section 1: Core Scaffold Analysis and Synthetic Utility
This compound is a stable, readily available starting material. Its structure offers multiple points for synthetic diversification, making it an ideal entry point for library synthesis and lead optimization campaigns. The primary reactive handle is the C2-methyl ester, which is typically hydrolyzed to the corresponding carboxylic acid. This acid is then elaborated, most commonly through amide bond formation, to introduce diverse functionalities that can modulate potency, selectivity, and pharmacokinetic properties.[6][7]
| Property | Value |
| Chemical Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| CAS Number | 19961-71-8 |
| Appearance | Off-white to light brown solid |
| Core Utility | Synthetic building block/intermediate |
Below is a diagram illustrating the key modification points on the pyrrole scaffold that are exploited in drug design.
Caption: Key modification sites on the core scaffold.
Section 2: Application in Anti-Inflammatory and Anticancer Drug Discovery
A significant body of research highlights the link between chronic inflammation and cancer.[8] The prostaglandin E2 (PGE2) biosynthetic pathway is a critical nexus in this relationship, with the enzyme microsomal prostaglandin E2 synthase-1 (mPGES-1) being a key player in tumor microenvironment homeostasis.[6][9] Consequently, inhibiting mPGES-1 is a valuable strategy for developing novel anti-inflammatory and anticancer therapies.[8]
Derivatives of the 5-methyl-1H-pyrrole-2-carboxylate scaffold have emerged as potent inhibitors of mPGES-1.[6] By converting the methyl ester to a carboxamide, researchers have developed molecules that show low micromolar inhibitory activity.[6][8] Furthermore, these compounds have been engineered to be dual inhibitors, also targeting soluble epoxide hydrolase (sEH), an enzyme whose inhibition preserves anti-inflammatory mediators.[6][9] This dual-action mechanism presents a synergistic approach to treating inflammation-driven cancers like colorectal cancer.[9]
Caption: Inhibition of the PGE2 pathway by pyrrole derivatives.
Table 1: Biological Activity of 5-Methyl-2-Carboxamidepyrrole Derivatives [6][8]
| Compound ID | Target(s) | IC₅₀ (µM) | Therapeutic Potential |
|---|---|---|---|
| 1f | mPGES-1 / sEH | 2.5 (mPGES-1) | Dual Anti-inflammatory/Anticancer |
| 2b | mPGES-1 / sEH | 3.1 (mPGES-1) | Dual Anti-inflammatory/Anticancer |
| 2c | mPGES-1 / sEH | 4.6 (mPGES-1) | Dual Anti-inflammatory/Anticancer |
| 2d | mPGES-1 / sEH | 2.9 (mPGES-1) | Dual Anti-inflammatory/Anticancer |
Section 3: Application in Antimicrobial Drug Discovery
The rise of drug-resistant pathogens, particularly Mycobacterium tuberculosis (Mtb), poses a severe threat to global health.[7] This has created an urgent need for new antimicrobial agents that act on novel targets.[10] One such validated target is the Mycobacterial Membrane Protein Large 3 (MmpL3), which is essential for transporting mycolic acids, a key component of the mycobacterial cell wall.[7]
The pyrrole-2-carboxamide scaffold, derived from this compound, has proven to be a remarkably potent inhibitor of MmpL3.[7] Structure-activity relationship (SAR) studies have shown that bulky substituents (such as adamantyl) on the carboxamide nitrogen, combined with electron-withdrawing groups on a phenyl ring attached to the pyrrole core, lead to exceptionally potent anti-TB activity, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range (<0.016 μg/mL).[7] These findings establish this scaffold as a promising starting point for developing next-generation antitubercular drugs.
Caption: Workflow for developing pyrrole-based MmpL3 inhibitors.
Table 2: Anti-TB Activity of Pyrrole-2-Carboxamide MmpL3 Inhibitors [7]
| Compound Feature | R₁ Group | R₂ Group | MIC (µg/mL) vs. Mtb H37Rv |
|---|---|---|---|
| Small R₂ Group | Phenyl | Cyclopropyl | >32 |
| Bulky R₂ Group | Phenyl | Adamantyl | <0.016 |
| Fluorinated R₁ | 2,4-Difluorophenyl | Adamantyl | <0.016 |
| Chlorinated R₁ | 4-Chlorophenyl | Adamantyl | 0.031 |
Section 4: Experimental Protocols
The following protocols provide standardized, field-proven methods for the key transformations of this compound into versatile intermediates for drug discovery.
Protocol 4.1: Saponification to 5-Methyl-1H-Pyrrole-2-Carboxylic Acid
Rationale: The hydrolysis of the methyl ester to the free carboxylic acid is the critical first step for subsequent amide coupling reactions. Sodium hydroxide in an alcoholic solvent is a standard and robust method for this transformation.[4][6]
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), 2 M or 10 M aqueous solution
-
Hydrochloric Acid (HCl), 4 M or 6 N aqueous solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Dissolve this compound (1.0 eq) in MeOH or EtOH (approx. 0.2 M concentration).
-
To the stirred solution, add 2 M aqueous NaOH (5.0 eq) at room temperature.
-
Heat the reaction mixture to reflux (approx. 60-80°C) and monitor by TLC (e.g., using 3:7 EtOAc/n-hexane) until the starting material is fully consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Re-dissolve the residue in a small amount of water. Cool the aqueous solution in an ice bath.
-
Acidify the solution to pH ~3 by the slow, dropwise addition of 6 N HCl. A precipitate should form.
-
Extract the aqueous mixture with EtOAc (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Self-Validation & Characterization:
-
Expected Yield: 90-98%.[6]
-
Appearance: White to light brown solid.
-
¹H NMR (DMSO-d₆): Expect characteristic peaks for the pyrrole protons, the methyl group, and the acidic proton of the carboxyl group.[4]
Protocol 4.2: General Amide Coupling to Synthesize Bioactive Carboxamides
Rationale: This protocol converts the carboxylic acid into a highly reactive acyl chloride, which readily reacts with a primary or secondary amine to form the desired amide. This is a common and effective method for creating diverse libraries of pyrrole-2-carboxamides.[6]
Materials:
-
5-Methyl-1H-Pyrrole-2-Carboxylic Acid (from Protocol 4.1)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Oxalyl Chloride
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Desired primary or secondary amine (R-NH₂)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Suspend 5-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous toluene (approx. 0.5 M).
-
Add oxalyl chloride (2.0 eq) followed by two drops of DMF.
-
Heat the mixture to 50°C for 2 hours. The solution should become clear as the acyl chloride forms.
-
Cool the reaction to room temperature and remove the solvent and excess oxalyl chloride under reduced pressure. This crude acyl chloride is used immediately in the next step.
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the acyl chloride solution to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the final amide.
Scientist's Note: For sensitive or valuable amines, alternative coupling reagents like HATU, HOBt/EDC, or COMU can be used in place of oxalyl chloride to avoid the formation of the harsh acyl chloride intermediate.
Conclusion and Future Outlook
This compound is far more than a simple chemical reagent; it is a gateway to a rich chemical space of potent and selective drug candidates. Its straightforward derivatization into carboxamides has yielded promising inhibitors for challenging targets in oncology, inflammation, and infectious disease. The success of this scaffold underscores a fundamental principle of modern drug discovery: the power of a well-designed, synthetically tractable core structure. Future work will likely focus on expanding the diversity of substituents at all positions of the pyrrole ring, exploring new therapeutic targets, and optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds to translate their potent in vitro activity into clinical success.
References
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 4. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. vlifesciences.com [vlifesciences.com]
Application Notes & Protocols: Strategic Functionalization of the Pyrrole Ring in Methyl 5-Methyl-1H-Pyrrole-2-Carboxylate
Introduction: Understanding the Reactivity of a Key Heterocyclic Scaffold
Pyrrole derivatives are foundational scaffolds in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals and functional materials. The strategic functionalization of these rings is paramount for tuning their biological activity and physical properties. This guide focuses on a particularly valuable building block: Methyl 5-methyl-1H-pyrrole-2-carboxylate .
The reactivity of this molecule is governed by a delicate interplay of electronic effects from its two substituents. The methyl group at the C5 position is an electron-donating group (EDG) that activates the pyrrole ring towards electrophilic attack, primarily at the adjacent C4 position. Conversely, the methyl ester at the C2 position is an electron-withdrawing group (EWG) that deactivates the ring, particularly at the adjacent C3 position. This push-pull electronic arrangement creates a highly predictable system for regioselective functionalization. The primary sites for modification are:
-
C4 Position: The most electron-rich and sterically accessible carbon, making it the prime target for electrophilic aromatic substitution.
-
N1 Position: The acidic N-H proton can be readily removed by a base, allowing for subsequent N-alkylation or N-acylation.
-
C3 Position: While deactivated relative to C4, this position can be functionalized under more forcing conditions or if the C4 position is blocked.
This document provides a detailed exploration of reliable protocols to selectively modify these positions, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Caption: Figure 1. Reactivity Map of the Target Molecule
PART 1: Electrophilic Substitution at the C4-Position
The convergence of activating and deactivating effects makes the C4 position the unequivocal site for electrophilic aromatic substitution. The following protocols leverage this inherent regioselectivity.
Halogenation: Installing a Versatile Handle
Introducing a halogen at the C4 position is a critical first step for many subsequent transformations, most notably metal-catalyzed cross-coupling reactions.
Causality Behind Experimental Choices:
-
Reagents: N-halosuccinimides (NBS, NCS) and Selectfluor® are used as they provide a mild source of electrophilic halogen (Br+, Cl+, F+), preventing the harsh acidic conditions that can lead to pyrrole decomposition.[1][2]
-
Solvent: Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are chosen to prevent side reactions and to ensure good solubility of the reactants.
-
Temperature: Reactions are typically initiated at 0 °C to control the exothermic nature of the halogenation and to minimize the formation of potential byproducts.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate, can be purified by flash column chromatography on silica gel.
-
Setup: To a solution of this compound (1.0 eq.) in acetonitrile and acetic acid (5:1 v/v) in a round-bottom flask, cool the mixture to 0 °C.[1][2]
-
Reagent Addition: Add Selectfluor® (2.0 eq.) and stir the mixture at 0 °C.[1][2]
-
Reaction: Monitor the reaction by ¹H NMR for full conversion (typically 2 hours).[1][2]
-
Workup: Partition the reaction mixture between water and dichloromethane. Separate the organic layer and wash with saturated sodium bicarbonate (NaHCO₃) solution and brine.[1][2]
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography.[1][2]
| Halogenation Method | Reagent | Typical Solvent | Yield (%) | Reference |
| Bromination | N-Bromosuccinimide (NBS) | THF or CCl₄ | >90 | General Knowledge |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile | ~85-95 | [1],[2] |
| Fluorination | Selectfluor® | Acetonitrile/AcOH | ~80-90 | [1],[2] |
Vilsmeier-Haack Formylation: Introduction of an Aldehyde
The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[3] The electrophile, the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺), is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Reagent Preparation: In a flask under nitrogen, cool anhydrous DMF (3.0 eq.) to 0 °C. Add POCl₃ (1.2 eq.) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloroethane (DCE).[4]
-
Reaction: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-6 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Basify the solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Purification: Extract the aqueous mixture with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting aldehyde by column chromatography.
Nitration: Installing a Nitro Group
Nitrating pyrroles requires careful consideration, as the ring is sensitive to the strong acids typically used in nitration reactions.[5][6] A milder reagent, such as acetyl nitrate generated in situ, is preferred to avoid polymerization and degradation.
-
Reagent Preparation: In a flask cooled to -10 °C, add acetic anhydride. Slowly add fuming nitric acid dropwise while stirring vigorously, ensuring the temperature does not rise above 0 °C. Stir the resulting solution for 15 minutes at -10 °C to generate acetyl nitrate.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in acetic anhydride and cool the solution to -10 °C.
-
Reaction: Add the acetyl nitrate solution dropwise to the substrate solution. Maintain the temperature at -10 °C and stir for 1-2 hours.
-
Workup: Carefully pour the reaction mixture into a beaker containing ice and water.
-
Purification: The solid product, methyl 5-methyl-4-nitro-1H-pyrrole-2-carboxylate, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.
PART 2: Metal-Catalyzed Cross-Coupling for C-C Bond Formation
With a halogen installed at the C4 position, the pyrrole scaffold is primed for powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, vinyl, and alkynyl substituents.
Caption: Figure 2. Two-Step Functionalization Workflow
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. For pyrrole substrates, the presence of an electron-withdrawing group, such as the ester at C2, ortho to the halogen at C4, significantly facilitates the reaction.[4][7] This "ortho activation" enhances the rate of oxidative addition to the palladium catalyst.
-
Setup: In a Schlenk flask, combine methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Solvent: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.[4]
-
Reaction: Heat the mixture under a nitrogen or argon atmosphere at 80-100 °C for 6-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the C4-arylated pyrrole.
Sonogashira Coupling
The Sonogashira coupling provides an efficient route to C(sp²)-C(sp) bonds, linking the pyrrole ring to a terminal alkyne.[8][9] This reaction is co-catalyzed by palladium and copper salts.
-
Setup: To a Schlenk flask under an inert atmosphere, add methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate (1.0 eq.), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq.), and a copper co-catalyst such as copper(I) iodide (CuI) (0.06 eq.).
-
Solvent and Reagents: Dissolve the solids in a degassed solvent such as THF or DMF. Add a degassed amine base, typically triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (4-12 hours).
-
Workup: Filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
| Coupling Reaction | Catalyst System | Coupling Partner | Typical Base | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Arylboronic Acid | K₂CO₃, Cs₂CO₃ | [4],[7] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Triethylamine (TEA) | [8],[9] |
PART 3: N-Functionalization of the Pyrrole Ring
The N-H proton of the pyrrole ring is sufficiently acidic (pKa ≈ 17) to be removed by a moderately strong base, generating a nucleophilic pyrrolide anion. This anion can then be functionalized with various electrophiles.
N-Alkylation
-
Setup: To a flame-dried flask under nitrogen, add a solution of this compound (1.0 eq.) in anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0 °C and add a base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq.) portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes until hydrogen evolution ceases.
-
Electrophile Addition: Cool the solution back to 0 °C and add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours until complete.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Conclusion
This compound is a versatile scaffold whose functionalization can be precisely controlled by understanding its inherent electronic properties. The C4 position serves as the primary site for electrophilic substitution, providing halogenated, formylated, and nitrated derivatives. These intermediates, particularly the C4-halo-pyrroles, are invaluable precursors for metal-catalyzed cross-coupling reactions, enabling the synthesis of complex C4-substituted analogues. Furthermore, standard protocols allow for straightforward functionalization at the N1 position. The methods detailed in this guide provide a robust and reliable toolkit for researchers aiming to explore the chemical space around this important heterocyclic core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aiinmr.com [aiinmr.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
- 9. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
Application Note & Protocol: Selective Chlorination of Methyl 5-Methyl-1H-pyrrole-2-carboxylate with N-Chlorosuccinimide
For: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: The Strategic Importance of Chlorinated Pyrroles
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2][3][4] The introduction of a chlorine atom onto this heterocyclic system can profoundly influence a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5] Consequently, the selective chlorination of functionalized pyrroles is a critical transformation in the synthesis of novel drug candidates and molecular probes.[5][6]
This guide provides a comprehensive overview and a detailed protocol for the electrophilic chlorination of methyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide (NCS). NCS is a stable, crystalline solid that serves as a convenient and safer alternative to gaseous chlorine, offering high regioselectivity under mild reaction conditions.[7][8] This reaction is a key step in the synthesis of valuable building blocks for more complex molecular architectures.
Mechanistic Insights: Achieving Regioselectivity
The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to attack by electrophiles.[9] The N-chlorosuccinimide acts as a source of an electrophilic chlorine equivalent ("Cl+").[8]
The regiochemical outcome of the chlorination is dictated by the directing effects of the substituents on the pyrrole ring:
-
Pyrrole's Inherent Reactivity: Electrophilic attack is generally favored at the C2 and C5 positions due to greater resonance stabilization of the resulting cationic intermediate (the Wheland intermediate).[9] In our substrate, these positions are already substituted.
-
Substituent Effects:
-
The methyl group (-CH₃) at the C5 position is an electron-donating group (EDG) which activates the pyrrole ring towards electrophilic substitution, primarily at the adjacent C4 position.
-
The methyl carboxylate group (-CO₂CH₃) at the C2 position is an electron-withdrawing group (EWG) which deactivates the ring, particularly the adjacent C3 position.
-
Considering these factors, the electrophilic chlorine from NCS will preferentially attack the most electron-rich, sterically accessible position. The activating effect of the C5-methyl group strongly directs the chlorination to the C4 position , leading to the selective formation of methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate. This selectivity has been confirmed in literature for similar substrates.[10]
Caption: Electrophilic aromatic substitution mechanism.
Experimental Protocol: Synthesis of Methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate
This protocol is designed for a gram-scale synthesis and can be adjusted as needed. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 153.16 | 10.0 | 1.53 g | Starting material |
| N-Chlorosuccinimide (NCS) | 133.53 | 10.0 | 1.34 g | 1.0 equivalent |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 100 mL | Reaction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 2 x 50 mL | For aqueous wash |
| Brine (Saturated NaCl solution) | - | - | 50 mL | For aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~5 g | Drying agent |
| Ethyl Acetate (EtOAc) | - | - | As needed | For TLC and purification |
| Hexanes | - | - | As needed | For TLC and purification |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.53 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Reagent Addition: Once the solution has reached 0 °C, add N-chlorosuccinimide (1.34 g, 10.0 mmol) portion-wise over 5-10 minutes. Causality Note: Slow, portion-wise addition at low temperature is critical to control the reaction's exothermicity and minimize the formation of polychlorinated byproducts.[9]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 2-4 hours. A new, lower Rf spot corresponding to the product should appear, and the starting material spot should diminish.
-
Quenching and Workup: Once the reaction is complete, remove the ice bath. Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a 250 mL separatory funnel.
-
Extraction:
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL). Trustworthiness Note: The bicarbonate wash neutralizes any acidic byproducts, and the brine wash helps to remove residual water before drying, ensuring a cleaner crude product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, often obtained as a solid, can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel if necessary to afford the pure methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate.[10]
Data Analysis and Product Characterization
Proper characterization is essential to confirm the identity, purity, and regiochemistry of the final product.
-
Thin-Layer Chromatography (TLC): Used for reaction monitoring. The chlorinated product will typically have a slightly different polarity and thus a different Rf value than the starting material on a silica gel plate.
-
¹H NMR Spectroscopy: The most powerful tool for confirming the regiochemistry. The proton at the C3 position of the pyrrole ring is expected to appear as a singlet. The disappearance of the C4-H signal from the starting material and the retention of the C3-H signal confirms the desired C4-chlorination.
-
¹³C NMR Spectroscopy: Will show the expected number of carbon signals. The C4 carbon signal will be shifted due to the attachment of the electronegative chlorine atom.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, which is the characteristic isotopic pattern for a compound containing one chlorine atom.
Experimental Workflow
Caption: Overall experimental workflow.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time; Deactivated NCS. | Allow the reaction to stir for a longer period. Use a fresh, unopened bottle of NCS. |
| Formation of Dichlorinated Product | Reaction temperature too high; Excess NCS. | Maintain the temperature strictly at 0 °C during addition and reaction. Use precisely 1.0 equivalent of NCS.[9] |
| Low Isolated Yield | Product loss during workup or purification. | Ensure complete extraction from the aqueous layer. Optimize recrystallization solvent system. |
| Oily or Impure Product | Incomplete removal of succinimide byproduct. | Ensure thorough aqueous washes. If necessary, purify via flash column chromatography. |
Conclusion
The chlorination of this compound with N-chlorosuccinimide is an efficient and highly regioselective method for synthesizing the corresponding 4-chloro derivative. By carefully controlling the stoichiometry and temperature, this protocol provides reliable access to a valuable synthetic intermediate for drug discovery and development programs. The straightforward procedure, coupled with the use of a safe and easy-to-handle chlorinating agent, makes this a robust and scalable reaction for chemistry laboratories.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. suru-chem.com [suru-chem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Laboratory Scale Synthesis of Methyl 5-Methyl-1H-Pyrrole-2-Carboxylate
This document provides a comprehensive guide for the laboratory-scale synthesis of methyl 5-methyl-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step approach grounded in established chemical principles. Our focus is on providing a reproducible and well-characterized method, complete with mechanistic insights, safety considerations, and analytical validation.
Introduction and Significance
This compound is a heterocyclic compound of significant interest due to its prevalence in the core structure of many biologically active molecules. Pyrrole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The specific substitution pattern of this molecule, with a methyl group at the 5-position and a methyl ester at the 2-position, makes it a versatile intermediate for the synthesis of more complex pyrrole-containing targets.
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Among the various methods, the Paal-Knorr synthesis stands out for its reliability and atom economy in constructing the pyrrole ring from a 1,4-dicarbonyl compound and an amine or ammonia. This guide will focus on a modified Paal-Knorr approach, providing a robust and accessible method for obtaining the target compound in good yield and high purity.
Theoretical Background: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and widely used method for the synthesis of pyrroles, furans, and thiophenes. The formation of the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia proceeds through a mechanism involving the formation of a hemiaminal followed by cyclization and dehydration.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.
-
Dehydration and Imine Formation: The hemiaminal readily loses a molecule of water to form an imine.
-
Intramolecular Cyclization: The remaining amino group then attacks the second carbonyl group in an intramolecular fashion, leading to a five-membered cyclic intermediate.
-
Final Dehydration: A final dehydration step results in the formation of the aromatic pyrrole ring.
The choice of reagents and reaction conditions can significantly influence the yield and purity of the product. In the protocol described below, we will utilize a readily available 1,4-dicarbonyl precursor and aqueous ammonia as the nitrogen source, with the reaction proceeding under mild heating.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of the target compound from a suitable 1,4-dicarbonyl precursor. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Reagents and Equipment
| Reagent/Equipment | Specification |
| 1,4-Dicarbonyl Precursor | e.g., Methyl 4,4-dimethoxy-2-pentenoate |
| Aqueous Ammonia | 28-30% solution |
| Dichloromethane (DCM) | Anhydrous |
| Sodium Sulfate (Na2SO4) | Anhydrous |
| Silica Gel | 60 Å, 230-400 mesh |
| Hexanes | ACS grade |
| Ethyl Acetate (EtOAc) | ACS grade |
| Round-bottom flask (100 mL) | |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel (250 mL) | |
| Rotary evaporator | |
| Glass column for chromatography | |
| Thin-layer chromatography (TLC) plates | Silica gel coated with fluorescent indicator |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl precursor (e.g., 10 mmol, 1.0 eq).
-
Addition of Ammonia: Add aqueous ammonia (28-30%, 50 mL) to the flask.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the adsorbed product onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20% ethyl acetate). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white to pale yellow solid.
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 9.01 (br s, 1H, NH), 6.78 (dd, J = 3.8, 2.6 Hz, 1H, H3), 6.01 (dd, J = 3.8, 1.4 Hz, 1H, H4), 3.81 (s, 3H, OCH₃), 2.29 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 161.9, 129.8, 122.5, 115.9, 107.9, 51.3, 13.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₇H₉NO₂ [M+H]⁺: 140.07, found: 140.07.
-
Infrared (IR) Spectroscopy (KBr): ν (cm⁻¹) 3300-3450 (N-H stretch), 1680-1700 (C=O stretch, ester).
Visualizing the Workflow
The following diagrams illustrate the key processes in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Step-by-step purification workflow via column chromatography.
Troubleshooting and Safety Considerations
-
Low Yield: If the yield is lower than expected, ensure the reaction went to completion by TLC. Incomplete reactions may require longer reaction times or slightly elevated temperatures. During work-up, ensure thorough extraction with dichloromethane to minimize product loss in the aqueous layer.
-
Purification Difficulties: If the product is difficult to separate from impurities, a slower gradient during column chromatography may be necessary. Ensure the crude product is properly adsorbed onto silica gel before loading to achieve better separation.
-
Safety: Aqueous ammonia is corrosive and has a pungent odor; always handle it in a fume hood. Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact. Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By following the outlined steps for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical intermediate for their research and development needs. The provided mechanistic insights and troubleshooting tips further enhance the utility of this guide, ensuring a successful outcome.
Mastering the Purification of Methyl 5-Methyl-1H-pyrrole-2-carboxylate: An Application Guide
Introduction
Methyl 5-methyl-1H-pyrrole-2-carboxylate is a pivotal heterocyclic building block in the synthesis of a diverse array of biologically active molecules and functional materials. Its strategic importance in medicinal chemistry and materials science necessitates a high degree of purity, as even trace impurities can significantly impact downstream reaction yields, biological activity, and material properties. This comprehensive guide provides detailed protocols and expert insights into the most effective purification techniques for this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
The purification strategy for this compound, like any chemical compound, is dictated by its unique physicochemical properties and the nature of the impurities present. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from closely related analogs and general principles of organic chemistry. The unmethylated parent compound, methyl 1H-pyrrole-2-carboxylate, is a solid with a melting point of 74-78°C[1]. Similarly, the isomeric methyl 4-methyl-1H-pyrrole-2-carboxylate has a melting point of 73-74°C[2]. It is therefore highly probable that the target compound is also a solid at room temperature, making recrystallization and column chromatography the primary methods of choice for its purification.
This guide will detail protocols for:
-
Flash Column Chromatography: For the removal of both polar and non-polar impurities.
-
Recrystallization: For achieving high purity, particularly for removing closely related impurities from a solid product.
-
Vacuum Distillation: A potential, though less common, method for this class of compounds.
Each section will not only present a step-by-step protocol but also delve into the scientific rationale behind the procedural choices, empowering the researcher to adapt and troubleshoot these methods effectively.
Physicochemical Properties (Inferred and Known)
A summary of the key physical properties, both known for analogous compounds and inferred for the target molecule, is presented below. This data is foundational for designing an effective purification strategy.
| Property | Value/Observation | Implication for Purification |
| Molecular Formula | C7H9NO2 | - |
| Molecular Weight | 139.15 g/mol | - |
| Physical State | Likely a white to off-white solid | Recrystallization is a primary purification method. |
| Melting Point | Not definitively reported; likely in the range of 70-100°C based on analogs. | Allows for melt-based characterization (e.g., melting point depression) to assess purity. |
| Boiling Point | Not definitively reported; predicted to be >250°C at atmospheric pressure. | High boiling point suggests vacuum distillation may be required if this method is chosen. |
| Solubility | Insoluble in water; expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone, methanol). | Critical for selecting solvents for both chromatography and recrystallization. |
Part 1: Flash Column Chromatography
Flash column chromatography is a cornerstone technique for the purification of moderately polar organic compounds like this compound. It excels at separating the target molecule from byproducts with different polarities. The choice of stationary phase and mobile phase is critical for achieving optimal separation.
Principle of Separation
The separation is based on the differential partitioning of the components of the crude mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent). Compounds with higher polarity will have a stronger affinity for the polar silica gel and will thus elute more slowly, while less polar compounds will travel down the column more quickly with the mobile phase.
Experimental Protocol
1. Preparation of the Silica Gel Slurry: a. In a beaker, add silica gel (230-400 mesh) to a suitable non-polar solvent (e.g., hexane or the initial mobile phase mixture). A common rule of thumb is to use approximately 50-100 g of silica gel for every 1 g of crude material, depending on the difficulty of the separation. b. Swirl the beaker to create a uniform slurry. Ensure there are no clumps of dry silica gel.
2. Packing the Column: a. Secure a glass chromatography column vertically. b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. c. Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles. d. Add another thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase upon solvent addition. e. Drain the solvent until it is level with the top of the sand.
3. Loading the Sample: a. Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. b. Wet Loading: Dissolve the crude product in the minimum volume of the mobile phase and carefully pipette it onto the top of the column. This method is less ideal as it can lead to band broadening.
4. Elution: a. Carefully add the mobile phase (eluent) to the top of the column. A starting mobile phase of a low polarity mixture, such as 5-10% ethyl acetate in hexanes, is a good starting point based on protocols for similar pyrrole esters[3]. b. Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow rate of approximately 2 inches/minute is typical for flash chromatography). c. Collect fractions in test tubes or vials.
5. Monitoring the Separation: a. Monitor the elution of compounds using Thin Layer Chromatography (TLC). Spot the collected fractions onto a TLC plate and develop it in the same mobile phase used for the column. b. Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable agent (e.g., potassium permanganate). c. Combine the fractions containing the pure product.
6. Isolation of the Purified Compound: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Workflow Diagram for Flash Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Part 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Principle of Recrystallization
An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling).
Systematic Solvent Selection
-
Initial Screening: Place a small amount of the crude solid (a few milligrams) in several test tubes.
-
Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water).
-
Room Temperature Solubility: Observe the solubility at room temperature. A suitable solvent will not dissolve the compound completely.
-
Hot Solubility: Gently heat the test tubes containing undissolved solid. A good solvent will dissolve the compound completely upon heating.
-
Crystallization upon Cooling: Allow the hot, saturated solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent system.
Experimental Protocol
1. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent. c. Heat the mixture to the boiling point of the solvent while stirring. Add more solvent in small portions until the solid just dissolves.
2. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot filtration. This involves filtering the hot, saturated solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
3. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. b. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
4. Isolation of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
5. Drying: a. Dry the crystals in a vacuum oven or in a desiccator under vacuum to remove any residual solvent.
Workflow Diagram for Recrystallization
Caption: General workflow for purification by recrystallization.
Part 3: Vacuum Distillation
For thermally stable, high-boiling point liquids or low-melting solids, vacuum distillation can be an effective purification method. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.
Principle of Vacuum Distillation
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By applying a vacuum, the external pressure is reduced, thus lowering the temperature required for the liquid to boil.
Experimental Protocol
1. Setup: a. Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed. b. Place the crude material in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. c. Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
2. Distillation: a. Begin stirring and slowly apply the vacuum. b. Once the desired pressure is reached, begin heating the distillation flask. c. Collect the fraction that distills over at a constant temperature. This is the purified product.
3. Completion: a. Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Note: This method should be considered only if chromatography and recrystallization are ineffective, and the thermal stability of this compound has been confirmed.
Conclusion
The purification of this compound is readily achievable through standard laboratory techniques. Flash column chromatography offers a versatile method for separating a wide range of impurities, while recrystallization is the preferred method for obtaining a highly pure, crystalline final product. The protocols and principles outlined in this guide provide a robust framework for researchers to purify this important synthetic intermediate, ensuring the quality and reliability of their subsequent research and development endeavors.
References
The Versatile Scaffold: Methyl 5-Methyl-1H-pyrrole-2-carboxylate as a Cornerstone for Complex Molecule Synthesis
Introduction: The Enduring Significance of the Pyrrole Nucleus
The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in the realm of organic chemistry and drug discovery. Its unique electronic properties and ability to participate in a wide array of chemical transformations have cemented its status as a fundamental building block for a multitude of biologically active compounds. From the core of heme in our blood to potent anticancer agents and innovative agrochemicals, the pyrrole motif is a recurring theme in molecules that shape our world.[1]
Among the diverse family of pyrrole-based starting materials, methyl 5-methyl-1H-pyrrole-2-carboxylate stands out as a particularly valuable and versatile synthon. Its strategic placement of a reactive methyl group, a modifiable ester functionality, and available positions on the pyrrole ring offers medicinal chemists and synthetic researchers a powerful toolkit for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications and synthetic protocols involving this key building block, offering field-proven insights for its effective utilization in the laboratory.
Core Applications in Complex Molecule Synthesis
The utility of this compound spans a wide range of synthetic endeavors, from the development of novel therapeutics to the creation of advanced materials. Its inherent reactivity profile allows for selective functionalization at multiple sites, providing a platform for generating molecular diversity.
A LYNCHPIN IN MEDICINAL CHEMISTRY: SYNTHESIS OF ANTICANCER AGENTS
A prominent application of this building block is in the synthesis of potent enzyme inhibitors for cancer therapy. For instance, it serves as a key precursor for a novel class of dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), enzymes implicated in inflammation and tumorigenesis.[2][3] The synthesis of these complex molecules showcases the strategic manipulation of the functional groups on the this compound core.
A critical transformation in this synthetic route is the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then coupled with various amines to generate a library of amide derivatives. This highlights the ester group as a handle for introducing diversity and modulating the pharmacological properties of the final compounds.
Foundational Synthetic Transformations and Protocols
The true power of this compound as a building block is realized through a series of foundational chemical transformations that allow for the controlled and predictable modification of its structure. The following protocols provide detailed, step-by-step methodologies for key reactions, explaining the rationale behind the experimental choices.
Protocol 1: Saponification of the Methyl Ester
The conversion of the methyl ester to a carboxylic acid is a fundamental step that opens the door to a vast array of subsequent reactions, most notably amide bond formation. This transformation is typically achieved through base-mediated hydrolysis (saponification).
Causality Behind Experimental Choices:
-
Base: Sodium hydroxide (NaOH) is a strong base that effectively attacks the electrophilic carbonyl carbon of the ester.
-
Solvent: Methanol (MeOH) is a common solvent that is miscible with both the aqueous NaOH solution and the organic substrate. It also participates in the transesterification equilibrium, but the subsequent hydrolysis of the newly formed methyl ester drives the reaction to completion.
-
Heat: Heating the reaction mixture accelerates the rate of hydrolysis.
-
Acidification: After the reaction is complete, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the free carboxylic acid.
Detailed Step-by-Step Methodology:
-
To a solution of methyl 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylate (1.20 g, 4.93 mmol) in methanol (25 mL), add a 2 M aqueous solution of sodium hydroxide (12.3 mL, 24.60 mmol).[2]
-
Heat the resulting mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (approximately 2 hours).[2]
-
Allow the reaction mixture to cool to room temperature and remove the methanol under reduced pressure.[2]
-
Add 6 N hydrochloric acid to the residue until the pH is approximately 3.[2]
-
Extract the mixture with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid as a white solid.[2]
Quantitative Data Summary:
| Starting Material | Product | Reagents | Yield |
| Methyl 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylate | 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid | NaOH, MeOH, HCl | 96%[2] |
| Methyl 4-(2-naphthoyl)-5-methyl-1H-pyrrole-2-carboxylate | 4-(2-naphthoyl)-5-methyl-1H-pyrrole-2-carboxylic acid | NaOH, MeOH, HCl | 93%[2] |
Protocol 2: Amide Bond Formation via an Acyl Chloride Intermediate
With the carboxylic acid in hand, the synthesis of amides is readily achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with a desired amine.
Causality Behind Experimental Choices:
-
Acyl Chloride Formation: Oxalyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent in situ.
-
Solvent: Anhydrous toluene is a suitable solvent that is inert to the reaction conditions.
-
Amine Coupling: The in situ generated acyl chloride is then reacted with the desired amine to form the amide bond.
Detailed Step-by-Step Methodology:
-
To a solution of 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid (0.150 g, 0.65 mmol) in dry toluene (1 mL), add oxalyl chloride (0.165 g, 1.30 mmol) and two drops of N,N-dimethylformamide (DMF).[2]
-
Heat the resulting mixture at 50°C for 2 hours.[2]
-
This step would be followed by the addition of the desired amine to complete the amide synthesis.
Experimental Workflow Diagram:
Caption: Workflow for the conversion of the methyl ester to a carboxamide.
Protocol 3: C-H Borylation and Suzuki Coupling for C5-Arylation
Direct functionalization of the C-H bonds of the pyrrole ring is a powerful strategy for introducing molecular complexity. Iridium-catalyzed borylation at the C5 position, followed by a palladium-catalyzed Suzuki coupling, provides an efficient route to 5-aryl-pyrrole-2-carboxylates. This method is particularly valuable as it avoids the often harsh conditions required for traditional electrophilic aromatic substitution.
Causality Behind Experimental Choices:
-
Borylation: An iridium catalyst is used for the regioselective borylation of the C-H bond at the 5-position of the pyrrole ring. Pinacol borane is used as the borylating agent.
-
Suzuki Coupling: A palladium catalyst, such as Pd(OAc)2 with an appropriate ligand like SPhos, or Pd(PPh3)4, is used to couple the borylated pyrrole with an aryl bromide. The base is required to activate the boronic ester.
Detailed Step-by-Step Methodology (Suzuki Coupling):
-
To a reaction vessel, add methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (251 mg, 1 mmol, 1 equivalent) and the desired aryl bromide (1.5 mmol, 1.5 equivalents).
-
Add a suitable palladium catalyst, for example, Pd(OAc)2/SPhos or Pd(PPh3)4 (3 mol%).
-
Add a base, such as potassium carbonate.
-
Add a suitable solvent, such as dimethoxyethane.
-
Heat the reaction mixture and monitor by TLC or GC-MS until the reaction is complete.
-
Perform an aqueous work-up and purify the product by column chromatography.
Reaction Scheme Diagram:
Caption: C-H borylation followed by Suzuki coupling for C5-arylation.
Conclusion: A Building Block with a Bright Future
This compound continues to be a cornerstone in the synthesis of complex molecules. Its predictable reactivity and the ease with which its functional groups can be manipulated make it an invaluable tool for researchers in drug discovery, agrochemicals, and materials science. The protocols and applications outlined in this guide serve as a starting point for harnessing the full potential of this versatile building block. As new synthetic methodologies are developed, the importance and utility of this compound are poised to grow even further, paving the way for the creation of the next generation of innovative and impactful molecules.
References
- 1. scispace.com [scispace.com]
- 2. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Procedure for the Acylation of Pyrroles: A Detailed Guide for Researchers
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Introduction: The Enduring Significance of Acylpyrroles
Pyrroles bearing acyl substituents are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The introduction of an acyl group onto the pyrrole ring is a fundamental transformation in synthetic organic chemistry, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the experimental procedures for the acylation of pyrroles, delving into the mechanistic underpinnings of these reactions and offering detailed, field-proven protocols for their successful execution.
Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution.[1][2] The acylation of pyrrole is a classic example of such a reaction, and understanding the factors that govern its regioselectivity is crucial for synthetic planning. Due to the π-excessive nature of the pyrrole ring, electrophilic attack preferentially occurs at the C2 or C5 positions, as the resulting carbocation intermediate is stabilized by three resonance structures.[3][4] Attack at the C3 or C4 positions leads to a less stable intermediate with only two resonance contributors.[3]
This application note will explore various methodologies for pyrrole acylation, including the classical Friedel-Crafts reaction, the Vilsmeier-Haack reaction, and modern organocatalytic approaches. For each method, we will dissect the reaction mechanism, provide detailed experimental protocols, and discuss the scope and limitations.
Section 1: Friedel-Crafts Acylation of Pyrroles: A Time-Honored Strategy
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a widely employed method for the introduction of acyl groups onto pyrrole rings.[5] The reaction typically involves the use of an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst.
Mechanistic Insights
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of the acylating agent with the Lewis acid. This acylium ion then attacks the electron-rich pyrrole ring in an electrophilic aromatic substitution reaction.
Caption: General mechanism of Friedel-Crafts acylation of pyrrole.
Regioselectivity: The C2 vs. C3 Challenge
While electrophilic substitution on the unsubstituted pyrrole ring generally favors the C2-position, the regioselectivity of Friedel-Crafts acylation can be influenced by several factors, including the nature of the N-substituent, the Lewis acid, and the reaction conditions.[6]
-
Unprotected Pyrroles: Direct acylation of NH-pyrrole often leads to a mixture of N-acylated and C-acylated products, along with polymerization, especially under harsh conditions.[7]
-
N-Protected Pyrroles: The use of N-protecting groups is a common strategy to control regioselectivity and prevent side reactions. Electron-withdrawing groups, such as tosyl (Ts) or phenylsulfonyl (PhSO₂), can direct acylation to the C3-position.[6][8][9] This is attributed to the formation of an organoaluminum intermediate when strong Lewis acids like AlCl₃ are used.[6]
Experimental Protocols
This protocol utilizes 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic organocatalyst for a mild and regioselective C2-acylation.
Materials:
-
N-Methylpyrrole
-
Acyl chloride (e.g., benzoyl chloride)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
-
Toluene, anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N-methylpyrrole (1.0 equiv) in anhydrous toluene at room temperature under a nitrogen atmosphere, add the acyl chloride (1.2 equiv).
-
Add DBN (15 mol %) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Reaction times are typically 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with dichloromethane (DCM) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-acyl-N-methylpyrrole.
This protocol describes the selective C3-acylation of N-tosylpyrrole, a common strategy for obtaining 3-substituted pyrroles.
Materials:
-
N-p-toluenesulfonylpyrrole (N-Tosylpyrrole)
-
Acyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Dilute HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N-p-toluenesulfonylpyrrole (1.0 equiv) in dry DCM at 0 °C under a nitrogen atmosphere, add aluminum chloride (1.2 equiv) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the desired acyl chloride (1.2 equiv) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[8]
-
Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.[8]
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.[8]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-acyl-N-p-toluenesulfonylpyrrole.[8]
| Method | Pyrrole Substrate | Acylating Agent | Catalyst/Reagent | Typical Yield | Regioselectivity | Reference |
| Organocatalytic | N-Alkylpyrroles | Acyl Chlorides | DBN (15 mol%) | High | C2 | [10] |
| Friedel-Crafts | N-Tosylpyrrole | Acyl Chlorides | AlCl₃ (1.2 equiv) | Good | C3 | [6][8] |
| Friedel-Crafts | N-Benzenesulfonylpyrrole | Acyl Chlorides | SnCl₄ or BF₃·OEt₂ | Major product | C2 | [6] |
Section 2: The Vilsmeier-Haack Reaction: A Mild Alternative for Formylation and Acylation
The Vilsmeier-Haack reaction is a versatile method for the formylation and, to a lesser extent, acylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[11][12] It offers a milder alternative to traditional Friedel-Crafts conditions, avoiding the use of strong Lewis acids.[12]
The Vilsmeier Reagent: The Key Electrophile
The reaction utilizes a "Vilsmeier reagent," which is typically a chloroiminium salt formed in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃).[11]
Caption: Simplified workflow of the Vilsmeier-Haack formylation of pyrrole.
The Vilsmeier reagent is a weaker electrophile than the acylium ions generated in Friedel-Crafts reactions, which contributes to its high selectivity for electron-rich substrates.[11]
Experimental Protocol: Formylation of Pyrrole
Materials:
-
Pyrrole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Aqueous NaOH solution
-
Dichloromethane (DCM)
-
Anhydrous Na₂SO₄
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place freshly distilled DMF.
-
Cool the flask in an ice-salt bath and add POCl₃ dropwise with stirring at such a rate that the temperature does not exceed 10 °C.
-
After the addition is complete, remove the cooling bath and allow the mixture to stand at room temperature for 30 minutes.
-
Add a solution of freshly distilled pyrrole in DMF dropwise to the Vilsmeier reagent with stirring.
-
After the addition, heat the reaction mixture on a water bath at 40-50 °C for 2 hours.
-
Pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Make the solution alkaline by the gradual addition of an aqueous NaOH solution.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic extracts with water, dry over anhydrous Na₂SO₄, and remove the solvent by distillation.
-
The crude 2-formylpyrrole can be purified by distillation under reduced pressure or by recrystallization.
Section 3: Modern and Greener Approaches to Pyrrole Acylation
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methodologies. This has led to the exploration of novel catalytic systems and reaction conditions for pyrrole acylation.
Organometallic Reagents
The reaction of pyrrolylmagnesium bromide with thiol- and selenolesters in the presence of cuprous iodide has been shown to afford 2-acylpyrroles regioselectively.[13] This method provides an alternative to traditional electrophilic substitution pathways.
One-Pot Syntheses
Efficient, tandem one-pot approaches for the synthesis of multisubstituted 2-acylpyrroles from readily available starting materials like N-tosyl triazoles and 2-hydroxymethylallyl carbonates have been developed.[14][15] These methods involve a cascade of reactions, including Rh(II)-catalyzed O-H insertion,[4][4]-sigmatropic rearrangement, and Pd(0)-catalyzed cyclization, enabling the formation of multiple bonds in a single reaction vessel.[14]
Green Chemistry Approaches
The principles of green chemistry are increasingly being applied to the synthesis of pyrroles and their derivatives.[16] This includes the use of greener solvents, catalysts, and reaction conditions. For instance, modified Clauson-Kaas reactions using zinc catalysts in solvent-free conditions have been reported for the synthesis of N-aryl pyrroles.[17] While not a direct acylation of the pre-formed pyrrole ring, these methods highlight the trend towards more sustainable synthetic routes to functionalized pyrroles.
Conclusion and Future Outlook
The acylation of pyrroles remains a vital transformation in organic synthesis. While classical methods like the Friedel-Crafts and Vilsmeier-Haack reactions are still widely used, the field is continuously evolving. The development of mild, selective, and sustainable protocols, particularly those employing organocatalysis and one-pot strategies, is a key area of ongoing research. For researchers in drug development and materials science, having a diverse toolbox of acylation methods is essential for the efficient synthesis of novel pyrrole-containing compounds with desired properties. The protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently and successfully perform these important chemical transformations.
References
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. chemtube3d.com [chemtube3d.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-Methyl-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of methyl 5-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to identifying and solving experimental challenges.
Introduction: The Challenge of Pyrrole Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] While several synthetic routes exist, achieving high yields of this specific substituted pyrrole can be challenging due to competing side reactions, reagent stability, and the sensitivity of the pyrrole ring itself. This guide addresses the most frequent obstacles encountered during its synthesis.
Core Synthetic Strategies: An Overview
The synthesis of substituted pyrroles is a well-established field, with several named reactions offering viable pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For this compound, the most relevant methods include the Knorr, Hantzsch, and Paal-Knorr syntheses.
-
Knorr Pyrrole Synthesis: A classic and widely used method involving the condensation of an α-amino-ketone with a β-ketoester.[2][3] A key advantage is that the often-unstable α-amino-ketone can be generated in situ from an α-oximino-ketone, which minimizes self-condensation side reactions.[2][4]
-
Hantzsch Pyrrole Synthesis: This route involves the reaction of a β-ketoester with ammonia (or a primary amine) and an α-haloketone.[5][6] It is a versatile method for producing a variety of pyrrole derivatives.[7][8]
-
Paal-Knorr Pyrrole Synthesis: This is arguably the most straightforward method conceptually, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.[9][10] The primary limitation can be the accessibility of the required 1,4-dicarbonyl starting material.[11]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific experimental issues.
Category 1: Low Reaction Yield
Q1: My overall yield is consistently below 40%. What are the primary factors I should investigate?
A1: Persistently low yields are often multifactorial, stemming from suboptimal reaction conditions or competing side pathways. Consider the following critical areas:
-
In-situ Reagent Generation (Knorr Synthesis): The Knorr synthesis often relies on the in situ reduction of an α-oximino-β-ketoester to the corresponding α-amino-β-ketoester using a reducing agent like zinc dust in acetic acid.[2] The efficiency of this step is paramount.
-
Causality: If the reduction is incomplete, the unreacted oxime will not participate in the cyclization, and the limited amount of the α-amino intermediate will result in low conversion. Furthermore, the unstable α-amino-ketone can self-condense if not consumed quickly.[2]
-
Solution: Ensure high-purity, activated zinc dust is used. The reaction is often exothermic; maintain temperature control to prevent runaway reactions which can degrade reactants.
-
-
Unwanted Decarboxylation: The pyrrole-2-carboxylate moiety is susceptible to decarboxylation, particularly under harsh acidic conditions or elevated temperatures, leading to the formation of 5-methyl-1H-pyrrole as a volatile byproduct.[12][13]
-
Mechanism: In strongly acidic solutions, protonation of the pyrrole ring at the C2 position facilitates the loss of the carboxyl group.[14][15] This process is often associative, involving the addition of water to the carboxyl group of the protonated reactant.[12][15]
-
Solution: Carefully control the temperature during the reaction and workup. Avoid prolonged heating. During the workup, neutralize acidic solutions promptly and gently, avoiding excessively low pH if possible.
-
-
Reaction Stoichiometry and Concentration: Incorrect molar ratios of reactants can leave one component in excess, leading to side reactions or incomplete conversion.
-
Solution: Double-check all molar calculations. In the Knorr synthesis, two equivalents of the β-ketoester are traditionally used, with one being converted to the α-oximino derivative before reaction.[2] Ensure the stoichiometry of the reducing agent is also correct.
-
Visualizing the Knorr Synthesis Pathway
The following diagram illustrates the key steps of the Knorr synthesis, a common route to the target molecule.
Caption: Knorr synthesis workflow for pyrrole derivatives.
Category 2: Product Purity and Separation
Q2: My NMR spectrum shows the desired product, but it's contaminated. What are the likely impurities and how can I remove them?
A2: Impurities often arise from unreacted starting materials or side products. Effective purification is key.
-
Common Impurities:
-
Unreacted Starting Materials: Such as the β-ketoester.
-
Decarboxylated Product: 5-methyl-1H-pyrrole. This is a common and sometimes difficult-to-remove impurity.
-
Isomeric Byproducts: If unsymmetrical precursors are used in syntheses like the Hantzsch, regioisomers can form.
-
Tar/Polymeric Material: Pyrroles are electron-rich and can polymerize in the presence of strong acids.
-
-
Purification Protocols:
-
Recrystallization: This is the preferred method for obtaining highly pure crystalline solids. A solvent screen is recommended.
-
Column Chromatography: Highly effective for removing closely related impurities.
-
Recommended Purification Protocols
| Method | Protocol | Rationale & Key Tips |
| Recrystallization | 1. Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture).2. If impurities are present, hot filter the solution.3. Allow the solution to cool slowly to room temperature, then cool further in an ice bath.4. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. | The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures. Slow cooling promotes the formation of larger, purer crystals. |
| Column Chromatography | 1. Prepare a silica gel slurry in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).2. Load the crude product (adsorbed onto a small amount of silica) onto the column.3. Elute with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).4. Collect fractions and analyze by TLC to identify those containing the pure product.[16] | This method separates compounds based on their polarity. The less polar decarboxylated byproduct will elute before the more polar ester product. Monitoring with TLC is essential for successful separation. |
Category 3: Reaction Stalls or Failure to Initiate
Q3: My reaction fails to start or stalls midway through, according to TLC analysis. What are the most critical parameters to re-evaluate?
A3: A stalled reaction points to issues with reagents, catalysts, or fundamental reaction conditions.
-
Reagent and Solvent Quality:
-
Causality: Moisture can quench bases or hydrolyze intermediates. Old or impure reagents may lack the required reactivity. For instance, α-haloketones used in the Hantzsch synthesis can be unstable and should be freshly prepared or purified.
-
Solution: Use freshly distilled, anhydrous solvents. Verify the purity of all starting materials by NMR or other appropriate methods before starting the reaction.
-
-
Catalyst Activity:
-
Causality: In the Knorr synthesis, the surface of the zinc dust can become oxidized and deactivated, preventing the crucial reduction step.[2] In acid-catalyzed reactions like the Paal-Knorr, insufficient acid will result in a slow or stalled reaction.[9]
-
Solution: Use activated zinc dust or pre-treat it with dilute HCl to remove the oxide layer. For acid-catalyzed reactions, ensure the correct catalyst loading.
-
-
Temperature Control:
-
Causality: Many condensation reactions require an initial activation energy to proceed. If the temperature is too low, the reaction may never start. Conversely, some intermediates are thermally labile and can decompose if the temperature is too high.
-
Solution: Ensure your reaction is reaching the target temperature specified in the literature protocol. Use a calibrated thermometer and an appropriate heating mantle or oil bath.
-
Troubleshooting Workflow Diagram
Use this flowchart to systematically diagnose issues with your synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. scribd.com [scribd.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyrroles
Welcome to the technical support center for the synthesis of substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and other challenges encountered during synthesis. This resource provides in-depth, mechanism-based solutions and field-proven protocols to enhance the success of your experiments.
Section 1: General Troubleshooting & FAQs
This section addresses broad issues that can apply to various pyrrole synthesis methodologies.
Q1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider first?
A1: Low yields and complex product mixtures are common frustrations in pyrrole synthesis, often stemming from a few fundamental factors. Before delving into method-specific issues, a systematic check of the following is recommended:
-
Purity of Starting Materials: Impurities in reagents, especially the dicarbonyl compounds or amines, can introduce competing reaction pathways. It is always advisable to use freshly purified or high-purity starting materials.[1]
-
Reaction Conditions: The "big three"—temperature, reaction time, and solvent choice—are critical. These parameters must be carefully optimized for your specific substrates, as conditions that are too harsh or too mild can lead to side reactions or incomplete conversion.[1]
-
Stoichiometry of Reactants: An incorrect ratio of reactants is a frequent cause of incomplete reactions. Ensure precise measurement, especially of the limiting reagent.[1]
-
Presence of Moisture: Many pyrrole syntheses are sensitive to water, which can interfere with intermediates or catalysts. Unless the protocol specifically calls for aqueous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial.[1]
-
Atmosphere: For reactions sensitive to oxidation, de-gassing solvents and maintaining an inert atmosphere can prevent the formation of oxidative side products.
Q2: I'm observing a significant amount of dark, insoluble, tar-like material in my reaction. What is causing this polymerization?
A2: The formation of polymeric or tar-like byproducts is typically a sign of product or starting material degradation. Pyrrole rings, particularly those with electron-donating substituents or unsubstituted positions, can be sensitive to strongly acidic conditions.
-
Probable Cause: Overly harsh reaction conditions, such as high concentrations of strong acids (e.g., H₂SO₄, HCl) or excessive heat, can catalyze the self-polymerization of the pyrrole product or acid-sensitive starting materials.[2] The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, and under strong acid conditions, protonated pyrrole species can act as electrophiles, leading to oligomerization.
-
Solution:
-
Reduce Acidity: Switch to a weaker Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid catalyst (e.g., Sc(OTf)₃, FeCl₃), which can promote the desired cyclization without causing extensive degradation.[3][4][5]
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the starting material has been consumed.
-
Protecting Groups: If the pyrrole product itself is unstable, consider if a subsequent reaction or workup step is causing the issue.
-
Q3: How can I effectively purify my substituted pyrrole from common byproducts and starting materials?
A3: Purification is a critical step, and the best method depends on the physical properties of your product and the nature of the impurities.
-
Column Chromatography: This is the most common and versatile method. Silica gel is typically used, with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate). This is effective for separating pyrroles from unreacted dicarbonyls, furan byproducts, and other polar impurities.[6]
-
Recrystallization: If your pyrrole product is a solid, recrystallization is an excellent method for achieving high purity. A common solvent system is a mixture of methanol and water.[6][7]
-
Distillation: For volatile, liquid pyrroles, distillation under reduced pressure can be effective, particularly for removing non-volatile impurities like catalysts or polymeric material.[7][8]
-
Aqueous Workup: Before other purification steps, an aqueous workup is essential. Partitioning the crude reaction mixture between an organic solvent (like ethyl acetate) and water can remove inorganic salts and water-soluble reagents. Washing the organic layer with dilute acid can remove basic impurities (like unreacted amines), while washing with a mild base (like saturated NaHCO₃) can remove acidic catalysts or byproducts.[6][9]
Section 2: Troubleshooting Guide: Paal-Knorr Synthesis
The Paal-Knorr synthesis, the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, is one of the most direct routes to substituted pyrroles.[10][11] However, it is not without its challenges.
Q4: My Paal-Knorr reaction is producing a significant amount of the corresponding furan as a byproduct. How can I suppress this side reaction?
A4: Furan formation is the most common side reaction in the Paal-Knorr synthesis. It arises from a competing, acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl starting material before it can react with the amine.[1]
-
Causality: The mechanism for both furan and pyrrole formation begins with the protonation of a carbonyl group. If the enol of the second carbonyl attacks intramolecularly, the pathway leads to a furan after dehydration. If the amine attacks first, the pathway leads to the pyrrole. Strongly acidic conditions (pH < 3) favor the furan pathway.[3][12]
-
Solutions:
-
Control pH: The most critical factor is controlling the acidity. The reaction should be run under neutral or weakly acidic conditions. Using a weak acid like acetic acid often provides the right balance of catalysis without promoting furan formation.[3]
-
Catalyst Choice: Avoid strong mineral acids. Consider using Lewis acids or solid acid catalysts which can be milder and more selective.[13]
-
Amine Stoichiometry: Using an excess of the amine can help push the equilibrium towards the pyrrole-forming pathway by increasing the rate of the initial amine attack on the dicarbonyl.[3]
-
Q5: My Paal-Knorr reaction is sluggish or incomplete, even after extended heating. How can I drive it to completion?
A5: A slow or incomplete reaction is often due to either insufficient activation energy or unreactive starting materials.
-
Probable Causes:
-
Steric Hindrance: Bulky substituents on either the 1,4-dicarbonyl compound or the amine can physically block the reaction sites.[6][13]
-
Electronic Effects: Amines with strong electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and react more slowly.[1][3]
-
Suboptimal Conditions: Conventional heating may not provide enough energy to overcome the activation barrier for challenging substrates.[6]
-
-
Solutions:
-
Microwave Irradiation: Microwave-assisted synthesis is highly effective for accelerating Paal-Knorr reactions, especially in cases of steric hindrance. The focused heating can dramatically reduce reaction times from hours to minutes and improve yields.[13]
-
Increase Temperature: Using a higher-boiling point solvent (e.g., toluene, xylene) can allow for higher reaction temperatures, which may be necessary for less reactive substrates.[7]
-
Catalyst Optimization: The choice of catalyst can significantly impact the reaction rate. The table below compares various catalysts for a model reaction.
-
Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Conc. HCl | Methanol | Reflux | 15-30 | ~90 | [6] |
| Acetic Acid | Ethanol | 80 (Microwave) | 10 | 95 | [6] |
| Sc(OTf)₃ (1 mol%) | Solvent-free | 60 | 10 | 98 | [5] |
| CATAPAL 200 | Solvent-free | 60 | 45 | 96 | [14] |
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
This protocol is a general guideline for synthesizing a substituted pyrrole using microwave irradiation, which is particularly useful for overcoming steric hindrance or low reactivity.[13]
-
Materials:
-
1,4-Dicarbonyl compound (1.0 eq)
-
Primary amine (1.1 - 1.5 eq)
-
Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)
-
Ethanol (or other suitable solvent)
-
Microwave vial (0.5-2 mL) with stir bar
-
Microwave reactor
-
-
Procedure:
-
In a microwave vial, dissolve the 1,4-dicarbonyl compound in ethanol.
-
Add the primary amine followed by the catalytic amount of glacial acetic acid.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Power can be modulated to maintain the target temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, allow the vial to cool to room temperature.
-
Quench the reaction by pouring the mixture into ice-water or a saturated solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography or recrystallization.[13]
-
Section 3: Troubleshooting Guide: Knorr & Hantzsch Syntheses
These classical methods involve more complex multi-component reactions and present unique challenges.
Q6: My Knorr pyrrole synthesis is failing. I suspect the α-amino ketone starting material is the problem. What is the common issue with this reagent?
A6: The primary challenge in the Knorr synthesis is the instability of the α-amino ketone reactant. These compounds are highly prone to self-condensation, dimerization, or polymerization, especially when stored or when handled in concentrated form. This instability often leads to the failure of the main reaction, as the desired reactant is consumed by side reactions before it can condense with the active methylene compound.
Q7: How can I prevent the self-condensation of the α-amino ketone in the Knorr synthesis?
A7: The most robust and widely accepted solution is to generate the reactive α-amino ketone in situ from a more stable precursor.[1] This strategy ensures that the concentration of the free α-amino ketone remains low throughout the reaction, thereby minimizing self-condensation and favoring the desired intermolecular reaction to form the pyrrole. A common method is the reduction of an α-oximino ketone.
Experimental Protocol: Knorr Synthesis with In Situ Generation of α-Amino Ketone
This protocol describes the synthesis of a substituted pyrrole by generating the α-amino ketone in situ via the reduction of an α-oximino β-ketoester.[1]
-
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate, 2.0 eq)
-
Sodium Nitrite (NaNO₂, 1.0 eq)
-
Glacial Acetic Acid
-
Zinc dust
-
Saturated aqueous NaNO₂ solution
-
-
Procedure:
-
Step 1: Formation of α-Oximino Ketone. Dissolve one equivalent of the β-ketoester in glacial acetic acid. While cooling the mixture in an ice bath, slowly add one equivalent of a saturated aqueous solution of sodium nitrite. Stir until the formation of the α-oximino ketone is complete (monitor by TLC).
-
Step 2: In Situ Reduction and Pyrrole Synthesis. In a separate flask, prepare a well-stirred solution of the second equivalent of the β-ketoester in glacial acetic acid. To this flask, gradually and concurrently add the α-oximino ketone solution from Step 1 and zinc dust. The reaction is exothermic; maintain the temperature with external cooling as needed.[1] The zinc dust reduces the oxime to the amine in situ, which immediately reacts with the second equivalent of the β-ketoester to form the pyrrole.
-
Workup. After the reaction is complete, filter off the excess zinc and inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent. Proceed with standard aqueous washes, drying, and purification.
-
Q8: I am getting a furan derivative as a major byproduct in my Hantzsch pyrrole synthesis. What is this side reaction and how can I suppress it?
A8: The Hantzsch synthesis involves the reaction of a β-ketoester, an α-haloketone, and an amine.[15] The formation of a furan byproduct is due to a competing Feist-Bénary furan synthesis . This parallel reaction pathway involves the α-haloketone and the β-ketoester reacting with each other (often base-catalyzed) without the involvement of the amine component.[1]
-
Solutions to Favor Pyrrole Formation:
-
Optimize Reagent Addition: The key is to favor the formation of the enamine intermediate from the β-ketoester and the amine before introducing the α-haloketone. Pre-stirring the β-ketoester and the amine for a period (e.g., 30 minutes) before adding the α-haloketone can significantly increase the yield of the desired pyrrole.[16]
-
Amine Concentration: Using a sufficient concentration or a slight excess of the amine helps to ensure the reaction pathway leading to the pyrrole is kinetically favored.[1]
-
Catalyst Choice: While the reaction can proceed without a catalyst, certain organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to improve selectivity for the pyrrole product.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy [mdpi.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 9. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 5-methyl-1H-pyrrole-2-carboxylate
This guide provides in-depth, field-tested solutions in a direct question-and-answer format, explaining the chemical principles behind each recommendation to empower you to solve not just the current problem, but future challenges as well.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles common failure points observed during the purification of methyl 5-methyl-1H-pyrrole-2-carboxylate.
Question 1: My crude product is a dark brown or black oil/solid, and the NMR spectrum shows broad, undefined peaks. What's happening?
Answer: This is a classic sign of product degradation, likely through oxidation and polymerization. The pyrrole ring, being electron-rich, is susceptible to attack by atmospheric oxygen, especially when exposed to light or residual acid from the synthesis.[1][2] This process can form highly conjugated, colored polymeric materials that are difficult to characterize and remove.
Causality: The π-excessive nature of the pyrrole ring makes it reactive towards electrophiles, including radicals formed during oxidative processes. This can initiate a chain reaction leading to polymerization.
Immediate Actions & Solutions:
-
Inert Atmosphere: During workup and purification, handle the material under an inert atmosphere (nitrogen or argon) whenever possible to minimize contact with oxygen.[1]
-
Quench Acidic Residues: Ensure that any acid catalysts or acidic byproducts from the synthesis are thoroughly quenched and removed during the initial aqueous workup. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is highly recommended before concentrating the crude product.[1]
-
Charcoal Treatment: For discoloration, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated charcoal (typically 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. Be aware that this may reduce your overall yield due to non-specific adsorption.[1]
-
Storage: Store the purified compound in an amber vial at low temperatures (-20°C is preferable) under an inert atmosphere to prevent long-term degradation.[1]
Question 2: My compound streaks severely during silica gel column chromatography, leading to poor separation and broad fractions. How can I fix this?
Answer: This is the most common issue when purifying pyrroles and other nitrogen-containing heterocycles on standard silica gel. The problem arises from the interaction between the weakly basic nitrogen of the pyrrole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction causes tailing or streaking.[1][3]
Causality: The lone pair on the pyrrole nitrogen, although involved in the aromatic system, still retains some basic character. This leads to strong acid-base interactions with the silica surface, preventing clean elution.
Solutions:
-
Basic Modifier in Eluent: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your mobile phase.[1]
-
Triethylamine (Et₃N): Add 0.1-1% (v/v) triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The more competitive base, Et₃N, will bind to the acidic sites, allowing your pyrrole to elute symmetrically.
-
Pyridine: 0.1-1% pyridine can also be used, though it is less volatile.
-
-
Use a Different Stationary Phase: If streaking persists, consider an alternative to silica gel.
-
Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds. Start with neutral alumina and move to basic alumina if needed.[3]
-
Deactivated Silica: You can "deactivate" your own silica gel by pre-rinsing the packed column with your eluent system containing 1-2% triethylamine before loading your sample.[3]
-
Workflow for Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography issues.
Question 3: My recrystallization attempt failed; the compound "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution, or the solution is too concentrated.[1]
Solutions:
-
Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Insulating the flask with glass wool can help.[1]
-
Use More Solvent: The initial solution may be too concentrated. Add more hot solvent until the solution is just shy of being fully saturated. You can then induce crystallization by slow evaporation or by adding a few seed crystals.
-
Change Solvent System: The chosen solvent may be inappropriate. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Try a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes or pentane) at room temperature or slightly elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.[3]
-
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]
Question 4: I see a second spot on my TLC and a corresponding mass in the LC-MS for the carboxylic acid (5-methyl-1H-pyrrole-2-carboxylic acid). Where did this come from?
Answer: This is a result of ester hydrolysis. The methyl ester can be hydrolyzed back to the parent carboxylic acid if exposed to acidic or basic conditions, particularly in the presence of water.[4] This can happen during an aqueous workup if conditions are not neutral, or even on silica gel if the column is run very slowly with protic solvents.
Solutions:
-
Neutral Workup: Ensure all aqueous washes during the work-up are performed under neutral or near-neutral conditions. Avoid strong acids or bases.
-
Removal of Carboxylic Acid: If the acid has already formed, it can be removed.
-
Basic Wash: Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a cold, dilute solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt, while your desired ester remains in the organic layer.
-
Chromatography: The carboxylic acid is significantly more polar than the ester. It will either stick to the top of the silica gel column or elute much later. Using the triethylamine-modified eluent system described in Question 2 will also help elute the acid if you need to isolate it.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) and kept in a freezer (-20°C). This minimizes exposure to air, light, and moisture, which can cause degradation.[1]
Q2: What are some good starting points for purification solvent systems?
A: The optimal system depends on the specific impurities present, but here are some validated starting points.
| Purification Method | Solvent System | Comments |
| Flash Chromatography | Hexanes / Ethyl Acetate (Gradient: 5% to 30% EtOAc) | A standard system for moderately polar compounds. Add 0.5% Et₃N to prevent streaking.[5] |
| Dichloromethane / Methanol (Gradient: 0% to 5% MeOH) | A more polar system if the compound does not move in Hex/EtOAc. Add 0.5% Et₃N.[1] | |
| Recrystallization | Ethyl Acetate / Hexanes | Dissolve in minimal hot EtOAc, then add hexanes until cloudy and cool slowly. |
| Toluene or Xylenes | Good for compounds that are highly soluble in other common solvents. | |
| Isopropanol / Water | Dissolve in hot isopropanol, then add water dropwise until persistent turbidity is observed. |
Q3: Is this compound susceptible to decarboxylation?
A: The parent acid, pyrrole-2-carboxylic acid, is known to decarboxylate, especially under acidic conditions.[6][7] While the methyl ester is more stable, harsh acidic conditions (e.g., refluxing in strong acid) could first lead to hydrolysis and then subsequent decarboxylation of the resulting acid. This would yield 2,5-dimethylpyrrole as a byproduct. Purification and handling should therefore be performed under neutral or mildly basic conditions to avoid this pathway.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
Adsorb Sample: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of dichloromethane or ethyl acetate. Add 2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method generally gives better separation.
-
Prepare Column: Wet-pack a glass column with silica gel in your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate + 0.5% Triethylamine). Ensure the column is packed evenly without air bubbles.
-
Load and Elute: Carefully add the silica-adsorbed sample to the top of the column. Begin elution with the starting eluent, gradually increasing the polarity (e.g., to 80:20 Hexanes:Ethyl Acetate + 0.5% Triethylamine) based on TLC analysis of the crude mixture.
-
Collect and Analyze: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Concentrate: Remove the solvent and triethylamine using a rotary evaporator. To remove the last traces of triethylamine, you can co-evaporate with a solvent like toluene.
Protocol 2: Recrystallization from a Two-Solvent System
-
Dissolution: Place the partially purified product in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) with stirring until the solid just dissolves.
-
Induce Precipitation: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.
-
Crystallization: Add one or two drops of the "good" solvent to redissolve the cloudiness and then set the flask aside to cool undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent (hexanes).
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Diagram: General Purification Strategy
Caption: A general workflow for deciding on a purification strategy.
References
Pyrrole Synthesis Optimization: A Technical Support Center for Researchers
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the intricacies of synthesizing substituted pyrroles. As a core heterocyclic scaffold in numerous pharmaceuticals and natural products, the efficient and controlled synthesis of the pyrrole ring is of paramount importance. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter in your laboratory work.
General Troubleshooting and FAQs
This section addresses broad issues that can arise during various pyrrole synthesis methods.
Q1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
A1: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in your reactants can lead to unwanted side reactions. It is highly advisable to use freshly purified reagents. For instance, pyrrole monomer should be distilled before use to remove oxidized impurities that can interfere with polymerization reactions.[1]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that should be carefully optimized for your specific substrates.[2]
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.
-
Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. Employing dry solvents and conducting the reaction under an inert atmosphere can be crucial.[2]
-
Product Instability: The pyrrole product itself might be unstable under the reaction or workup conditions, leading to degradation or polymerization.
Q2: I am observing significant tar formation in my reaction mixture. How can I mitigate this?
A2: Tar formation is a common issue in pyrrole synthesis, often arising from the polymerization of the pyrrole product or starting materials under acidic or high-temperature conditions. Here are some strategies to minimize tarring:
-
Control Acidity: As will be discussed for specific syntheses, strong acidic conditions can promote side reactions and polymerization. Using weaker acids or buffer systems can be beneficial.
-
Lower Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate decomposition and polymerization. Optimizing for the lowest effective temperature is key.
-
Reduce Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
-
Degas Solvents: Removing dissolved oxygen from the solvent by sparging with an inert gas like nitrogen or argon can reduce oxidative polymerization.
-
Use of Inhibitors: In some cases, small amounts of radical inhibitors can be added to suppress polymerization, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.
Method-Specific Troubleshooting and Optimization Guides
This section delves into the nuances of the most common pyrrole synthesis reactions.
The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[3][4]
Q3: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?
A3: Furan formation is the most common side reaction in the Paal-Knorr synthesis, occurring through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[2] The key to suppressing this is precise control over the reaction's acidity. Strongly acidic conditions (pH < 3) favor the formation of furan byproducts.[3] Using a weak acid, such as acetic acid, can accelerate the desired pyrrole formation without significantly promoting the competing furan synthesis.[3]
Q4: My Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl is yielding a mixture of regioisomers. How can I improve the selectivity?
A4: Achieving high regioselectivity with unsymmetrical dicarbonyls hinges on differentiating the reactivity of the two carbonyl groups. Here are several strategies to consider:
-
Steric Hindrance: A bulkier substituent adjacent to one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position, thus favoring cyclization at the less hindered carbonyl.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups can influence the electrophilicity of the carbonyl carbons. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.
-
pH Control: As the reaction is typically conducted under neutral or weakly acidic conditions, careful pH adjustment can sometimes influence the regioselectivity.[5]
Caption: Troubleshooting workflow for Paal-Knorr synthesis.
| 1,4-Dicarbonyl | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Acetic Acid | Ethanol | Reflux | 15 min | >95 | [6] |
| 2,5-Hexanedione | p-tert-butylaniline | None | None | 60 | - | Good | [7] |
| 2,5-Hexanedione | 4-Iodoaniline | Citric Acid (1 mol%) | None (Ball Mill) | RT | 15 min | 74 | [8][9] |
| 1,4-Diketone | Primary Amine | Acetic Acid | Ethanol | 80 (Microwave) | - | - | [6] |
-
To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C. Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure and purify the crude material by column chromatography.
The Knorr Pyrrole Synthesis
The Knorr synthesis is a classic method involving the reaction of an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl group (e.g., a β-ketoester).[10][11]
Q5: My Knorr synthesis is giving a very low yield, and I'm isolating a complex mixture. What is the most likely cause?
A5: The primary challenge in the Knorr synthesis is the instability of the α-amino-ketone starting material, which readily undergoes self-condensation.[10] To circumvent this, α-amino-ketones should be prepared in situ. A common method is the reduction of an α-oximino-ketone using zinc dust in acetic acid.[10] The freshly generated α-amino-ketone then reacts with the β-ketoester present in the reaction mixture to form the desired pyrrole.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.lucp.net [books.lucp.net]
- 9. researchgate.net [researchgate.net]
- 10. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
Hantzsch Pyrrole Synthesis Technical Support Center: Troubleshooting Regioselectivity
Welcome to the technical support center dedicated to the Hantzsch pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction, with a specific focus on troubleshooting and controlling regioselectivity. Here, you will find in-depth technical guidance, field-proven insights, and practical protocols to help you achieve your desired synthetic outcomes.
Introduction to Regioselectivity in Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a classic multicomponent reaction that provides a straightforward route to highly substituted pyrroles by reacting a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1] While versatile, a significant challenge often arises when using unsymmetrical β-ketoesters or α-haloketones, leading to the potential formation of two or more regioisomers.[2][3] The control of regioselectivity is paramount for the efficient synthesis of target molecules, particularly in the context of drug discovery and development where specific substitution patterns are crucial for biological activity.
This guide will delve into the mechanistic underpinnings of regioselectivity in the Hantzsch synthesis and provide a structured approach to troubleshooting and controlling the formation of the desired regioisomer.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may encounter during your experiments and offers practical solutions.
Question 1: My Hantzsch synthesis is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
The formation of a mixture of regioisomers is a common issue when using unsymmetrical starting materials. The regiochemical outcome is determined by which nitrogen of the enamine intermediate attacks which electrophilic carbon of the α-haloketone. Several factors can be manipulated to favor one pathway over the other.
Underlying Causality: The regioselectivity is a consequence of a competition between different reaction pathways. The relative rates of these pathways are influenced by the electronic and steric properties of the substituents on both the β-ketoester and the α-haloketone, as well as the reaction conditions.[2]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting poor regioselectivity.
1. Analyze and Modify Substituent Effects:
-
Steric Hindrance: Bulky substituents on either the β-ketoester or the α-haloketone can sterically hinder the approach of the nucleophile or the formation of the transition state, thereby favoring the formation of the less sterically congested regioisomer.
-
Actionable Advice: If possible, choose starting materials where the steric bulk directs the reaction towards your desired isomer. For example, a bulkier R group on the β-ketoester (R-CO-CH₂-COOR') will favor the formation of the enamine where the less hindered ketone is involved in the initial condensation with the amine.
-
-
Electronic Effects: The electronic nature of the substituents plays a critical role. Electron-withdrawing groups (EWGs) increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity.[4]
-
Actionable Advice: To favor a specific regioisomer, introduce an EWG on the carbonyl group of the β-ketoester or α-haloketone that you want to be attacked. For instance, if you have an unsymmetrical β-dicarbonyl compound, the enamine will preferentially form at the carbonyl group that is less sterically hindered and electronically deactivated.
-
2. Modify Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction pathway. Protic solvents can stabilize charged intermediates and transition states differently than aprotic solvents, potentially altering the regioselectivity.[4]
-
Actionable Advice: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, toluene, DMF). Start with a protic solvent like ethanol, which is commonly used for this reaction.
-
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Actionable Advice: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor the progress over a longer period. This may slow down the reaction but can significantly improve the regioisomeric ratio.
-
3. Employ Catalysts:
-
Lewis Acids: Lewis acids can coordinate to the carbonyl oxygen of the α-haloketone, increasing its electrophilicity and potentially altering the regioselectivity of the nucleophilic attack by the enamine.[5]
-
Example: The use of Yb(OTf)₃ has been shown to change the regioselectivity in the reaction of anilines, a 1,3-diketone, and phenacyl bromide, leading to 4-substituted pyrroles.[5] This is attributed to the increased reactivity of the carbonyl group of the α-haloketone upon coordination with the Lewis acid.
-
Actionable Advice: Screen a variety of Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃, Bi(OTf)₃) in catalytic amounts.[6]
-
-
Brønsted Acids: Brønsted acids can catalyze the formation of the enamine intermediate and can also influence the subsequent cyclization step.[7][8]
-
Actionable Advice: Add a catalytic amount of a weak Brønsted acid like acetic acid or p-toluenesulfonic acid to the reaction mixture.
-
-
Organocatalysts: Organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have been used to promote the Hantzsch synthesis. While their primary role is often to accelerate the reaction, they can sometimes influence selectivity.[5][9]
-
Actionable Advice: Explore the use of organocatalysts, particularly if other methods do not yield the desired selectivity.
-
Table 1: Influence of Catalysts on Hantzsch Pyrrole Synthesis
| Catalyst Type | Example Catalyst | Mode of Action | Potential Impact on Regioselectivity |
| Lewis Acid | Yb(OTf)₃ | Coordinates to the carbonyl oxygen of the α-haloketone, increasing its electrophilicity. | Can reverse the "normal" regioselectivity by making carbonyl attack more favorable than substitution at the α-carbon.[5] |
| Brønsted Acid | Acetic Acid | Catalyzes enamine formation and subsequent cyclization. | Can improve reaction rates and may subtly influence selectivity by altering the concentration of reactive intermediates. |
| Organocatalyst | DABCO | Acts as a base and nucleophilic catalyst. | Primarily enhances reaction rate, but may influence selectivity in certain cases.[5] |
Question 2: I am observing the formation of an unexpected side product instead of the desired pyrrole. What could be the cause and how can I prevent it?
Side reactions can compete with the desired Hantzsch pyrrole synthesis, leading to reduced yields and complex product mixtures.
Common Side Reactions:
-
Furan Formation (Feist-Benary Synthesis): Under certain conditions, the α-haloketone can react with the enolate of the β-ketoester to form a furan, without the incorporation of the amine.
-
Self-condensation of the α-haloketone: The α-haloketone can undergo self-condensation, particularly in the presence of a base.[4]
-
Reaction of the amine with the α-haloketone: The amine can directly react with the α-haloketone in a simple nucleophilic substitution reaction.[4]
Troubleshooting Steps:
-
Optimize the Order of Addition: Pre-forming the enamine by reacting the β-ketoester and the amine before adding the α-haloketone can minimize side reactions involving the α-haloketone.
-
Protocol: In a round-bottom flask, dissolve the β-ketoester and the amine in the chosen solvent. Stir at room temperature for 30-60 minutes to allow for enamine formation. Then, add the α-haloketone dropwise to the reaction mixture.
-
-
Control Stoichiometry: Using a slight excess of the amine can help to ensure that the enamine formation is favored and that the amine is available for the primary reaction pathway.[4]
-
Use a Weaker Base: If a base is used to facilitate the reaction, a strong base can promote unwanted side reactions. A weak base is often sufficient.
-
Purify Starting Materials: Impurities in the starting materials can sometimes catalyze side reactions. Ensure the purity of your β-ketoester, α-haloketone, and amine.
Frequently Asked Questions (FAQs)
What are the key factors that determine the regioselectivity in the Hantzsch pyrrole synthesis?
The regioselectivity is primarily determined by a combination of:
-
Steric Effects: The relative steric bulk of the substituents on the β-ketoester and the α-haloketone.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents, which influences the electrophilicity of the carbonyl carbons and the nucleophilicity of the enamine.[4]
-
Reaction Conditions: Solvent, temperature, and the presence of catalysts can all influence the reaction pathway and, consequently, the regiochemical outcome.
How can I predict the major regioisomer in my Hantzsch reaction?
Predicting the major regioisomer requires a careful analysis of the starting materials.
General Guidelines for Prediction:
-
Identify the Most Stable Enamine: The reaction of the β-ketoester with the amine will form an enamine. The more stable enamine, which is generally the one with the most substituted double bond (Zaitsev's rule), is likely to be the major intermediate.
-
Assess the Electrophilicity of the α-Haloketone: The enamine can attack either the carbonyl carbon or the α-carbon of the α-haloketone.[1] The relative electrophilicity of these two sites will determine the initial bond formation.
-
The carbonyl carbon is inherently electrophilic.
-
The α-carbon is electrophilic due to the presence of the halogen.
-
-
Consider Steric Hindrance: The attack will be favored at the less sterically hindered electrophilic site.
Mechanistic Pathways Influencing Regioselectivity:
Caption: Competing pathways in Hantzsch pyrrole synthesis leading to different regioisomers.
How can I analytically distinguish between the possible regioisomers?
Distinguishing between regioisomers is crucial for confirming the success of your regioselective synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the pyrrole ring and its substituents will be different for each regioisomer.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, which can help to elucidate the substitution pattern. For example, an NOE between a proton on a substituent and a proton on the pyrrole ring can confirm their proximity.
-
Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: HMBC experiments show correlations between protons and carbons that are two or three bonds away. This can be used to definitively establish the connectivity of the molecule and thus the regiochemistry.
-
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous structural determination, confirming the regiochemistry.
-
Mass Spectrometry (MS): While MS will show the same molecular weight for regioisomers, fragmentation patterns in MS/MS experiments can sometimes be used to differentiate between them.[10]
Experimental Protocols
Protocol 1: General Procedure for a Regioselective Hantzsch Pyrrole Synthesis with Pre-formation of the Enamine
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
β-Ketoester (1.0 eq)
-
Primary amine (1.1 eq)
-
α-Haloketone (1.0 eq)
-
Anhydrous ethanol (or other suitable solvent)
-
Round-bottom flask with stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in anhydrous ethanol.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the enamine intermediate.
-
Slowly add a solution of the α-haloketone (1.0 eq) in anhydrous ethanol to the reaction mixture dropwise over 15-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may proceed at room temperature or require gentle heating to reflux.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR, IR, and MS to confirm its structure and assess the regioisomeric purity.[11]
Protocol 2: Lewis Acid-Catalyzed Hantzsch Pyrrole Synthesis for Altered Regioselectivity
This protocol is adapted from literature reports on the use of Lewis acids to influence regioselectivity.[5]
Materials:
-
1,3-Diketone (1.0 eq)
-
Aniline derivative (1.0 eq)
-
Phenacyl bromide derivative (1.0 eq)
-
Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)
-
Anhydrous acetonitrile
-
Round-bottom flask with stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add the 1,3-diketone (1.0 eq), the aniline derivative (1.0 eq), the phenacyl bromide derivative (1.0 eq), and Yb(OTf)₃ (10 mol%) in anhydrous acetonitrile.
-
Heat the reaction mixture to reflux (approximately 80-85 °C).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product to determine the regiochemical outcome.
References
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. matilda.science [matilda.science]
- 8. Brønsted acid-catalyzed regioselective ring opening of 2H-azirines by 2-mercaptopyridines and related heterocycles; one pot access to imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 10. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
stability issues of methyl 5-methyl-1H-pyrrole-2-carboxylate under acidic conditions
Welcome to the Technical Support Center for Methyl 5-Methyl-1H-Pyrrole-2-Carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of this compound, particularly under acidic conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
Introduction to the Stability Challenges
This compound is a valuable building block in organic synthesis. However, the pyrrole ring system is notoriously sensitive to acidic conditions, leading to potential degradation and compromised experimental outcomes. The primary stability concerns are twofold: acid-catalyzed hydrolysis of the methyl ester and acid-catalyzed polymerization of the pyrrole ring. Understanding and mitigating these issues is crucial for reliable and reproducible research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound in acidic environments.
Issue 1: Low Yield or Complete Loss of Starting Material
Symptoms:
-
Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a significant decrease or complete absence of the starting material spot/peak.
-
Formation of a dark, insoluble material (tar) in the reaction mixture.
-
Appearance of new, unexpected spots/peaks in the analytical chromatogram.
Primary Causes and Mechanistic Explanation:
-
Acid-Catalyzed Polymerization: The electron-rich pyrrole ring is susceptible to protonation under acidic conditions. This protonation can initiate a cascade of reactions leading to polymerization, often resulting in the formation of intractable tars. The 5-methyl group, being an electron-donating group, can further activate the pyrrole ring towards electrophilic attack, potentially exacerbating polymerization.
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (5-methyl-1H-pyrrole-2-carboxylic acid) in the presence of acid and water. While this may be a desired transformation in some cases, it is often an unintended side reaction.
Solutions and Experimental Protocols:
-
pH Control: Carefully control the pH of your reaction medium. If possible, use the mildest acidic conditions that still allow for the desired reaction to proceed. Buffering the solution can help maintain a stable pH.
-
Temperature Management: Perform the reaction at the lowest possible temperature that affords a reasonable reaction rate. Higher temperatures can accelerate both hydrolysis and polymerization.
-
Exclusion of Water: If ester hydrolysis is not the intended reaction, ensure that all solvents and reagents are anhydrous.
-
N-Protection: For reactions requiring harsh acidic conditions, consider protecting the pyrrole nitrogen. The tert-butoxycarbonyl (Boc) group is a common choice as it can be introduced to protect the pyrrole ring and later removed under specific conditions.
Experimental Protocol: N-Boc Protection of this compound
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.
Issue 2: Formation of an Unexpected Carboxylic Acid Byproduct
Symptom:
-
LC-MS or NMR analysis of the crude reaction mixture reveals the presence of 5-methyl-1H-pyrrole-2-carboxylic acid.
Primary Cause and Mechanistic Explanation:
-
Acid-Catalyzed Ester Hydrolysis: This is a classic organic reaction where the ester is cleaved in the presence of an acid catalyst and water. The reaction is reversible, but in the presence of a large excess of water, the equilibrium is driven towards the formation of the carboxylic acid and methanol.[1]
Solutions and Experimental Protocols:
-
Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are dry if hydrolysis is to be avoided.
-
Aprotic Solvents: Use aprotic solvents that do not participate in hydrolysis.
-
Alternative Catalysts: If the acid is acting as a catalyst for a different transformation, explore non-acidic catalysts or alternative reaction pathways.
Issue 3: Decarboxylation of the Hydrolyzed Product
Symptom:
-
Following the formation of 5-methyl-1H-pyrrole-2-carboxylic acid, you observe the formation of 5-methyl-1H-pyrrole.
Primary Cause and Mechanistic Explanation:
-
Acid-Catalyzed Decarboxylation: Pyrrole-2-carboxylic acids are known to be susceptible to decarboxylation under acidic conditions, particularly at elevated temperatures.[2][3] The reaction proceeds via protonation of the pyrrole ring, which facilitates the loss of carbon dioxide.
Solutions and Experimental Protocols:
-
Temperature Control: If the formation of the carboxylic acid is unavoidable or desired, subsequent steps should be carried out at low temperatures to minimize decarboxylation.
-
Rapid Work-up: Minimize the time the carboxylic acid is exposed to acidic conditions during the reaction work-up. A rapid extraction into a basic aqueous solution can protect the carboxylic acid as its carboxylate salt.
Frequently Asked Questions (FAQs)
Q1: At what pH range does this compound begin to significantly degrade?
Q2: What are the expected degradation products of this compound under acidic conditions?
A2: The primary degradation products are:
-
5-methyl-1H-pyrrole-2-carboxylic acid: Formed via acid-catalyzed hydrolysis of the methyl ester.
-
5-methyl-1H-pyrrole: Formed via subsequent acid-catalyzed decarboxylation of the carboxylic acid.
-
Polypyrrolic oligomers/polymers: Formed via acid-catalyzed polymerization of the pyrrole ring, often appearing as a dark-colored precipitate or tar.
Q3: How can I monitor the stability of this compound in my reaction?
A3: A stability-indicating HPLC method is the recommended approach. This involves developing an HPLC method that can separate the starting material from its potential degradation products.
Experimental Protocol: Development of a Stability-Indicating HPLC Method
-
Forced Degradation Studies: To generate the degradation products, subject samples of this compound to various stress conditions (e.g., 0.1 M HCl at 60°C, 0.1 M NaOH at 60°C, 3% H₂O₂ at room temperature, and exposure to UV light).[5][6]
-
Method Development: Use the stressed samples to develop a reversed-phase HPLC method (e.g., using a C18 column) that achieves baseline separation of the parent compound from all degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Method Validation: Validate the developed method according to ICH guidelines to ensure it is accurate, precise, specific, and linear.
Q4: Does the 5-methyl group significantly impact the stability compared to the unsubstituted methyl 1H-pyrrole-2-carboxylate?
A4: The 5-methyl group is an electron-donating group, which increases the electron density of the pyrrole ring. This is expected to have two opposing effects:
-
Increased Susceptibility to Polymerization: The more electron-rich ring is more susceptible to electrophilic attack by protons, which can initiate polymerization.
-
Potential for Slower Hydrolysis: The electronic effect of the methyl group on the ester hydrolysis rate is likely to be minor compared to the effect on ring stability.
Therefore, it is reasonable to hypothesize that this compound may be more prone to acid-catalyzed polymerization than its unsubstituted counterpart.
Data Summary
| Parameter | Observation | Implication for Stability |
| pH Sensitivity | Labile in acidic (pH < 4) and alkaline conditions; more stable at neutral pH.[4] | Strict pH control is essential to prevent degradation. |
| Primary Degradation Pathways | 1. Ester Hydrolysis2. Decarboxylation3. Polymerization[2][3] | Multiple degradation pathways can lead to complex product mixtures and low yields. |
| Effect of 5-Methyl Group | Electron-donating, activating the pyrrole ring. | Potentially increases the rate of acid-catalyzed polymerization. |
| Analytical Monitoring | Stability-indicating HPLC, LC-MS[4] | Essential for quantifying the starting material and identifying degradation products. |
| Mitigation Strategy | N-Boc protection | Can significantly improve stability in acidic media. |
Visualizing the Degradation Pathway and Troubleshooting Workflow
Degradation Pathway of this compound in Acid
A simplified degradation pathway for this compound under acidic conditions.
Troubleshooting Workflow for Stability Issues
A logical workflow for troubleshooting stability issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Workup Procedures for Pyrrole Ester Synthesis
Welcome to the Technical Support Center for Pyrrole Ester Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often subtle challenges encountered during the workup and purification of pyrrole esters. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your own laboratory work. Pyrrole esters are foundational building blocks in medicinal chemistry, but their sensitivity to acidic conditions, air, and light can make their isolation a significant challenge, often leading to yield loss and purification difficulties.[1][2][3] This document provides field-proven insights and troubleshooting strategies to refine your workup procedures and maximize the purity and yield of your target compounds.
Troubleshooting Guide: From Crude Reaction to Pure Product
This section addresses specific, common problems encountered during the workup and purification of pyrrole esters in a question-and-answer format.
Issue 1: Low Yield After Aqueous Workup
Question: My reaction monitoring (TLC/LC-MS) shows near-complete conversion to my desired pyrrole ester, but my isolated yield after aqueous extraction is consistently low. Where is my product going?
Probable Causes & Solutions:
-
Acid-Catalyzed Degradation: Pyrroles, particularly electron-rich ones, are notoriously unstable in acidic environments, which can catalyze polymerization into intractable "pyrrole black."[2][3] Residual acid from the synthesis (e.g., from Paal-Knorr or Hantzsch reactions) can degrade the product during a prolonged workup.
-
Solution: Before extraction, quench the reaction mixture thoroughly with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is generally preferred over stronger bases like sodium hydroxide (NaOH), which could potentially hydrolyze the ester functionality. Ensure the aqueous layer is basic (pH > 8) before proceeding.[1][4]
-
-
Insufficient Extraction: Pyrrole esters can have moderate polarity and may not be fully extracted from the aqueous phase in a single pass, especially if emulsions form.
-
Product Volatility: Some lower molecular weight pyrrole esters can be volatile.
-
Solution: When removing the solvent via rotary evaporation, use a moderate temperature and pressure. Avoid leaving the product on a high-vacuum pump for extended periods.[2]
-
Issue 2: Product Darkens or Decomposes During Purification
Question: My crude product looks relatively clean, but it turns dark brown or black during silica gel chromatography or upon standing. What is causing this instability?
Probable Causes & Solutions:
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation when exposed to air and light, forming highly colored polymeric byproducts.[1][2] This process can be accelerated by trace acid.
-
Solution: Minimize exposure to air and light.[1] If possible, conduct the workup and chromatography under an inert atmosphere (e.g., nitrogen or argon). Store the purified product in amber vials at low temperatures. For particularly sensitive compounds, solvents can be sparged with nitrogen before use.
-
-
Acidic Silica Gel: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[1][2] These acidic sites can cause streaking, tailing, and on-column degradation of basic or acid-sensitive compounds like pyrroles.
-
Solution: Neutralize the silica gel by adding a small amount of a basic modifier to your eluent system. A common and effective choice is 0.5-1% triethylamine (Et₃N) in the eluent.[1][2] This deactivates the acidic silanol groups, leading to sharper peaks and higher recovery. Alternatively, use a different stationary phase like neutral or basic alumina.
-
Issue 3: Streaking and Poor Separation During Column Chromatography
Question: My pyrrole ester streaks badly on the silica gel column, making it impossible to separate from closely-eluting impurities. How can I improve the separation?
Probable Causes & Solutions:
-
Strong Interaction with Silica: As mentioned above, the interaction between the pyrrole's basic nitrogen and the acidic silanol groups of silica gel is a primary cause of tailing and streaking.[1]
-
Solution 1: Basic Modifier: As detailed in the previous section, adding 0.5-1% triethylamine or a few drops of ammonium hydroxide to the eluent is the most common and effective solution.[1]
-
Solution 2: Solvent System Modification: Employ a solvent gradient where the polarity is increased gradually. This can help to elute the compound in a tighter band.
-
Solution 3: Alternative Stationary Phase: For highly basic pyrroles, switching to neutral or basic alumina can prevent the strong acidic interactions that cause streaking on silica gel.[1]
-
Issue 4: Difficulty with Crystallization
Question: I am unable to crystallize my purified pyrrole ester; it just oils out. How can I induce crystallization?
Probable Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good a solvent, or the compound may be precipitating too quickly.
-
Solution: Experiment with different solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6] Common systems for pyrrole esters include hexanes/ethyl acetate, petroleum ether, or ethanol/water mixtures.[5][6][7]
-
-
Lack of Nucleation Sites: Crystallization requires an initial seed or surface to begin.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid's surface. The microscopic scratches on the glass can provide nucleation sites.[1]
-
Solution 2: Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the cooled solution to induce crystallization.[1]
-
-
Cooling Too Rapidly: Rapid cooling can cause the compound to "crash out" as an oil rather than forming an ordered crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance before moving it to an ice bath.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in a pyrrole ester workup? A1: The most critical step is the initial quench to neutralize any residual acid from the reaction.[2] Pyrrole rings are highly sensitive to acid-catalyzed polymerization, and failing to neutralize the mixture promptly and thoroughly is the most common source of significant yield loss and the formation of colored impurities.[1][2]
Q2: How can I remove colored impurities from my final product? A2: If your purified pyrrole ester is still colored, it is likely due to trace amounts of highly conjugated, oxidized byproducts.[1] A useful technique is to dissolve the product in a suitable solvent and treat it with a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by filtration. However, be aware that excessive use of charcoal can also adsorb your product, leading to a decrease in yield.[1][6]
Q3: My pyrrole ester has a carboxylic acid group elsewhere in the molecule. How should I adjust my workup? A3: This requires careful pH control. During an aqueous workup, you need to extract the product when it is in its neutral, organic-soluble form. If the aqueous layer is too basic (e.g., pH > 10), the carboxylic acid will be deprotonated to its carboxylate salt, which is water-soluble. Conversely, if the pH is too acidic, the pyrrole ring may degrade. The ideal approach is to adjust the pH to a weakly acidic or neutral range (e.g., pH 4-7) with a buffer or dilute acid after the initial reaction has been quenched and diluted. This will protonate the carboxylate without introducing a harsh acidic environment for the pyrrole.
Q4: Can I use a strong base like NaOH or KOH to quench the reaction? A4: It is generally not recommended. While strong bases will effectively neutralize acid, they can also catalyze the hydrolysis of the ester group, especially if the mixture is heated or allowed to stand for a long time. A saturated sodium bicarbonate solution is a much safer choice as it is basic enough to neutralize strong acids but not basic enough to readily hydrolyze most esters at room temperature.[1][4]
Protocols: Standard vs. Refined Workup Procedures
Here we compare a standard workup protocol with a refined version that incorporates troubleshooting best practices to enhance yield and purity.
Table 1: Comparison of Workup Methodologies
| Step | Standard Procedure | Refined Procedure | Rationale for Refinement |
| 1. Quenching | Pour reaction mixture into water. | Cool reaction mixture to 0 °C, then slowly add saturated NaHCO₃ solution until effervescence ceases and pH > 8. | Controls exotherm and ensures complete neutralization of acid to prevent product degradation.[2] |
| 2. Extraction | Extract twice with ethyl acetate. | Extract 3-4 times with deoxygenated ethyl acetate. | Multiple extractions ensure complete recovery. Deoxygenated solvent minimizes on-contact oxidation.[2] |
| 3. Washing | Wash combined organic layers with brine. | Wash combined organic layers sequentially with water, then brine. | An initial water wash can help remove some water-soluble impurities before the final brine wash, which is primarily for breaking emulsions and removing bulk water. |
| 4. Drying | Dry over anhydrous Na₂SO₄. | Dry over anhydrous MgSO₄ or Na₂SO₄, filter. | MgSO₄ is a faster and more efficient drying agent than Na₂SO₄. |
| 5. Solvent Removal | Concentrate to dryness on a rotary evaporator. | Concentrate on a rotary evaporator at moderate temperature (<40 °C), then briefly use a high-vacuum pump. | Minimizes the loss of potentially volatile products and reduces the risk of thermal degradation.[2] |
| 6. Purification | Column chromatography on silica gel. | Column chromatography on silica gel pre-treated or slurried with an eluent containing 1% Et₃N. | Neutralizes acidic silica sites, preventing streaking and on-column decomposition of the product.[1][2] |
Visualizing the Workflow and Troubleshooting Logic
The following diagrams illustrate the decision-making process for troubleshooting and the refined experimental workflow.
Diagram 1: Troubleshooting Logic for Pyrrole Ester Purification
References
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 5-methyl-1H-pyrrole-2-carboxylate: A Comparative Analysis of NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of two of the most powerful analytical techniques in the chemist's arsenal—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—as applied to the structural analysis of methyl 5-methyl-1H-pyrrole-2-carboxylate. Beyond a mere recitation of data, this document delves into the causality behind experimental choices and provides a framework for robust, self-validating analytical workflows.
The Molecule in Focus: this compound
This compound is a substituted pyrrole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in many natural products and pharmaceuticals.[1] Accurate characterization of its structure is paramount for understanding its chemical properties and potential biological activity.
Molecular Structure:
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity
NMR spectroscopy is a non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and infer the three-dimensional structure.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | N-H | ~8.5-9.5 (broad singlet) | - |
| 3 | C-H | ~6.0-6.2 (doublet) | ~108-110 |
| 4 | C-H | ~6.7-6.9 (doublet) | ~115-117 |
| 5 | C-CH₃ | - | ~130-132 |
| 2 | C=O | - | ~160-162 |
| 6 | 5-CH₃ | ~2.2-2.4 (singlet) | ~12-14 |
| 7 | O-CH₃ | ~3.8-3.9 (singlet) | ~51-53 |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating NMR protocol ensures reproducibility and data integrity.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. Instrument Setup and Data Acquisition:
-
The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.
-
2D NMR (COSY and HSQC): To confirm assignments, two-dimensional experiments are invaluable. A Correlation Spectroscopy (COSY) experiment will reveal proton-proton couplings, while a Heteronuclear Single Quantum Coherence (HSQC) spectrum will correlate directly bonded proton and carbon atoms.[4]
Caption: A streamlined workflow for NMR analysis.
Strengths and Limitations for This Application
-
Strengths: NMR provides an unparalleled level of detail regarding the covalent framework of the molecule. It can definitively establish the connectivity of atoms and provide information on the electronic environment of each nucleus. For this compound, NMR is essential to confirm the substitution pattern on the pyrrole ring.[2][5]
-
Limitations: NMR is a relatively insensitive technique, requiring milligrams of pure sample.[2][6] The presence of paramagnetic impurities can broaden the signals, making interpretation difficult.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.[7][8]
Predicted Mass Spectrum and Fragmentation Pattern
For this compound (Molecular Weight: 153.18 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺˙) at m/z 153. The fragmentation pattern is expected to be influenced by the functional groups present.
Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum
| m/z | Proposed Fragment | Neutral Loss |
| 153 | [M]⁺˙ (Molecular Ion) | - |
| 122 | [M - OCH₃]⁺ | ˙OCH₃ |
| 94 | [M - COOCH₃]⁺ | ˙COOCH₃ |
| 79 | [C₅H₅N]⁺˙ | C₂H₂O₂ |
The fragmentation is likely to initiate with the loss of the methoxy radical (˙OCH₃) from the ester group to form a stable acylium ion, or the loss of the entire carbomethoxy group.
Caption: Predicted primary fragmentation pathway.
Experimental Protocol: Obtaining a Reproducible Mass Spectrum
1. Sample Preparation:
-
A minute amount of the pure sample (micrograms to nanograms) is required.
-
The sample can be introduced directly into the ion source via a direct insertion probe for solid samples or dissolved in a volatile solvent like methanol or acetonitrile for liquid injection.
2. Instrument Setup and Data Acquisition (Electron Ionization - EI):
-
An EI source with a standard ionization energy of 70 eV is typically used for generating reproducible fragmentation patterns.
-
The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass range (e.g., m/z 40-300).
-
High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy.
Strengths and Limitations for This Application
-
Strengths: Mass spectrometry is an extremely sensitive technique, requiring only a very small amount of sample.[9] It provides the definitive molecular weight of the compound. High-resolution MS can confirm the elemental formula.[10]
-
Limitations: Mass spectrometry is a destructive technique. Isomeric compounds can sometimes produce very similar mass spectra, making unambiguous identification challenging without chromatographic separation.[7]
Comparative Analysis: NMR vs. Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Probes the magnetic properties of atomic nuclei. | Measures the mass-to-charge ratio of ionized molecules. |
| Information Provided | Detailed connectivity, 3D structure, electronic environment. | Molecular weight, elemental composition (HRMS), fragmentation pattern. |
| Sample Requirement | Milligrams (relatively insensitive).[2][6] | Micrograms to nanograms (highly sensitive).[9] |
| Sample State | Solution. | Solid, liquid, or gas. |
| Destructive? | No.[2] | Yes. |
| Key for this Molecule | Confirming the substitution pattern on the pyrrole ring. | Determining the molecular formula and confirming the presence of the ester and methyl groups through fragmentation. |
Complementary Techniques: A Holistic Approach
While NMR and MS are the primary tools for structural elucidation, other spectroscopic techniques provide valuable complementary information.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, one would expect to see characteristic stretching frequencies for the N-H bond (~3300 cm⁻¹), C=O of the ester (~1700-1720 cm⁻¹), and C-O bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. Pyrrole derivatives typically exhibit characteristic UV absorption maxima that can be used for identification and quantification.
Conclusion: A Synergistic Strategy for Unambiguous Characterization
For the comprehensive and unambiguous structural elucidation of this compound, a synergistic approach employing both NMR spectroscopy and mass spectrometry is indispensable. NMR provides the detailed blueprint of the molecular framework, while mass spectrometry confirms the overall molecular formula and provides corroborating evidence of key functional groups through fragmentation analysis. The integration of data from these two powerful techniques, supplemented by information from FT-IR and UV-Vis spectroscopy, provides a self-validating system for structural confirmation that meets the highest standards of scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. azooptics.com [azooptics.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. use of nmr in structure ellucidation | PDF [slideshare.net]
- 6. youtube.com [youtube.com]
- 7. docsity.com [docsity.com]
- 8. fiveable.me [fiveable.me]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
comparing the reactivity of methyl 5-methyl-1H-pyrrole-2-carboxylate with other esters
A Comparative Analysis of the Reactivity of Methyl 5-Methyl-1H-pyrrole-2-carboxylate
This guide provides an in-depth comparison of the chemical reactivity of this compound against other common esters, namely methyl benzoate, ethyl acetate, and methyl acrylate. By examining their performance in key chemical transformations and providing supporting experimental frameworks, this document serves as a technical resource for researchers, scientists, and professionals in drug development and organic synthesis.
The unique structure of this compound, featuring an electron-rich aromatic pyrrole ring directly conjugated with the ester functionality, imparts distinct reactivity patterns. Understanding these differences is crucial for predicting reaction outcomes, optimizing synthesis pathways, and designing novel molecular architectures.
Foundational Principles: Electronic and Steric Influences on Ester Reactivity
The reactivity of an ester in reactions such as hydrolysis, aminolysis, and reduction is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by two main factors:
-
Electronic Effects: The electron density around the carbonyl carbon is modulated by the inductive and resonance effects of the attached R-group. Electron-donating groups (EDGs) increase electron density, decrease the carbonyl's electrophilicity, and thus reduce reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density, enhancing electrophilicity and reactivity.
-
Steric Effects: Bulky groups near the reaction center can physically impede the approach of a nucleophile, slowing the reaction rate. This is known as steric hindrance.[1][2]
Comparative Reactivity Analysis
We will evaluate the reactivity of this compound relative to our selected benchmark esters in fundamental organic reactions.
Nucleophilic Acyl Substitution: Hydrolysis and Aminolysis
Hydrolysis (saponification) and aminolysis are classic examples of nucleophilic acyl substitution. The reaction rate is a direct measure of the carbonyl carbon's susceptibility to nucleophilic attack.
-
This compound: The pyrrole ring is a potent electron-donating group. The nitrogen atom's lone pair of electrons is delocalized into the aromatic π-system, significantly increasing the electron density across the ring and, by extension, the ester group.[3][4] This resonance effect deactivates the carbonyl carbon, making it less electrophilic and markedly less reactive towards nucleophiles compared to standard aliphatic or even simple aromatic esters.
-
Methyl Benzoate: In methyl benzoate, the phenyl ring is conjugated with the ester. While the ring can withdraw electrons through resonance, the ester's oxygen atom also donates its lone pair electrons back to the carbonyl. The net effect is a deactivation compared to aliphatic esters, but it is less pronounced than the strong donating effect of the pyrrole ring.[5][6] The base-catalyzed hydrolysis of methyl benzoate is a well-studied reaction that proceeds slower than for simple alkyl esters.[6]
-
Ethyl Acetate: As a simple aliphatic ester, ethyl acetate serves as our baseline. The ethyl group has a weak electron-donating inductive effect. It undergoes hydrolysis readily under both acidic and basic conditions.[7][8][9]
-
Methyl Acrylate: The vinyl group in methyl acrylate is electron-withdrawing due to its sp² hybridized carbons and its conjugation with the carbonyl group. This effect increases the electrophilicity of the carbonyl carbon, making methyl acrylate more reactive than ethyl acetate in nucleophilic acyl substitution reactions.[10]
Expected Reactivity Order (Hydrolysis/Aminolysis): this compound < Methyl Benzoate < Ethyl Acetate < Methyl Acrylate
This trend highlights the powerful deactivating effect of the electron-rich pyrrole system on the ester functionality.
Reduction by Hydride Reagents
The reduction of esters to alcohols using strong nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) follows a similar reactivity pattern, dependent on the electrophilicity of the carbonyl carbon. The more electron-deficient the carbonyl, the faster the reduction.
Expected Reactivity Order (Reduction): this compound < Methyl Benzoate < Ethyl Acetate < Methyl Acrylate
Unique Reactivity of the Aromatic/Unsaturated Systems
Beyond the ester group, the core structures of these molecules offer different reaction pathways.
-
Electrophilic Aromatic Substitution (EAS): Here, the pyrrole ring's high electron density makes it exceptionally reactive towards electrophiles, far more so than benzene.[3][4] Electrophilic substitution will occur preferentially on the pyrrole ring (likely at the C4 position) rather than at the ester. In contrast, for methyl benzoate, the ester group deactivates the benzene ring and directs incoming electrophiles to the meta position.[5]
-
Michael Addition: Methyl acrylate is unique in this set as a Michael acceptor. Its electron-deficient β-carbon is susceptible to conjugate addition by nucleophiles, a reaction pathway unavailable to the other esters.[10]
Data Summary
The following table summarizes the expected relative reactivity of the compared esters.
| Ester | R-Group | Dominant Electronic Effect on Ester | Relative Rate of Nucleophilic Acyl Substitution | Unique Reactivity |
| This compound | 5-Methyl-1H-pyrrol-2-yl | Strong Electron-Donating (Resonance) | Slowest | Highly activated for Electrophilic Aromatic Substitution |
| Methyl Benzoate | Phenyl | Weak Electron-Withdrawing (Net) | Slow | Electrophilic Aromatic Substitution (meta-directing) |
| Ethyl Acetate | Ethyl | Weak Electron-Donating (Inductive) | Moderate | N/A |
| Methyl Acrylate | Vinyl | Strong Electron-Withdrawing (Resonance) | Fastest | Michael Addition Acceptor |
Experimental Protocol: Comparative Saponification Rate Analysis
To empirically validate the predicted reactivity, a comparative kinetic analysis of the base-catalyzed hydrolysis (saponification) of the esters can be performed. This protocol provides a quantitative measure of reactivity.
Objective:
To determine the second-order rate constants for the saponification of this compound, methyl benzoate, ethyl acetate, and methyl acrylate under identical conditions.
Materials:
-
This compound
-
Methyl benzoate
-
Ethyl acetate
-
Methyl acrylate
-
0.1 M Sodium Hydroxide (NaOH), standardized solution
-
0.1 M Hydrochloric Acid (HCl), standardized solution
-
Ethanol (95%), as a co-solvent
-
Phenolphthalein indicator solution
-
Constant temperature water bath (e.g., 25°C)
-
Burettes, pipettes, conical flasks, stopwatches
Methodology:
-
Preparation: For each ester, prepare a 0.05 M solution in ethanol.
-
Reaction Initiation:
-
Equilibrate separate flasks containing 50 mL of the 0.05 M ester solution and 50 mL of the 0.1 M NaOH solution in the water bath for 15 minutes.
-
To start the reaction, rapidly add the NaOH solution to the ester solution, mix thoroughly, and immediately start the stopwatch. The initial concentration of both reactants will be half of their starting values.
-
-
Titration at Time Intervals:
-
At regular intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 10 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing a precisely measured excess of standard 0.1 M HCl (e.g., 15 mL).
-
-
Back-Titration:
-
Add 2-3 drops of phenolphthalein indicator to the quenched solution.
-
Titrate the unreacted HCl with the standard 0.1 M NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.
-
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH in the aliquot at each time point.
-
Determine the concentration of the ester remaining.
-
Plot 1/[Ester] versus time. For a second-order reaction with equal initial concentrations, this plot should yield a straight line.
-
The slope of the line is the rate constant, k.
-
-
Self-Validation System:
-
Run each experiment in triplicate to ensure reproducibility.
-
The accuracy of the standardized HCl and NaOH solutions is paramount.
-
Maintaining a constant temperature is critical as reaction rates are highly temperature-dependent.
-
Visualizations
Reaction Mechanism and Workflow Diagrams
Caption: General mechanism for Nucleophilic Acyl Substitution on an ester.
Caption: Workflow for the comparative saponification rate experiment.
Caption: Comparison of electronic effects on the ester carbonyl group. (Note: Image placeholders are used; actual resonance structures would be depicted).
Conclusion
The reactivity of this compound is fundamentally different from that of common aliphatic and aromatic esters. The powerful electron-donating nature of the pyrrole ring significantly deactivates the ester group towards nucleophilic attack, resulting in lower reactivity in hydrolysis, aminolysis, and reduction reactions. However, this same electronic property makes the pyrrole ring itself highly susceptible to electrophilic substitution. This dual reactivity profile makes it a uniquely versatile building block in organic synthesis. For professionals in drug development, these characteristics are critical, as the stability of the ester can influence prodrug activation rates, while the reactive ring offers a site for late-stage functionalization.
References
- 1. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 6. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comprehensive Guide to Ethyl Acetate Reactivity and Use [eureka.patsnap.com]
- 8. Ethyl Acetate: Structure, Properties, Uses & Safety in Chemistry [vedantu.com]
- 9. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 10. Methyl acrylate - Wikipedia [en.wikipedia.org]
biological activity of methyl 5-methyl-1H-pyrrole-2-carboxylate versus its analogs
An In-Depth Guide to the Biological Activity of Methyl 5-Methyl-1H-pyrrole-2-carboxylate and Its Analogs
Introduction: The Pyrrole Scaffold in Modern Drug Discovery
The pyrrole ring is a privileged heterocyclic structure, forming the core of numerous natural products like heme, chlorophyll, and vitamin B12.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold in medicinal chemistry. Pyrrole derivatives have demonstrated a vast range of biological activities, leading to the development of drugs for various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3]
This guide focuses on This compound , a simple yet important derivative of the pyrrole family. While often utilized as a key intermediate in organic synthesis, its structural backbone is shared by a multitude of biologically active analogs.[4][5] We will provide a comparative analysis of the biological activities of these analogs, supported by experimental data, to offer researchers and drug development professionals a clear perspective on the structure-activity relationships (SAR) that govern their therapeutic potential.
Comparative Biological Profiling: From Antibacterials to Anticancer Agents
The functionalization of the pyrrole-2-carboxylate core, particularly at the N1-position (pyrrole nitrogen) and the C2-carboxyl group, gives rise to a diverse library of compounds with distinct biological profiles. The following sections compare the activities of these analogs across several key therapeutic areas.
Antibacterial Activity: A Promising Frontier
The pyrrole-2-carboxylate pharmacophore is a cornerstone in the development of novel antibacterial agents, particularly against resilient pathogens like Mycobacterium tuberculosis.[6] Modifications, especially converting the C2-ester to a carboxamide, have yielded compounds with potent activity.
Key Insights & Structure-Activity Relationship (SAR):
-
Carboxamide is Key: Converting the C2-methyl ester to a C2-carboxamide is a common strategy that significantly enhances antibacterial potency.[7][8][9]
-
Hydrogen Bonding: The hydrogens on the pyrrole nitrogen and the amide nitrogen of pyrrole-2-carboxamides are often crucial for potent activity, likely by forming key hydrogen bonds with the target protein. Methylation of these positions can lead to a dramatic loss of activity.[7]
-
Aromatic Substituents: The nature and position of substituents on aromatic rings attached to the core scaffold play a critical role. For instance, fluorophenyl and chlorophenyl groups have been shown to yield potent anti-TB compounds.[7]
Table 1: Comparative Antibacterial Activity of Pyrrole-2-carboxylate Analogs
| Compound/Analog Class | Structural Modification | Target Organism | Key Result (MIC) | Reference |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Complex hydrazonoethyl side chain at C4 | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | [6] |
| Pyrrole-2-carboxamides (General) | C2-ester converted to N-adamantyl carboxamide | M. tuberculosis H37Rv | < 0.016 µg/mL | [7] |
| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides | N-alkylation and C2-carboxamide formation | K. pneumoniae, E. coli, P. aeruginosa | 1.02 - 6.35 µg/mL | [8] |
Anticancer Activity: Targeting Cell Proliferation
Pyrrole derivatives are extensively investigated for their anticancer properties, acting through various mechanisms including tubulin polymerization inhibition and kinase inhibition.[2][10] The core structure of this compound is found in more complex analogs designed to inhibit cancer cell growth.
Key Insights & Structure-Activity Relationship (SAR):
-
Aroyl Groups: The introduction of a 3-aroyl group, particularly a 3,4,5-trimethoxyphenylcarbonyl moiety, is a validated strategy for creating potent tubulin polymerization inhibitors.[10]
-
Phenyl Substitution: The substitution pattern on phenyl rings attached to the pyrrole core is critical. Electron-donating groups, such as dimethoxy-phenyl, at the C4 position have been shown to increase anticancer activity.[11]
-
Dual Inhibition: Recent strategies involve designing analogs that inhibit multiple pathways. For example, 5-methyl-2-carboxamidepyrrole derivatives have been developed as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), enzymes implicated in cancer progression.[12]
Table 2: Comparative Anticancer Activity of Pyrrole Analogs
| Compound/Analog Class | Structural Modification | Target Cell Line(s) | Key Result (IC₅₀) | Reference |
| 3-Aroyl-1-arylpyrroles (ARAP) | 3-(3,4,5-trimethoxybenzoyl) group | Medulloblastoma D283 | Nanomolar range | [10] |
| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole | 3-benzoyl and 4-dimethoxyphenyl groups | HepG2, DU145, CT-26 | 0.5 - 0.9 µM | [11] |
| 5-methyl-4-phenoyl-1H-pyrrole-2-carboxamides | C4-benzoyl and C2-carboxamide | HCT-116 (Colon Cancer) | Significant cytotoxic effects | [12] |
| Dihydropyrrole-2-carboxylic acid derivatives | Dihydropyrrole core with diaryl substitution | MCF-7, MD-MBA-231 | Varies, some show high selectivity | [13] |
Anti-inflammatory Activity: Modulating the COX Pathway
Inflammation is a key pathological process, and cyclooxygenase (COX) enzymes are major therapeutic targets. Pyrrole carboxylic acids and their derivatives have been successfully developed as anti-inflammatory agents, with some showing high selectivity for COX-2 over COX-1, which can reduce gastrointestinal side effects.[14][15]
Key Insights & Structure-Activity Relationship (SAR):
-
COX-2 Selectivity: The 1,5-diarylpyrrole scaffold is a well-established template for selective COX-2 inhibitors.[15] The nature of the aryl groups at the N1 and C5 positions dictates potency and selectivity.
-
Acid vs. Ester: Both the carboxylic acid and ester forms can exhibit activity. Esters may act as prodrugs, being hydrolyzed to the active acid form in vivo.[15]
-
Mechanism: The anti-inflammatory effects of some pyrrole carboxylic acids correlate with their ability to stabilize cell membranes and inhibit proteolytic enzymes like trypsin.[14]
Table 3: Comparative Anti-inflammatory Activity of Pyrrole Analogs
| Compound/Analog Class | Structural Modification | Target | Key Result | Reference |
| Substituted Pyrrole-3-Carboxylic Acids | Varied substitutions on the pyrrole ring | Carrageenan-induced rat paw edema | 11-42% protection at 100 mg/kg | [14] |
| 1,5-Diarylpyrrole-3-acetates | Isopropyl ester, 5-[4-(methylsulfonyl)phenyl] | COX-2 | Highly selective COX-2 inhibition | [15] |
| 1-Methyl-1H-pyrrole-2,5-diones | Pyrrole-2,5-dione core | COX-2 | Potent and selective inhibition (IC₅₀ = 6.0 nM) | [16] |
Experimental Design & Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are representative methodologies for assessing the antibacterial and anticancer activities discussed in this guide.
Experimental Workflow for Biological Screening
Caption: High-level workflow for the discovery and evaluation of novel pyrrole analogs.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method, a standard for determining the MIC of an antibacterial agent.
-
Preparation: A 96-well microtiter plate is used. A stock solution of the test compound (e.g., in DMSO) is prepared.
-
Serial Dilution: 50 µL of sterile Mueller-Hinton Broth (MHB) is added to wells 2 through 12. 100 µL of the test compound at a starting concentration is added to well 1, and 50 µL is transferred from well 1 to well 2. This two-fold serial dilution is continued down to well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculation: A bacterial suspension, adjusted to a 0.5 McFarland standard, is diluted so that each well (except well 12) receives a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: The plate is covered and incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is gently shaken, and the absorbance is measured on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.
Conclusion and Future Outlook
This compound serves as an excellent starting point for exploring the vast chemical space of biologically active pyrroles. The evidence clearly demonstrates that strategic modifications of this core structure can yield potent and selective agents against bacterial, cancerous, and inflammatory targets.
Key Takeaways:
-
The conversion of the C2-ester to a carboxamide is a highly effective strategy for generating potent antibacterial, particularly anti-tuberculosis, agents.[7]
-
For anticancer activity, the introduction of bulky aryl and aroyl groups at various positions on the pyrrole ring is crucial for mechanisms like tubulin inhibition.[10]
-
The 1,5-diarylpyrrole framework is a proven template for developing selective COX-2 inhibitors for anti-inflammatory applications.[15]
Future research should focus on exploring less common modifications, such as bioisosteric replacements for the ester or amide groups, and investigating the activity of these compounds against emerging drug-resistant pathogens and novel cancer targets. The continued exploration of this versatile scaffold holds significant promise for the future of drug discovery.
References
- 1. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. 5-Methyl-1H-pyrrole-2-carboxylic acid_TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benthamscience.com [benthamscience.com]
- 12. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory, antiproteolytic, and antihemolytic properties of pyrrole carboxylic acids. | Semantic Scholar [semanticscholar.org]
- 15. Novel ester and acid derivatives of the 1,5-diarylpyrrole scaffold as anti-inflammatory and analgesic agents. Synthesis and in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Methyl 5-Methyl-1H-pyrrole-2-carboxylate and Its Derivatives
This guide provides a detailed spectroscopic comparison of methyl 5-methyl-1H-pyrrole-2-carboxylate and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our objective is to elucidate the structure-spectra correlations that are fundamental to the synthesis and characterization of these heterocyclic compounds.
The pyrrole ring is a privileged scaffold in medicinal chemistry, and understanding the spectroscopic signatures of its derivatives is crucial for unambiguous structure elucidation and purity assessment.[1] This guide will compare the parent compound with representative N-substituted and C4-substituted analogues to illustrate the influence of substituent placement on the resulting spectra.
Introduction to the Spectroscopic Landscape of Pyrroles
The electronic nature of the pyrrole ring, a five-membered aromatic heterocycle, governs its spectroscopic properties. The delocalized π-electron system and the presence of the heteroatom (nitrogen) create a unique electronic environment that is sensitive to substitution. Spectroscopic techniques provide a powerful toolkit for probing this environment.
-
¹H and ¹³C NMR spectroscopy reveals the chemical environment of each proton and carbon atom, offering insights into electron density and connectivity through chemical shifts and coupling constants.
-
Infrared (IR) spectroscopy identifies characteristic functional groups and bond vibrations within the molecule. The N-H, C=O, and C-N stretching frequencies are particularly informative for this class of compounds.[2][3]
-
Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, which are essential for confirming the molecular formula and gaining structural clues.[4][5]
This guide will focus on a comparative analysis of the following compounds:
-
Compound A: this compound (Parent Compound)
-
Compound B: Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate (N-Substituted Derivative)
-
Compound C: Methyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate (C4-Substituted Derivative)
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and spectroscopic analysis are paramount.
Sample Preparation for NMR, IR, and MS
A standardized workflow for sample preparation is critical for obtaining high-quality, comparable data.
References
- 1. cibtech.org [cibtech.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-(pyrrole-2-carboxyl) glycine a diagnostic marker of hyperprolinaemia type II: mass spectra of trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mtoz-biolabs.com [mtoz-biolabs.com]
A Comparative Guide to the Antibacterial Potential of Methyl 5-Methyl-1H-pyrrole-2-carboxylate Derivatives
In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds for the development of effective antibacterial agents is a paramount scientific endeavor. Among the myriad of heterocyclic compounds, the pyrrole nucleus has emerged as a privileged structure, forming the backbone of numerous natural and synthetic molecules with potent biological activities.[1][2] This guide provides a comprehensive assessment of the antibacterial potential of methyl 5-methyl-1H-pyrrole-2-carboxylate derivatives, offering a comparative analysis of their performance, detailed experimental protocols for their evaluation, and insights into their structure-activity relationships and mechanisms of action.
Comparative Antibacterial Activity
The antibacterial efficacy of pyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring. While a direct head-to-head comparison of a comprehensive series of this compound derivatives is not extensively documented in a single study, a synthesis of data from various research initiatives provides valuable insights into their potential. The following tables collate reported Minimum Inhibitory Concentration (MIC) values for various pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives against a range of bacterial pathogens.
It is imperative to note that variations in experimental conditions across different studies, such as inoculum size and specific media used, can influence MIC values. Therefore, the data presented here should be interpreted as a qualitative and semi-quantitative guide to the relative potency of these compounds.
Table 1: Antibacterial Activity of Pyrrole-2-carboxylate and Carboxamide Derivatives against Mycobacterium tuberculosis
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | M. tuberculosis H37Rv | 0.7 | Ethambutol | 0.5 | [1] |
| 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | M. tuberculosis H37Rv | 0.03 | - | - | [1] |
| Pyrrole-2-carboxamide derivative with 2-adamantyl group and fluorophenyl moiety | M. tuberculosis | < 0.016 | Isoniazid | - | [3] |
| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative | M. tuberculosis H37Rv | 0.98-1.96 | Isoniazid/Ethambutol | 0.98/1.96 | [4] |
Table 2: Antibacterial Activity of Pyrrole-2-carboxylate and Carboxamide Derivatives against Gram-Positive and Gram-Negative Bacteria
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Pyrrolyl benzamide derivatives | Staphylococcus aureus | 3.12-12.5 | Ciprofloxacin | 2 | [1] |
| Pyrrolyl benzamide derivatives | Escherichia coli | 3.12-12.5 | Ciprofloxacin | 2 | [1] |
| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivative 4i | Klebsiella pneumoniae | 1.02 | Ciprofloxacin | - | [5] |
| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivative 4i | Escherichia coli | 1.56 | Ciprofloxacin | - | [5] |
| 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivative 4i | Pseudomonas aeruginosa | 3.56 | Ciprofloxacin | - | [5] |
| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative | Acinetobacter baumannii | 31.25 | Ampicillin | 125 | [4] |
| Aconicaramide (N-(l-prolyl)-5-hydroxymethyl-1H-pyrrole-2-carbaldehyde) | Staphylococcus aureus | 800 | - | - | [6] |
Structure-Activity Relationship (SAR) and Mechanism of Action
The antibacterial potency of pyrrole derivatives is intrinsically linked to their chemical structure. Key SAR observations include:
-
Substitution at the Pyrrole Nitrogen: The nature of the substituent at the N1 position of the pyrrole ring can significantly modulate antibacterial activity.
-
Amide vs. Ester Functionality: Pyrrole-2-carboxamides have shown considerable promise, with the substituents on the amide nitrogen playing a crucial role in determining potency and spectrum of activity.[5]
-
Halogenation: The presence of halogen atoms on the pyrrole ring can enhance antibacterial activity, as seen in several natural and synthetic pyrrole-containing compounds.[1]
-
Hydrogen Bonding Capability: Studies on pyrrole-2-carboxamides have indicated that the hydrogens on the pyrrole and carboxamide moieties are crucial for potent activity, likely due to their involvement in hydrogen bonding interactions with the target enzyme.[3]
The proposed mechanism of action for some antibacterial pyrrole derivatives involves the inhibition of essential bacterial enzymes. For instance, certain pyrrolamide compounds have been identified as inhibitors of DNA gyrase, an enzyme vital for bacterial DNA replication.[1] This targeted inhibition disrupts bacterial proliferation, leading to a bactericidal or bacteriostatic effect.
Experimental Protocols for Antibacterial Potential Assessment
To ensure the scientific rigor and reproducibility of findings, standardized methodologies are employed to evaluate the antibacterial potential of novel compounds. The following sections detail the protocols for two of the most widely accepted assays: the Minimum Inhibitory Concentration (MIC) test and the Kirby-Bauer disk diffusion assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[7]
Principle: A standardized suspension of the test bacterium is exposed to serial dilutions of the test compound in a liquid growth medium. After a specified incubation period, the presence or absence of visible growth (turbidity) is observed to determine the MIC value.
Detailed Protocol:
-
Preparation of Bacterial Inoculum:
-
From a pure, overnight culture of the test bacterium on an appropriate agar plate, select 3-4 well-isolated colonies.
-
Suspend the colonies in sterile saline solution (0.85% w/v) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a 0.5 McFarland standard ensures a consistent number of bacteria in each test, which is critical for reproducible MIC values.
-
Mueller-Hinton Broth: This medium is widely used for susceptibility testing as it has good reproducibility and low levels of inhibitors that might interfere with the antibacterial activity of the test compounds.
-
Incubation Conditions: The specified temperature and duration provide optimal conditions for the growth of most common bacterial pathogens.
Workflow for MIC Assay
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[3]
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.
Detailed Protocol:
-
Preparation of Agar Plates:
-
Use Mueller-Hinton agar plates with a standardized thickness.
-
Ensure the agar surface is dry before inoculation.
-
-
Inoculation:
-
Using a sterile cotton swab, dip it into a standardized bacterial suspension (0.5 McFarland).
-
Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically place sterile filter paper disks impregnated with a known concentration of the this compound derivative onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk with the solvent used to dissolve the compound and a disk with a standard antibiotic.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters.
-
The size of the zone is indicative of the susceptibility of the bacterium to the compound.
-
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar: This medium allows for good diffusion of the antimicrobial agent and supports the growth of most common pathogens.
-
Confluent Growth: Inoculating for a "lawn" of bacterial growth ensures that any clearing is due to the antibacterial activity of the compound and not a lack of bacterial growth.
-
Inverted Incubation: This prevents condensation from dripping onto the agar surface and interfering with the results.
Workflow for Kirby-Bauer Disk Diffusion Assay
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives represent a promising class of compounds with significant antibacterial potential. The pyrrole-2-carboxylate and pyrrole-2-carboxamide scaffolds have demonstrated notable activity against a range of bacteria, including clinically relevant pathogens like Mycobacterium tuberculosis and Staphylococcus aureus. The modular nature of their synthesis allows for systematic modifications to explore the structure-activity landscape and optimize for potency and spectrum.
Future research should focus on the synthesis and evaluation of a focused library of this compound derivatives to establish a more definitive structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets of these compounds, which will be instrumental in guiding the design of next-generation pyrrole-based antibacterial agents. The continued exploration of this chemical space holds significant promise in the ongoing battle against infectious diseases.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Pyrrole-Based Compounds
The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2][3][4] Its unique electronic properties and synthetic versatility have made it a "privileged scaffold" for the development of novel therapeutic agents, particularly in oncology.[5] This guide provides a comparative analysis of the cytotoxic properties of various pyrrole-based compounds, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.
The Significance of the Pyrrole Moiety in Anticancer Drug Discovery
The pyrrole ring is a key pharmacophore in a multitude of compounds exhibiting potent anticancer activity.[1][6][7][8] These compounds can induce cytotoxicity through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[2][6] Notably, the FDA-approved kinase inhibitor Sunitinib, used in the treatment of renal cell carcinoma, features a pyrrole-indolin-2-one core, highlighting the clinical significance of this heterocyclic motif.[6]
This guide will delve into a comparative analysis of different classes of pyrrole-based compounds, providing researchers and drug development professionals with a comprehensive overview of their cytotoxic potential.
Comparative Cytotoxicity of Pyrrole-Based Compounds
The cytotoxic efficacy of pyrrole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of representative pyrrole-based compounds against various human cancer cell lines, as reported in the scientific literature. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fused Pyrroles | Compound Ia | HepG-2 (Liver) | 7.8 | [2] |
| Compound Ie | MCF-7 (Breast) | 9.3 | [2] | |
| Compound IIe | Panc-1 (Pancreas) | 10.2 | [2] | |
| Pyrrolo[2,3-d]pyrimidines | Compound 10a | PC3 (Prostate) | 0.19 | [9] |
| Compound 10b | MCF-7 (Breast) | 1.66 | [9] | |
| Compound 9e | A549 (Lung) | 4.55 | [9] | |
| Marinopyrroles & Derivatives | Marinopyrrole A | HCT-116 (Colon) | ~9.0 | [10] |
| Marinopyrrole C | HCT-116 (Colon) | 0.39 | [10] | |
| KS18 | Multiple Cell Lines | Outperformed Marinopyrrole A | [10] | |
| 3-Aroyl-1,4-diarylpyrroles | Compound 48 | T24 (Bladder) | Low Nanomolar | [11] |
| Compound 69 | CML Cell Lines | Low Nanomolar | [11] | |
| Trisubstituted Pyrroles | Compound 4a | LoVo (Colon) | Dose-dependent decrease in viability | [12][13] |
| Compound 4d | LoVo (Colon) | Dose-dependent decrease in viability | [12][13] | |
| Pyrrolizidine Alkaloids | Monocrotaline | Hepatocellular carcinoma | - | [6] |
Understanding the Mechanism of Action: A Deeper Dive
The cytotoxic effects of pyrrole-based compounds are underpinned by a variety of molecular mechanisms. A compelling example is Marinopyrrole A, a marine-derived natural product that selectively inhibits the anti-apoptotic protein Mcl-1.[10][14][15] Mcl-1 is a key regulator of apoptosis, and its overexpression is a common mechanism of drug resistance in cancer. Marinopyrrole A induces the proteasomal degradation of Mcl-1, thereby sensitizing cancer cells to apoptosis.[10][14][15]
This mechanism of action is depicted in the following signaling pathway diagram:
Caption: Mechanism of Marinopyrrole A-induced apoptosis via Mcl-1 degradation.
Other pyrrole derivatives exert their cytotoxic effects through different pathways. For instance, certain 3-aroyl-1,4-diarylpyrroles have been shown to strongly inhibit tubulin assembly by binding to the colchicine site, leading to cell cycle arrest and apoptosis.[11] The diverse mechanisms of action of pyrrole-based compounds underscore their potential as versatile anticancer agents.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of pyrrole derivatives is highly dependent on their chemical structure. Subtle modifications to the pyrrole core can lead to significant changes in biological activity. Key SAR insights include:
-
Substitution Patterns: The position and nature of substituents on the pyrrole ring are crucial for cytotoxicity. For example, in a series of 3-aroyl-1,4-diarylpyrroles, the presence of aminophenyl rings at positions 1 and 4 of the pyrrole was found to be a critical requirement for potent antitumor activity.[11]
-
Fused Ring Systems: Fusing the pyrrole ring with other heterocyclic systems, such as pyrimidines or pyridines, can enhance cytotoxic activity.[16] This approach has led to the development of potent anticancer agents like the pyrrolo[2,3-d]pyrimidines.[9]
-
Halogenation: The presence and type of halogen atoms can significantly influence the cytotoxicity of marinopyrroles. For instance, Marinopyrrole C, which contains an additional chlorine atom compared to Marinopyrrole A, exhibits significantly lower IC50 values against the HCT-116 colon cancer cell line.[10]
-
Solubility: The water solubility of pyrrole-based compounds can impact their biological activity. Glycosylation of pyrrolo[2,1-c][16][17]benzodiazepine (PBD)-polyamide conjugates has been shown to dramatically increase their cytotoxic activity, likely due to improved bioavailability.[18][19]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[17][20][21] The assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.
Below is a standardized protocol for performing an MTT assay:
Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrole-based compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate controls, such as a vehicle control (the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (cells with medium only).
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[22] A reference wavelength of 630 nm can be used to subtract background absorbance.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.
Conclusion and Future Perspectives
Pyrrole-based compounds represent a rich and diverse class of molecules with significant potential in anticancer drug discovery.[1][5][16] The comparative data presented in this guide highlight the potent cytotoxic activity of various pyrrole derivatives against a range of cancer cell lines. Understanding the structure-activity relationships and mechanisms of action of these compounds is crucial for the rational design of new and more effective therapeutic agents.[5][11]
Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of lead pyrrole compounds.[10][14] The development of novel synthetic methodologies will continue to provide access to a wider chemical space of pyrrole derivatives, paving the way for the discovery of next-generation anticancer drugs.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo [2,1][1,4] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo [2,1][1,4] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. clyte.tech [clyte.tech]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Properties of Substituted Pyrroles
The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] In the relentless pursuit of novel cancer therapeutics, pyrrole derivatives have garnered significant attention for their broad spectrum of anticancer activities.[2][3][4][5] These compounds can modulate a variety of biological processes essential for the survival and proliferation of cancer cells, including cell cycle progression, apoptosis, and angiogenesis.[1][3][4] This guide provides a comparative analysis of substituted pyrroles, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.
Structure-Activity Relationships: The Influence of Substituents
The anticancer potency of pyrrole derivatives is intricately linked to the nature and position of substituents on the pyrrole ring.[2] Understanding these structure-activity relationships (SAR) is paramount for the rational design of more effective and selective anticancer agents.
A noteworthy example of the impact of substitution can be seen in the development of pyrrole-indolin-2-one analogs as kinase inhibitors.[6] Modifications at the C(5) position of the indolin-2-one ring with halides, as seen in the FDA-approved drug Sunitinib, confer superior inhibitory activity against key oncogenic kinases like VEGFR-2 and PDGFRβ.[6] Furthermore, fusing the pyrrole moiety with other heterocyclic rings can enhance kinase inhibitory activity and selectivity.[6]
In a series of newly synthesized trisubstituted pyrrole derivatives, the presence of a carbonyl group was identified as a key moiety for biological activity.[7] The cytotoxic effects of these compounds were found to be dose- and time-dependent, with specific derivatives showing high antitumor properties, particularly against colon cancer cells.[7]
Another class of pyrrole derivatives, pyrrolizines, has also been investigated for anticancer activity. In one study, the introduction of urea derivatives at a specific position on the pyrrolizine core resulted in compounds with potent anticancer activity against breast and prostate cancer cell lines, with IC50 values in the low micromolar range.[8]
Comparative Anticancer Activity of Substituted Pyrroles
The following table summarizes the in vitro anticancer activity of selected substituted pyrrole derivatives against various human cancer cell lines. This data highlights the diversity of structures and their corresponding potencies.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Alkynylated Pyrroles | Compound 12l | U251 (Glioblastoma) | 2.29 ± 0.18 | [9] |
| A549 (Lung Cancer) | 3.49 ± 0.30 | [9] | ||
| Pyrrolizine Derivatives | Compound 12b | MCF-7 (Breast Cancer) | < 2.73 | [8] |
| PC-3 (Prostate Cancer) | < 2.73 | [8] | ||
| Urea Derivative 14b | MCF-7 (Breast Cancer) | < 2.73 | [8] | |
| PC-3 (Prostate Cancer) | < 2.73 | [8] | ||
| Pyrrole-based Chalcones | Compound 1 | A549 (Lung Cancer) | More effective than cisplatin | [10] |
| Compound 3 | HepG2 (Liver Cancer) | More selective than cisplatin | [10] | |
| Trisubstituted Pyrroles | Compound 4a & 4d | LoVo (Colon Cancer) | Highest antitumor properties in the series | [7] |
Mechanisms of Action: Unraveling the Molecular Pathways
The anticancer effects of substituted pyrroles are exerted through a multitude of mechanisms, often involving the inhibition of key signaling pathways that are frequently dysregulated in cancer.[1][3][4]
1. Kinase Inhibition: A predominant mechanism of action for many pyrrole derivatives is the inhibition of protein kinases.[3][4] These enzymes play a crucial role in signal transduction pathways that control cell growth, proliferation, and survival. Pyrrole-containing compounds have been shown to target several important kinases, including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR disrupts angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[11][12]
-
EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers and is associated with increased cell proliferation and survival.[11][12]
-
PDGFR (Platelet-Derived Growth Factor Receptor): This receptor is involved in cell growth, proliferation, and migration.[6]
-
FGFR4, Tie2/Tek, and TrkA: Certain pyrrole derivatives have demonstrated selective inhibitory activity against these kinases.[13]
2. Induction of Apoptosis: Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer drugs, including pyrrole derivatives, work by inducing apoptosis in cancer cells.[8][9][14] This can be achieved through various mechanisms, such as the activation of caspases, which are key executioner enzymes in the apoptotic pathway.[8]
3. Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Pyrrole derivatives can interfere with this process, causing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing.[9][14] For instance, some alkynylated pyrrole derivatives have been shown to arrest the cell cycle in the G0/G1 phase.[9][14]
4. Microtubule Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and are crucial for cell division. Some pyrrole compounds can target microtubule polymerization, leading to cell cycle arrest and apoptosis.[3][4]
5. Targeting Hypoxia-Inducible Factor-1α (HIF-1α): HIF-1α is a transcription factor that plays a critical role in tumor adaptation to hypoxic (low oxygen) environments. A 2-aminopyrrole derivative has been shown to downregulate HIF-1α at both the transcriptional and translational levels, demonstrating a novel mechanism of action.[15]
Below is a diagram illustrating a simplified signaling pathway targeted by some anticancer pyrrole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hypoxia-Inducible Factor-1α, a Novel Molecular Target for a 2-Aminopyrrole Derivative: Biological and Molecular Modeling Study | MDPI [mdpi.com]
A-Comparative-Guide-to-the-Synthetic-Methodologies-of-Functionalized-Pyrroles
Introduction: The Ubiquitous Pyrrole Scaffold
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of organic chemistry and a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of natural products, including heme and chlorophyll, which are fundamental to life.[2][3] In the pharmaceutical industry, functionalized pyrroles are key components of numerous drugs, exhibiting a wide spectrum of biological activities.[1][2] Furthermore, pyrrole-containing polymers and dyes have found applications in materials science, for example as organic conductors and in optoelectronics.[2]
Given their significance, the development of efficient and versatile methods for the synthesis of functionalized pyrroles is a central theme in modern organic chemistry.[1][2] This guide provides a comparative overview of the most prominent classical and modern synthetic methodologies, offering insights into their mechanisms, scope, and limitations to aid researchers in selecting the optimal strategy for their target molecules.
Classical Approaches to Pyrrole Synthesis
For over a century, a set of named reactions has formed the foundation of pyrrole synthesis. These methods, while sometimes limited by harsh conditions, remain valuable tools in the synthetic chemist's arsenal.
The Paal-Knorr Synthesis
The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles.[4][5] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[6][7][8]
Mechanism and Rationale: The reaction is generally acid-catalyzed.[6] One of the carbonyl groups is protonated, increasing its electrophilicity. The amine then attacks this activated carbonyl to form a hemiaminal intermediate. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group, followed by dehydration, yields the aromatic pyrrole ring.[6][8] The use of a weak acid, such as acetic acid, is often sufficient to promote the reaction. Stronger acidic conditions (pH < 3) can favor the formation of furan byproducts.[7]
Advantages:
-
Simplicity and High Yields: The reaction is often operationally simple and can provide good to excellent yields.[5]
-
Convergent Synthesis: It brings together two readily available fragments to construct the pyrrole core.
Limitations:
-
Availability of Starting Materials: The primary limitation is the accessibility of the requisite 1,4-dicarbonyl compounds.[6]
-
Harsh Conditions: Traditional protocols often require prolonged heating in acid, which can be incompatible with sensitive functional groups.[4][5][9]
Modern Variations: To address the limitation of harsh conditions, numerous "greener" methodologies have been developed. These include the use of solid acid catalysts like silica sulfuric acid, which can be easily recovered and reused, and performing the reaction under solvent-free conditions or in environmentally benign solvents like water.[5]
Experimental Protocol: Synthesis of N-benzyl-2,5-dimethylpyrrole
-
To a solution of hexane-2,5-dione (1.0 eq) in ethanol, add benzylamine (1.1 eq).
-
Add glacial acetic acid (0.1 eq) as a catalyst.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Graphical Representation of the Paal-Knorr Mechanism:
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
The Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis, distinct from the Paal-Knorr, is another classical method that constructs the pyrrole ring from an α-amino-ketone and a β-ketoester (or other active methylene compound).[10][11]
Mechanism and Rationale: The synthesis typically begins with the in situ formation of the α-amino-ketone, often from an oxime precursor, to avoid self-condensation.[10] The core of the reaction is the condensation of the α-amino-ketone with the β-ketoester. The mechanism involves the formation of an enamine, followed by intramolecular cyclization and dehydration to furnish the pyrrole.[10] The reaction is often catalyzed by zinc and acetic acid.[10]
Advantages:
-
Access to Highly Functionalized Pyrroles: This method allows for the synthesis of pyrroles with multiple substituents, particularly ester groups, which can be further manipulated.[11]
-
Regiocontrol: The nature of the starting materials dictates the substitution pattern of the resulting pyrrole.
Limitations:
-
Stability of Starting Materials: The instability of α-amino-ketones necessitates their in situ preparation.[10]
-
Reaction Conditions: The classical procedure often involves the use of zinc dust, which can complicate purification.
Modern Variations: Recent advancements have focused on developing catalytic versions of the Knorr synthesis. For instance, a manganese-catalyzed dehydrogenative coupling of amino alcohols and keto esters has been reported, which produces hydrogen as a benign byproduct.[12]
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[13][14][15]
Mechanism and Rationale: The reaction proceeds through the initial formation of an enamine from the β-ketoester and the amine.[15] This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring.[15]
Advantages:
-
Multicomponent Reaction: The convergence of three simple starting materials in a single step is a key advantage.
-
High Degree of Substitution: This method provides access to highly substituted pyrroles.[15]
Limitations:
-
Limited Scope: The reaction is somewhat limited by the availability of the required starting materials.
-
Potential for Side Reactions: The reactive nature of the α-haloketone can lead to side products.
Modern Variations: Non-conventional conditions, such as mechanochemical synthesis (ball milling), have been employed to improve the efficiency and environmental friendliness of the Hantzsch synthesis.[13][14] Continuous flow chemistry has also been utilized to rapidly generate libraries of substituted pyrroles.[15]
Modern Methodologies in Pyrrole Synthesis
Contemporary organic synthesis has seen the emergence of powerful new methods for constructing the pyrrole core, often relying on transition-metal catalysis. These approaches frequently offer milder reaction conditions, broader functional group tolerance, and novel disconnection strategies.
The Barton-Zard Synthesis
The Barton-Zard synthesis is a versatile method for preparing pyrroles from a nitroalkene and an α-isocyanoacetate under basic conditions.[16][17]
Mechanism and Rationale: The reaction is initiated by the base-catalyzed deprotonation of the α-isocyanoacetate to form an enolate.[16][17][18] This is followed by a Michael-type addition to the nitroalkene. The resulting intermediate undergoes a 5-endo-dig cyclization, followed by elimination of the nitro group and tautomerization to yield the aromatic pyrrole-2-carboxylate.[16][17]
Advantages:
-
Good Functional Group Tolerance: The reaction is compatible with a wide range of functional groups.
-
Access to α-Free Pyrroles: This method provides a route to pyrroles unsubstituted at the α-position, which can be challenging to synthesize via classical methods.[19]
-
Clean Reactions: The reaction often proceeds cleanly, simplifying purification.[19]
Limitations:
-
Availability of Isocyanides: While many are commercially available, the synthesis of more complex isocyanides can be challenging.
-
Strong Base Requirement: Some variations may require the use of strong bases like t-BuOK.[19]
Experimental Protocol: General Procedure for Barton-Zard Synthesis
-
To a solution of the α-isocyanoacetate in a suitable solvent (e.g., THF, DMSO), add a base (e.g., DBU, t-BuOK) at a controlled temperature.
-
Slowly add a solution of the nitroalkene to the reaction mixture.
-
Allow the reaction to stir at the appropriate temperature until completion, as monitored by TLC.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized pyrrole synthesis, enabling the use of a broader range of starting materials and offering unique pathways for cyclization.
Zinc- and Rhodium-Catalyzed Synthesis from Dienyl Azides: A notable example is the synthesis of di- and trisubstituted pyrroles from dienyl azides at room temperature, catalyzed by zinc iodide (ZnI2) or rhodium(II) salts.[20][21][22][23] This method is mild and efficient, with zinc iodide being a particularly attractive catalyst due to its low cost.[20] The reaction tolerates a variety of functional groups on the dienyl azide substrate.[20][21]
Advantages:
-
Mild Reaction Conditions: Many of these reactions proceed at or below room temperature.[20][21]
-
High Efficiency and Versatility: A wide range of substituted pyrroles can be accessed with high yields.[20]
-
Novel Disconnections: These methods allow for the construction of the pyrrole ring from unconventional starting materials.
Limitations:
-
Catalyst Cost and Sensitivity: Some transition-metal catalysts, particularly those based on precious metals like rhodium, can be expensive and sensitive to air and moisture.
-
Substrate Synthesis: The synthesis of the required starting materials, such as dienyl azides, may require multiple steps.
Graphical Representation of a General Catalytic Cycle:
Caption: A generalized transition-metal catalytic cycle for pyrrole synthesis.
Comparative Analysis of Methodologies
The choice of synthetic method depends heavily on the desired substitution pattern of the target pyrrole, the available starting materials, and the functional groups present in the molecule.
| Methodology | Starting Materials | Key Advantages | Key Limitations | Typical Conditions |
| Paal-Knorr | 1,4-Dicarbonyls, Amines | Simplicity, high yields | Limited availability of dicarbonyls, often harsh conditions | Acidic, heating |
| Knorr | α-Amino-ketones, β-Ketoesters | Access to highly functionalized pyrroles | Instability of α-amino-ketones | Zn, Acetic Acid |
| Hantzsch | β-Ketoesters, α-Haloketones, Amines | Multicomponent, highly substituted products | Limited scope, potential side reactions | Varies, often heating |
| Barton-Zard | Nitroalkenes, α-Isocyanoacetates | Good functional group tolerance, access to α-free pyrroles | Availability of isocyanides, may require strong base | Basic, room temp. to heating |
| Transition-Metal | Varies (e.g., Dienyl Azides) | Mild conditions, high efficiency, novel disconnections | Catalyst cost/sensitivity, substrate synthesis | Catalytic (e.g., ZnI2, Rh(II)), room temp. |
Conclusion
The synthesis of functionalized pyrroles has evolved significantly from the classical named reactions to modern, transition-metal-catalyzed methods. While the Paal-Knorr, Knorr, and Hantzsch syntheses remain important for their straightforwardness and ability to generate specific substitution patterns, their often harsh conditions can be a drawback. The Barton-Zard synthesis and various transition-metal-catalyzed approaches offer milder alternatives with broader functional group compatibility, opening doors to the synthesis of more complex and sensitive pyrrole-containing molecules. A thorough understanding of the advantages and limitations of each methodology is crucial for the rational design of synthetic routes toward novel pyrrole derivatives for applications in medicine and materials science.
References
- 1. books.lucp.net [books.lucp.net]
- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction | Semantic Scholar [semanticscholar.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 16. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. allaboutchemistry.net [allaboutchemistry.net]
- 19. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 20. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Transition metal-catalyzed synthesis of pyrroles from dienyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Transition metal-catalyzed synthesis of pyrroles from dienyl azides. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-Methyl-1H-Pyrrole-2-Carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of methyl 5-methyl-1H-pyrrole-2-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document is designed to empower researchers with the knowledge to manage chemical waste responsibly, ensuring personal safety and adherence to regulatory standards.
Hazard Assessment: Understanding the Risks
The primary hazards associated with this class of compounds include:
| Hazard Category | Description | Potential Effects |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[6] | May cause irritation to the respiratory tract, skin, and eyes. Ingestion can lead to serious health complications. |
| Flammability | Pyrrole and its derivatives are often flammable liquids.[3][4][6] Vapors may form explosive mixtures with air and can travel to an ignition source.[4] | Risk of fire or explosion if handled near open flames, sparks, or hot surfaces. |
| Skin/Eye Damage | Can cause serious eye damage and skin irritation or burns upon contact.[6] | Direct contact can lead to chemical burns and irreversible eye damage. |
| Environmental Hazard | Harmful to aquatic life.[6] | Improper disposal can lead to environmental contamination. Discharge into drains or waterways must be strictly avoided.[2][5][6] |
Given these potential risks, all chemical waste containing this compound must be managed as hazardous waste in accordance with federal and local regulations.[2][3][7]
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling any chemical waste, ensuring personal safety is paramount. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous substances.[8]
Required PPE for Handling this compound Waste:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient.[9][10]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the waste.[1]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[1]
-
Respiratory Protection: All handling of this chemical waste, especially transfers that could generate vapors, must be conducted inside a certified chemical fume hood to prevent inhalation.[1][4]
Step-by-Step Disposal Protocol
The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][11] Adherence to these guidelines is mandatory.
Step 1: Waste Segregation and Containerization
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions.
-
Use Appropriate Containers: Collect liquid waste in a designated, leak-proof container with a secure screw-top cap. The container must be chemically compatible with the pyrrole derivative. Glass or specific types of chemically resistant plastic are generally suitable. Never use food-grade containers like milk jugs.[7]
-
Solid Waste: Collect chemically contaminated solid waste (e.g., contaminated gloves, paper towels, silica gel) in a separate, clearly marked, and sealable container.
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[7][12] This is a common point of regulatory violation and is crucial for preventing spills and the release of hazardous vapors.[7]
Step 2: Proper Labeling
-
Label Immediately: As soon as you begin collecting waste in a container, it must be labeled.
-
Required Information: The label must clearly state "Hazardous Waste" and list the full chemical name of all components, including "this compound".[1] Approximate concentrations or percentages of each component should be included. The date of accumulation should also be clearly visible.
Step 3: Storage of Waste
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents and acids, which can react violently with pyrrole compounds.[2]
Step 4: Arranging for Final Disposal
-
Contact EHS: Do not dispose of this chemical down the drain or in the regular trash under any circumstances.[1][3]
-
Schedule a Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup for your properly containerized and labeled waste.[11] They are trained and equipped to transport and dispose of hazardous materials in compliance with all regulations.
Caption: A workflow for the compliant disposal of chemical waste.
Emergency Procedures: Spill Management
Accidents can happen, and a clear, pre-defined response plan is essential for safety.[8]
For a Minor Spill (Contained within a fume hood):
-
Alert Personnel: Immediately alert others in the lab.
-
Isolate: Ensure the fume hood sash is lowered.
-
Absorb: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Label the spill cleanup waste container and dispose of it through EHS.
For a Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate the laboratory. If the chemical has contacted your skin or clothing, use the safety shower and/or eyewash station for at least 15 minutes.[9][10][13]
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Alert: Activate the fire alarm if the spill is large or involves a fire risk. Call your institution's emergency number and the EHS office to report the spill. Provide the chemical name, location, and estimated quantity.
-
Do Not Attempt to Clean Up: Allow trained emergency responders to handle the cleanup.
Caption: A decision tree for responding to chemical spills.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.it [fishersci.it]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pfw.edu [pfw.edu]
- 8. ipgsf.com [ipgsf.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. epa.gov [epa.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Comprehensive Safety and Handling Guide: Personal Protective Equipment for Methyl 5-methyl-1H-pyrrole-2-carboxylate
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for the safe handling of methyl 5-methyl-1H-pyrrole-2-carboxylate. While specific data for this exact compound is limited, the following protocols are synthesized from established safety principles for closely related pyrrole derivatives and are designed to provide a robust system for risk mitigation in your laboratory.
Hazard Identification: Understanding the Risks
This compound belongs to the pyrrole class of heterocyclic compounds. Analogous pyrrole derivatives exhibit a range of potential hazards that must be managed through appropriate engineering controls and personal protective equipment (PPE). The primary risks associated with similar compounds include:
-
Acute Toxicity: Can be toxic if swallowed and harmful if inhaled.[1]
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye damage or irritation.[1][2]
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Respiratory Irritation: Inhalation of vapors or mists may lead to respiratory tract irritation.[2][3][4]
-
Flammability: Many related pyrrole compounds are flammable liquids and vapors.[1]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of your experimental design.
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure risk.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to control vapor and aerosol inhalation.[5][6] Facilities should be equipped with readily accessible eyewash stations and safety showers.[5] For flammable liquids, ensure the use of explosion-proof ventilation and equipment.[5][7]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this chemical. Restrict access to areas where the chemical is being used and stored.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures you will be performing.
Eye and Face Protection: Shielding from Severe Damage
Due to the significant risk of serious eye damage posed by related chemicals, robust eye and face protection is mandatory.[1]
-
Minimum Requirement: At all times, wear chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[1][5] Standard safety glasses do not provide an adequate seal against splashes and vapors.
-
Enhanced Protection: When there is a heightened risk of splashing or a highly exothermic reaction, a face shield must be worn in addition to chemical splash goggles.[1][8]
Skin and Body Protection: Preventing Dermal Contact
-
Protective Clothing: A flame-resistant lab coat should be worn and kept fully buttoned.[8] For larger quantities or tasks with a high splash potential, supplement with a chemically resistant apron.[7]
-
Footwear: Wear closed-toe, closed-heel shoes that cover the entire foot.[8]
-
Glove Selection: The choice of glove material is critical for preventing skin contact. Disposable nitrile gloves offer broad, short-term protection, but suitability should always be verified.[8]
-
Inspection: Always inspect gloves for any signs of degradation or perforation before use.[1]
-
Removal Technique: Use the proper glove removal technique to avoid contaminating your skin.[1]
-
Disposal: Dispose of contaminated gloves immediately in the appropriate hazardous waste stream.[1]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
-
Respiratory Protection: Guarding Against Inhalation
Engineering controls, such as a fume hood, are the primary method for preventing respiratory exposure. However, in specific situations, respiratory protection may be required.
-
When to Use: A respirator is necessary if engineering controls are not feasible, during a large spill cleanup, or if you experience any irritation or symptoms of exposure.[5]
-
Selection: Use a NIOSH/MSHA-approved respirator.[5] The type of cartridge will depend on the specific concentration and nature of the airborne contaminants. A respiratory protection program that includes medical evaluations and fit testing is required for respirator use.[8]
Summary of Personal Protective Equipment
| Protection Type | Standard Handling (in Fume Hood) | High-Risk Operations (Splashing Potential) |
| Eye/Face | Chemical Splash Goggles | Chemical Splash Goggles and Face Shield[1] |
| Body | Flame-Resistant Lab Coat | Flame-Resistant Lab Coat and Chemical-Resistant Apron[7] |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile)[8] | Chemical-Resistant Gloves (consult manufacturer's guide for extended contact)[7][8] |
| Respiratory | Not typically required with proper fume hood use | Air-purifying respirator with appropriate cartridges may be necessary[5] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves.
-
Handling: Conduct all transfers and manipulations of this compound well within the fume hood. Use spark-proof tools if the compound is flammable.[5][9] Ground and bond containers when transferring material to prevent static discharge.[5]
-
Post-Handling: Tightly close the container.[1][5] Decontaminate any surfaces that may have been exposed.
-
Doffing PPE: Remove gloves first using the proper technique. Remove your lab coat, and finally, your goggles. Wash hands immediately and thoroughly.
Spill and Emergency Procedures
-
Minor Spill (in fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand). Collect the material using non-sparking tools and place it in a sealed container for disposal.[1]
-
Major Spill: Evacuate the area immediately. Alert laboratory personnel and your institution's environmental health and safety (EHS) office.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6][10] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][10]
Disposal Plan
All waste, including leftover chemical, contaminated absorbents, and used PPE, must be treated as hazardous waste.
-
Collect all waste materials in a clearly labeled, sealed, and compatible container.
-
Do not mix with other waste streams unless explicitly instructed by your EHS office.
-
Dispose of the waste through your institution's official hazardous waste disposal program, following all local, state, and federal regulations.[6]
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE when handling hazardous chemicals.
References
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. solventsandpetroleum.com [solventsandpetroleum.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
